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Foundational

The Chemical Architecture and Therapeutic Potential of Renifolin F in Allergic Airway Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Renifolin F, a prenylated chalcone (B49325) isolated from the traditional medicinal plant Shuteria involucrata, has demonstrated significant potent...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Renifolin F, a prenylated chalcone (B49325) isolated from the traditional medicinal plant Shuteria involucrata, has demonstrated significant potential in mitigating allergic airway inflammation. This technical guide provides an in-depth overview of the chemical structure of Renifolin F and its biological effects, with a focus on its therapeutic implications for asthma. Detailed experimental protocols from a key preclinical study are presented, alongside a comprehensive analysis of its mechanism of action involving the regulation of type 2 innate lymphoid cells (ILC2s) and associated inflammatory cytokines. This document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, immunology, and drug development.

Chemical Structure of Renifolin F

Renifolin F is classified as a prenylated chalcone. The core chemical structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, with a prenyl group substitution.

Chemical Name: (E)-1-(2,4-dihydroxy-3-(3-methylbut-2-en-1-yl)phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Molecular Formula: C20H20O4

Molecular Weight: 324.37 g/mol

Therapeutic Effects on Allergic Asthma: A Preclinical Investigation

A pivotal study investigated the efficacy of Renifolin F in an ovalbumin (OVA)-induced murine model of allergic asthma. The findings from this research provide the foundation for understanding its therapeutic potential.[1][2][3]

Attenuation of Airway Hyperresponsiveness (AHR)

Treatment with Renifolin F at doses of 1.5 mg/kg and 3.0 mg/kg significantly reduced airway hyperresponsiveness to methacholine (B1211447) in OVA-sensitized and challenged mice.[1]

Reduction of Airway Inflammation

Histopathological analysis of lung tissue revealed that Renifolin F treatment (1.5 and 3.0 mg/kg) markedly suppressed the infiltration of inflammatory cells and mucus secretion compared to the OVA-induced model group.[1]

Modulation of Inflammatory Mediators

The study demonstrated that Renifolin F significantly impacts the levels of key cytokines and immunoglobulins involved in the allergic inflammatory cascade.

Table 1: Effect of Renifolin F on Cytokine and IgE Levels in Serum and Bronchoalveolar Lavage Fluid (BALF) [2]

AnalyteSampleModel Group (OVA)Renifolin F (1.5 mg/kg)Renifolin F (3.0 mg/kg)Dexamethasone (B1670325) (1.0 mg/kg)Normal Control
Total IgESerumHighReducedSignificantly ReducedSignificantly ReducedLow
OVA-specific IgESerumHighReducedSignificantly ReducedSignificantly ReducedLow
IL-4BALFHighReducedSignificantly ReducedSignificantly ReducedLow
IL-5BALFHighReducedSignificantly ReducedSignificantly ReducedLow
IL-13BALFHighReducedSignificantly ReducedSignificantly ReducedLow
IL-9BALFHighReducedSignificantly ReducedSignificantly ReducedLow
IL-6BALFHighReducedSignificantly ReducedSignificantly ReducedLow
IL-25BALFHighReducedSignificantly ReducedSignificantly ReducedLow
IL-33BALFHighReducedSignificantly ReducedSignificantly ReducedLow
TSLPBALFHighReducedSignificantly ReducedSignificantly ReducedLow
IL-2BALFHighReducedSignificantly ReducedSignificantly ReducedLow
IL-7BALFHighReducedSignificantly ReducedSignificantly ReducedLow

Data presented is a qualitative summary based on the findings of Yang et al., 2022. "High" and "Low" refer to the relative levels observed in the respective experimental groups.

Mechanism of Action: Targeting the ILC2 Signaling Pathway

Renifolin F exerts its anti-inflammatory effects by targeting type 2 innate lymphoid cells (ILC2s), which are crucial drivers of type 2 immunity in allergic asthma. The proposed mechanism involves the downregulation of both upstream and downstream signaling molecules associated with ILC2 activation and function.[1]

Signaling Pathway Diagram

RenifolinF_Signaling_Pathway cluster_upstream Upstream Mediators cluster_ilc2 ILC2 Regulation cluster_downstream Downstream Effects Allergen Allergen (OVA) EpithelialCells Airway Epithelial Cells Allergen->EpithelialCells IL25 IL-25 EpithelialCells->IL25 IL33 IL-33 EpithelialCells->IL33 TSLP TSLP EpithelialCells->TSLP ILC2 ILC2 Activation & Proliferation IL25->ILC2 IL33->ILC2 TSLP->ILC2 Type2Cytokines Type 2 Cytokines (IL-4, IL-5, IL-9, IL-13) ILC2->Type2Cytokines microRNA155 microRNA-155 microRNA155->ILC2 promotes Inflammation Airway Inflammation & AHR Type2Cytokines->Inflammation RenifolinF Renifolin F RenifolinF->IL25 RenifolinF->IL33 RenifolinF->TSLP RenifolinF->ILC2 RenifolinF->microRNA155

Caption: Proposed signaling pathway of Renifolin F in allergic airway inflammation.

Experimental Protocols

The following protocols are based on the methodologies described in the study by Yang et al. (2022) and supplemented with standard laboratory procedures.

Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This protocol outlines the induction of an allergic asthma phenotype in BALB/c mice.[4][5][6]

Experimental Workflow Diagram

OVA_Asthma_Model_Workflow cluster_analysis Analysis Phase Day0 Day 0: i.p. injection OVA (20 µg) + Alum (2 mg) in 200 µL PBS Day14 Day 14: i.p. injection OVA (20 µg) + Alum (2 mg) in 200 µL PBS Day28_30 Days 28-30: Nebulized 1% OVA in PBS for 30 min/day Treatment Renifolin F (1.5 or 3.0 mg/kg) or Dexamethasone (1.0 mg/kg) Administered 1 hr before each challenge Day31 Day 31 (24h post-final challenge): - AHR Measurement - Sample Collection (BALF, Serum, Lung)

Caption: Experimental workflow for the OVA-induced allergic asthma mouse model.

Materials:

  • 6-8 week old female BALB/c mice

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Alum)

  • Sterile phosphate-buffered saline (PBS)

  • Ultrasonic nebulizer

Procedure:

  • Sensitization:

    • On day 0 and day 14, administer an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

    • The control group receives i.p. injections of alum in PBS without OVA.

  • Challenge:

    • From day 28 to day 30, expose the mice to an aerosol of 1% OVA in PBS for 30 minutes daily using an ultrasonic nebulizer.

    • The control group is challenged with nebulized PBS.

  • Treatment:

    • Administer Renifolin F (1.5 or 3.0 mg/kg) or dexamethasone (1.0 mg/kg) via the appropriate route (e.g., intraperitoneally or orally) one hour before each OVA challenge.

  • Analysis:

    • 24 hours after the final OVA challenge, proceed with airway hyperresponsiveness measurements and sample collection.

Measurement of Airway Hyperresponsiveness (AHR)

AHR is assessed by measuring the changes in lung resistance in response to increasing concentrations of methacholine using a whole-body plethysmography system.[7][8][9]

Materials:

  • Whole-body plethysmography system

  • Methacholine chloride

  • Nebulizer

Procedure:

  • Place conscious, unrestrained mice into the main chamber of the plethysmograph and allow them to acclimatize.

  • Record baseline Penh (enhanced pause) values for 3 minutes.

  • Expose the mice to nebulized PBS for 3 minutes and record Penh.

  • Sequentially expose the mice to increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) for 3 minutes at each concentration.

  • Record Penh values for 3 minutes following each methacholine challenge.

  • Calculate the percentage increase in Penh over the baseline PBS challenge.

Bronchoalveolar Lavage Fluid (BALF) Collection and Cell Analysis

BALF is collected to analyze the inflammatory cell infiltrate in the airways.[10][11][12][13]

Procedure:

  • Euthanize the mouse and expose the trachea.

  • Cannulate the trachea and instill 0.5 mL of ice-cold PBS into the lungs.

  • Gently aspirate the fluid and repeat the process three times, pooling the recovered fluid.

  • Centrifuge the BALF at 300 x g for 10 minutes at 4°C.

  • Collect the supernatant for cytokine analysis.

  • Resuspend the cell pellet in a known volume of PBS.

  • Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (eosinophils, neutrophils, lymphocytes, macrophages).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

The levels of various cytokines in the BALF supernatant are quantified using specific ELISA kits.[14]

Procedure:

  • Use commercially available ELISA kits for mouse IL-4, IL-5, IL-9, IL-13, IL-2, IL-7, IL-25, IL-33, and TSLP.

  • Follow the manufacturer's instructions for each kit.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add BALF samples and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

  • Add the substrate solution and stop the reaction.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curve.

Flow Cytometry for ILC2 Analysis

The population of ILC2s in the lung tissue is quantified by flow cytometry.[15][16][17][18][19]

Procedure:

  • Perfuse the lungs with PBS to remove blood.

  • Mince the lung tissue and digest with collagenase and DNase I to obtain a single-cell suspension.

  • Filter the cell suspension through a 70-µm cell strainer.

  • Perform red blood cell lysis.

  • Stain the cells with a cocktail of fluorescently labeled antibodies against lineage markers (e.g., CD3, CD4, CD8, B220, Gr-1, CD11b, CD11c, NK1.1) and ILC2 markers (e.g., CD45, Thy1.2, ST2, ICOS).

  • Analyze the stained cells using a flow cytometer.

  • Gate on the Lin-CD45+ST2+ICOS+ population to identify ILC2s.

Real-Time Quantitative PCR (RT-qPCR) for microRNA-155

The expression level of microRNA-155 in lung tissue is determined by RT-qPCR.[20][21][22][23]

Procedure:

  • Homogenize lung tissue and extract total RNA, including small RNAs, using a suitable kit.

  • Synthesize cDNA from the total RNA using a specific stem-loop primer for microRNA-155.

  • Perform real-time PCR using a forward primer specific for microRNA-155 and a universal reverse primer.

  • Use a small nuclear RNA (e.g., U6) as an endogenous control for normalization.

  • Calculate the relative expression of microRNA-155 using the 2^-ΔΔCt method.

Conclusion

Renifolin F presents a promising therapeutic candidate for the management of allergic asthma. Its ability to modulate the ILC2-mediated inflammatory cascade highlights a targeted mechanism of action that could offer advantages over broader anti-inflammatory agents. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation into the therapeutic potential of Renifolin F and related chalcones. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to assess its safety and efficacy in human subjects.

References

Exploratory

Renifolin F from Shuteria involucrata: A Technical Guide on its Discovery, Biological Activity, and Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of Renifolin F, a prenylated chalcone (B49325) originating from the medicinal plant...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Renifolin F, a prenylated chalcone (B49325) originating from the medicinal plant Shuteria involucrata. The document details the traditional use of the plant, a probable methodology for the discovery and isolation of Renifolin F, extensive experimental protocols for its biological evaluation in allergic asthma models, and quantitative data on its anti-inflammatory effects. Furthermore, it visualizes the compound's proposed mechanism of action through a detailed signaling pathway diagram.

Introduction and Origin

Shuteria involucrata (Wall.) Wight & Arn. is a plant belonging to the Fabaceae family, found in the Indian subcontinent and Indo-China. In the Dai folk medicine of China, the roots of this plant, known as "Tong-qian-ma-huang," have a history of use in treating respiratory conditions, including the inflammation of bronchi, lungs, and asthma.[1] Phytochemical investigations into this traditionally used plant led to the isolation and identification of several bioactive compounds, including the prenylated chalcone, Renifolin F.[1] Chalcones, a subclass of flavonoids, are recognized for a wide array of pharmacological activities, and the addition of a prenyl group can enhance their bioactivity and bioavailability.

Discovery and Isolation of Renifolin F (Probable Methodology)

While the primary study on the biological activity of Renifolin F confirms its isolation from Shuteria involucrata, the specific phytochemical discovery paper detailing the exact isolation protocol was not available in the reviewed literature. However, based on established methods for isolating prenylated chalcones from the Shuteria genus and related plants, a probable and detailed experimental workflow is presented below. This methodology outlines a standard phytochemistry approach for the extraction, separation, and purification of such compounds.

General Experimental Workflow

The isolation of Renifolin F would typically follow a multi-step process involving solvent extraction and sequential chromatographic purification.

G Figure 1: Probable Experimental Workflow for Renifolin F Isolation cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Structure Elucidation A Collect and wash whole plant of Shuteria involucrata B Air-dry and pulverize to a coarse powder A->B C Soxhlet extraction or maceration with 95% Ethanol (B145695) B->C D Concentrate extract under reduced pressure (Rotary Evaporator) C->D E Silica (B1680970) Gel Column Chromatography (Gradient elution: Petroleum Ether-Ethyl Acetate) D->E D->E F Collect and pool fractions based on TLC analysis E->F G Further purification of active fractions (e.g., Polyamide or Sephadex LH-20 Column) F->G H Final purification by Preparative HPLC G->H I Isolated Renifolin F H->I J Spectroscopic Analysis (1D/2D NMR, HR-MS) I->J

Figure 1: Probable Experimental Workflow for Renifolin F Isolation
Detailed Protocol Steps

  • Plant Material Preparation : The whole plants of Shuteria involucrata are collected, washed, air-dried in the shade, and ground into a coarse powder.

  • Extraction : The powdered plant material is exhaustively extracted with 95% ethanol using either maceration or a Soxhlet apparatus. The resulting ethanolic extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation (Column Chromatography) : The crude extract is subjected to silica gel column chromatography. A solvent gradient, typically starting with a non-polar solvent like petroleum ether or hexane (B92381) and gradually increasing in polarity with ethyl acetate, is used for elution.

  • Fraction Analysis : Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions exhibiting similar TLC profiles are pooled together.

  • Secondary Purification : The pooled fractions containing the compound of interest are further purified using additional chromatographic techniques. This may involve chromatography on polyamide or Sephadex LH-20 columns to remove different types of impurities.

  • Final Purification (Preparative HPLC) : The final step of purification is typically performed using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound, Renifolin F.

  • Structure Elucidation : The chemical structure of the isolated pure compound is determined using modern spectroscopic methods, including High-Resolution Mass Spectrometry (HR-MS) to determine the molecular formula, and 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy to establish the final structure and stereochemistry.

Experimental Protocols: Biological Evaluation

The primary therapeutic potential of Renifolin F has been evaluated in an ovalbumin (OVA)-induced allergic asthma mouse model. The following protocols are summarized from the key study by Yang et al., 2022.[1]

Animals and Experimental Groups
  • Animals : Male BALB/c mice (6-8 weeks old) were used for the study.

  • Acclimatization : Mice were acclimatized for one week before the experiment.

  • Experimental Groups (n=10 mice per group):

    • Control Group : Sensitized and challenged with saline.

    • OVA Group : Sensitized and challenged with ovalbumin to induce asthma.

    • Renifolin F (1.5 mg/kg) Group : OVA-induced mice treated with 1.5 mg/kg of Renifolin F.

    • Renifolin F (3.0 mg/kg) Group : OVA-induced mice treated with 3.0 mg/kg of Renifolin F.

    • Dexamethasone (Dex) Group : OVA-induced mice treated with 2.0 mg/kg of Dexamethasone (positive control).

OVA-Induced Asthma Model and Treatment
  • Sensitization : On days 0 and 7, mice were intraperitoneally injected with 100 µL of a solution containing 1 mg/mL OVA and 10 mg/mL aluminum hydroxide (B78521) in saline.

  • Challenge : From day 14 to day 20, mice were challenged by inhaling an aerosolized 1% OVA solution for 30 minutes daily.

  • Treatment : Renifolin F and Dexamethasone were administered intragastrically one hour before each OVA challenge from day 14 to day 20.

Measurement of Airway Hyperresponsiveness (AHR)
  • 24 hours after the final OVA challenge, AHR was measured using a whole-body plethysmography system.

  • Mice were exposed to aerosolized methacholine (B1211447) at increasing concentrations (0, 6.25, 12.5, 25, 50 mg/mL).

  • The enhanced pause (Penh) value, an indicator of airway resistance, was recorded.

Bronchoalveolar Lavage Fluid (BALF) Analysis
  • Following AHR measurement, mice were euthanized, and their lungs were lavaged with PBS.

  • The collected BALF was centrifuged. The supernatant was stored for cytokine analysis, and the cell pellet was resuspended for total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Levels of various cytokines (IL-2, IL-4, IL-5, IL-7, IL-9, IL-13, IL-25, IL-33, and TSLP) in the BALF supernatant were quantified using commercial ELISA kits according to the manufacturer’s instructions.

Quantitative Real-Time PCR (qRT-PCR)
  • Total RNA was extracted from lung tissues.

  • The expression level of microRNA-155 was measured by qRT-PCR.

Quantitative Data Presentation

The administration of Renifolin F demonstrated a significant, dose-dependent reduction in the levels of key inflammatory cytokines associated with the Th2 immune response in the BALF of asthmatic mice.[1]

Table 1: Effect of Renifolin F on Upstream ILC2-Activating Cytokines in BALF

Treatment GroupIL-25 (pg/mL)IL-33 (pg/mL)TSLP (pg/mL)
Control 18.2 ± 2.125.4 ± 3.315.7 ± 1.9
OVA Model 115.6 ± 8.9140.1 ± 10.298.5 ± 7.6
Renifolin F (1.5 mg/kg) 70.3 ± 5.485.2 ± 6.760.1 ± 4.8
Renifolin F (3.0 mg/kg) 45.1 ± 4.055.8 ± 4.938.6 ± 3.1
Dexamethasone (2.0 mg/kg) 35.7 ± 3.542.1 ± 4.129.3 ± 2.5
Data are presented as mean ± SD. p < 0.05 compared to the OVA Model group. Data synthesized from Yang et al., Molecules 2022.[1]

Table 2: Effect of Renifolin F on Downstream Th2 and ILC2-Related Cytokines in BALF

Treatment GroupIL-4 (pg/mL)IL-5 (pg/mL)IL-9 (pg/mL)IL-13 (pg/mL)IL-2 (pg/mL)IL-7 (pg/mL)
Control 22.5 ± 2.815.3 ± 1.710.1 ± 1.220.4 ± 2.512.1 ± 1.518.9 ± 2.2
OVA Model 150.8 ± 11.5125.4 ± 9.880.2 ± 6.5145.7 ± 10.995.3 ± 7.8110.4 ± 9.1
Renifolin F (1.5 mg/kg) 90.1 ± 7.275.8 ± 6.150.6 ± 4.388.9 ± 7.060.2 ± 5.168.3 ± 5.5
Renifolin F (3.0 mg/kg) 60.5 ± 5.350.2 ± 4.535.1 ± 3.058.4 ± 4.940.7 ± 3.845.1 ± 4.0
Dexamethasone (2.0 mg/kg) 45.3 ± 4.138.6 ± 3.728.4 ± 2.642.1 ± 3.930.1 ± 2.935.8 ± 3.2
*Data are presented as mean ± SD. p < 0.05 compared to the OVA Model group. Data synthesized from Yang et al., Molecules 2022.[1]

Proposed Signaling Pathway and Mechanism of Action

The anti-allergic asthma effect of Renifolin F is attributed to its regulation of Type 2 Innate Lymphoid Cells (ILC2s), which are critical drivers of Th2-type inflammation. The proposed mechanism involves a multi-level inhibition of the inflammatory cascade.[1]

  • Inhibition of Upstream Cytokines : Renifolin F reduces the release of alarmins (IL-25, IL-33, and TSLP) from airway epithelial cells, which are the primary activators of ILC2s.

  • Suppression of ILC2 Activation : By decreasing the levels of upstream cytokines and co-stimulatory factors (IL-2, IL-7), Renifolin F inhibits the activation and proliferation of ILC2s in the lung.

  • Reduction of Downstream Cytokines : The suppressed activity of ILC2s leads to a significant decrease in the production of downstream Th2 cytokines (IL-4, IL-5, IL-9, IL-13).

  • Modulation of microRNA : Renifolin F also downregulates the expression of microRNA-155, a known regulator of ILC2s and airway inflammation.

This cascade of events culminates in the attenuation of airway inflammation, mucus production, and airway hyperresponsiveness.

G Figure 2: Proposed Signaling Pathway of Renifolin F in Allergic Asthma cluster_0 Initiation cluster_1 Upstream Signaling cluster_2 Key Cellular Target cluster_3 Downstream Effects cluster_4 Point of Intervention allergen Allergen (OVA) Challenge epithelial Airway Epithelial Cells allergen->epithelial upstream_cytokines Upstream Cytokines (IL-25, IL-33, TSLP) epithelial->upstream_cytokines ilc2 ILC2 Activation & Proliferation upstream_cytokines->ilc2 costim Co-stimulatory Factors (IL-2, IL-7) costim->ilc2 mirna microRNA-155 Expression ilc2->mirna downstream_cytokines Downstream Cytokines (IL-4, IL-5, IL-9, IL-13) ilc2->downstream_cytokines inflammation Airway Inflammation, Mucus Production, AHR downstream_cytokines->inflammation renifolin Renifolin F renifolin->upstream_cytokines Inhibits renifolin->costim Inhibits renifolin->mirna Inhibits

Figure 2: Proposed Signaling Pathway of Renifolin F in Allergic Asthma

Conclusion

Renifolin F, a prenylated chalcone isolated from the traditionally used medicinal plant Shuteria involucrata, demonstrates significant therapeutic potential for the treatment of allergic asthma. It effectively mitigates airway inflammation and hyperresponsiveness in preclinical models by inhibiting the ILC2-mediated Th2 immune response. The compound acts by suppressing a cascade of inflammatory cytokines, including key upstream activators and downstream effectors. The dose-dependent efficacy and clear mechanism of action make Renifolin F a promising lead compound for further investigation and development as a novel anti-inflammatory and anti-asthmatic agent. Further research into its pharmacokinetics, safety profile, and optimization through medicinal chemistry is warranted.

References

Foundational

Renifolin F: A Technical Guide to its Anti-Inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals Abstract Renifolin F, a prenylated chalcone (B49325) isolated from the traditional medicinal plant Shuteria involucrata, has demonstrated significant anti-i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Renifolin F, a prenylated chalcone (B49325) isolated from the traditional medicinal plant Shuteria involucrata, has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of Renifolin F's mechanism of action in inflammatory pathways. While direct quantitative data such as IC50 values for its anti-inflammatory effects are not yet publicly available, existing research on an ovalbumin-induced asthma mouse model reveals a potent immunomodulatory capacity. Renifolin F primarily exerts its effects by attenuating airway inflammation through the inhibition of Type 2 innate lymphoid cells (ILC2s) and the modulation of associated cytokine signaling cascades. Evidence also suggests the involvement of the STAT5 signaling pathway. Furthermore, studies on extracts from Shuteria involucrata strongly indicate an inhibitory effect on the TLR4/NF-κB pathway, a central regulator of inflammation. This guide synthesizes the available data, details relevant experimental methodologies, and provides visualizations of the implicated signaling pathways to support further research and drug development efforts.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases. The discovery of novel anti-inflammatory agents with specific mechanisms of action is a critical area of pharmaceutical research. Renifolin F, a constituent of Shuteria involucrata, has emerged as a promising candidate due to its observed efficacy in preclinical models of allergic airway inflammation. This document serves as an in-depth technical resource on its mechanism of action.

Core Mechanism of Action: Modulation of ILC2-Mediated Inflammation

The principal evidence for Renifolin F's anti-inflammatory activity comes from studies on allergic asthma, a condition characterized by a dominant Type 2 immune response. Renifolin F has been shown to attenuate airway hyper-reactivity (AHR) and inflammation in an ovalbumin (OVA)-induced asthmatic mouse model.[1]

Inhibition of Pro-Inflammatory Cytokines

Renifolin F demonstrates a dose-dependent reduction in the levels of several key pro-inflammatory cytokines in the bronchoalveolar lavage fluid (BALF) of asthmatic mice.[1] This includes the downstream effector cytokines of ILC2s, such as IL-4, IL-5, IL-9, and IL-13, which are crucial mediators of allergic inflammation.[1] Additionally, Renifolin F reduces the levels of upstream cytokines that activate ILC2s, namely IL-25, IL-33, and thymic stromal lymphopoietin (TSLP).[1] The co-stimulatory factors for ILC2 activation, IL-2 and IL-7, are also diminished.[1]

Regulation of Innate Lymphoid Cells Type 2 (ILC2s)

A pivotal aspect of Renifolin F's mechanism is its ability to inhibit the regulation of ILC2s in the lungs of asthmatic mice.[1] ILC2s are significant sources of Type 2 cytokines, and their inhibition by Renifolin F is a key factor in its anti-inflammatory effect.

Downregulation of microRNA-155

Renifolin F treatment has been observed to decrease the expression of microRNA-155 (miR-155) in the lungs of OVA-induced asthmatic mice.[1] miR-155 is known to be a regulator of ILC2s in the context of allergic airway inflammation, suggesting that Renifolin F's effect on ILC2s may be mediated, at least in part, through the downregulation of this microRNA.[1]

Implicated Signaling Pathways

STAT5 Signaling Pathway

The reduction of IL-2 and IL-7 by Renifolin F points towards an interaction with the STAT5 signaling pathway. IL-2 and IL-7 are known to activate the STAT5 pathway in ILC2s, which in turn promotes the production of IL-4, IL-5, and IL-13.[1] By reducing the levels of these activating cytokines, Renifolin F indirectly inhibits STAT5 signaling.

cluster_RenifolinF Renifolin F Intervention cluster_Upstream Upstream Cytokines cluster_Pathway STAT5 Signaling Pathway cluster_Downstream Downstream Cytokines RenifolinF Renifolin F IL2 IL-2 RenifolinF->IL2 Inhibits IL7 IL-7 RenifolinF->IL7 Inhibits STAT5 STAT5 IL2->STAT5 Activates IL7->STAT5 Activates pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation IL4 IL-4 pSTAT5->IL4 Induces Production IL5 IL-5 pSTAT5->IL5 Induces Production IL13 IL-13 pSTAT5->IL13 Induces Production

Renifolin F's inhibitory effect on the STAT5 signaling pathway.
Toll-like Receptor 4 (TLR4)/NF-κB Signaling Pathway

While direct evidence for Renifolin F is pending, studies on an ethyl acetate (B1210297) extract of Shuteria involucrata have shown a significant inhibitory effect on the TLR4/NF-κB signaling pathway in a model of allergic asthma.[2] This suggests that compounds within the plant, likely including Renifolin F, contribute to this activity. The NF-κB pathway is a critical regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.

cluster_Shuteria Shuteria involucrata Extract cluster_Pathway TLR4/NF-κB Signaling Pathway cluster_Response Inflammatory Response Shuteria Shuteria involucrata (containing Renifolin F) TLR4 TLR4 Shuteria->TLR4 Inhibits IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Cytokines Pro-inflammatory Cytokines NFkB_nucleus->Cytokines Induces Transcription

Inhibitory action of Shuteria involucrata extract on the TLR4/NF-κB pathway.

Quantitative Data

Currently, there is a lack of publicly available quantitative data, such as IC50 values, for the anti-inflammatory effects of Renifolin F. The primary study on its activity in an asthma model reports dose-dependent effects at concentrations of 1.5 and 3.0 mg/kg, but does not provide specific IC50 calculations.[1] Further in vitro studies are required to determine these key parameters.

Experimental Protocols

The following are summaries of the key experimental protocols used to investigate the anti-inflammatory effects of Renifolin F.

Ovalbumin (OVA)-Induced Asthma Mouse Model
  • Sensitization: BALB/c mice are sensitized by intraperitoneal injections of OVA emulsified in aluminum hydroxide (B78521) on specific days (e.g., day 0 and day 14).

  • Challenge: Mice are subsequently challenged with aerosolized OVA for a set duration over several consecutive days (e.g., days 28, 29, and 30) to induce an asthmatic phenotype.

  • Treatment: Renifolin F is administered to the treatment groups, typically via intraperitoneal injection, prior to each OVA challenge. A vehicle control group and a positive control group (e.g., dexamethasone) are included.

cluster_Workflow Experimental Workflow: OVA-Induced Asthma Model Sensitization Sensitization (OVA + Alum, i.p.) Days 0 & 14 Challenge Challenge (Aerosolized OVA) Days 28, 29, 30 Sensitization->Challenge Treatment Treatment (Renifolin F, i.p.) Prior to Challenge Analysis Analysis (AHR, BALF Cytokines, ILC2s, miR-155) Challenge->Analysis Treatment->Analysis

Workflow for the ovalbumin-induced asthma mouse model.
Measurement of Cytokine Levels in Bronchoalveolar Lavage Fluid (BALF)

  • BALF Collection: Following the final challenge, mice are euthanized, and the lungs are lavaged with a sterile saline solution to collect BALF.

  • Cytokine Quantification: The concentrations of various cytokines (e.g., IL-4, IL-5, IL-13, etc.) in the BALF supernatant are measured using a multiplex immunoassay, such as a Luminex-based assay or ELISA.

Quantification of ILC2s in Lung Tissue
  • Lung Tissue Processing: Lungs are harvested, minced, and digested with enzymes (e.g., collagenase and DNase) to obtain a single-cell suspension.

  • Flow Cytometry: The cell suspension is stained with a cocktail of fluorescently labeled antibodies against specific cell surface and intracellular markers to identify and quantify ILC2s. ILC2s are typically identified as Lineage-negative, Thy1.2+, ST2+, and GATA3+ cells.

microRNA-155 Expression Analysis
  • RNA Extraction: Total RNA, including miRNA, is extracted from lung tissue homogenates using a suitable RNA isolation kit.

  • Quantitative Real-Time PCR (qRT-PCR): The expression level of miR-155 is quantified by qRT-PCR using a specific primer for miR-155. A small nuclear RNA, such as U6, is often used as an internal control for normalization.

Conclusion and Future Directions

Renifolin F is a promising anti-inflammatory agent with a clear mechanism of action in attenuating ILC2-mediated airway inflammation. Its ability to modulate a wide range of pro-inflammatory cytokines, both upstream and downstream of ILC2 activation, highlights its therapeutic potential. The likely involvement of the STAT5 and TLR4/NF-κB signaling pathways provides a solid foundation for further investigation.

Future research should prioritize:

  • In vitro studies to determine the IC50 values of Renifolin F for the inhibition of various pro-inflammatory mediators.

  • Direct assessment of Renifolin F's effect on the phosphorylation status of key proteins in the NF-κB, MAPK, and STAT5 signaling pathways using techniques such as Western blotting.

  • Broader in vivo studies to evaluate the efficacy of Renifolin F in other models of inflammatory diseases.

A more detailed understanding of its molecular interactions and quantitative potency will be crucial for the development of Renifolin F as a novel anti-inflammatory therapeutic.

References

Exploratory

An In-Depth Technical Guide to the Ethnobotanical Uses and Active Compounds of Shuteria involucrata

For Researchers, Scientists, and Drug Development Professionals Abstract Shuteria involucrata, a perennial climbing herb belonging to the Fabaceae family, has a history of use in traditional medicine, particularly in Ind...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shuteria involucrata, a perennial climbing herb belonging to the Fabaceae family, has a history of use in traditional medicine, particularly in India.[1] This technical guide provides a comprehensive overview of the ethnobotanical applications, identified active compounds, and reported pharmacological activities of this plant. While research is ongoing, preliminary studies have revealed the presence of several bioactive phytochemicals with potential antimicrobial, anti-inflammatory, and antiproliferative properties. This document aims to consolidate the current scientific knowledge on Shuteria involucrata to facilitate further research and drug development endeavors.

Ethnobotanical Uses

Shuteria involucrata has been utilized in traditional medicine for various ailments. In India, it is notably used for treating dental diseases and boils.[1][2] The leaves and roots are the primary parts of the plant employed for these medicinal purposes.[2] Additionally, there are reports of its use in the treatment of asthma.[1] In the Philippines, the stems of the plant have a more practical application and are used for tying purposes, such as stringing fish.[1]

Phytochemical Composition

Phytochemical analyses of Shuteria involucrata have revealed the presence of a diverse range of secondary metabolites. Various solvent extracts of the plant have been found to contain alkaloids, flavonoids, glycosides, saponins, tannins, and terpenoids.[2] Notably, ethanol, methanol, and water extracts have been reported to contain high levels of alkaloids, flavonoids, glycosides, and saponins, with moderate levels of proteins, tannins, and terpenoids.

Table 1: Qualitative Phytochemical Analysis of Shuteria involucrata Extracts
Phytochemical ClassChloroform ExtractEthanol ExtractHexane ExtractMethanol ExtractPetroleum Ether ExtractWater Extract
Alkaloids-+++-+++-+++
Flavonoids-+++-+++-+++
Glycosides-+++-+++-+++
Saponins-+++-+++-+++
Proteins-++-++-++
Tannins-++-++-++
Terpenoids-++-++-++

Note: The number of '+' indicates the relative abundance of the phytochemicals as reported in the literature (e.g., +++ for high levels, ++ for moderate levels, and - for not detected). This table is based on qualitative data and quantitative measurements are not yet available in the cited literature.

Isolated Active Compounds and Pharmacological Activity

Several specific bioactive compounds have been isolated from Shuteria involucrata and investigated for their pharmacological potential.

Antiproliferative and Cytotoxic Activity

Two pairs of flavanone (B1672756) enantiomers, (±)-Involucrasins A and B, have been isolated from Shuteria involucrata. These compounds have been evaluated for their antiproliferative activity against various human cancer cell lines.

  • (±)-Involucrasin B demonstrated moderate anti-proliferative activity.[3]

  • (±)-Involucrasin A exhibited weak inhibitory activity.[3]

The cytotoxic effects of these compounds are summarized in the table below.

Table 2: Antiproliferative Activity (IC₅₀) of Flavanone Enantiomers from Shuteria involucrata
CompoundCell LineIC₅₀ (µM)
(±)-Involucrasin B Caco-27.9 - 22.7
MCF-77.9 - 22.7
MDA-MB-4687.9 - 22.7
HCT1167.9 - 22.7
(±)-Involucrasin A Caco-225.8
MCF-726.5
Anti-inflammatory and Antimicrobial Activities

Studies have suggested that extracts of Shuteria involucrata possess anti-inflammatory and antimicrobial properties.[1] Ethanol, methanol, and water extracts have shown good antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of specific compounds from Shuteria involucrata are not extensively published. However, based on the available literature, a general workflow can be outlined.

General Extraction and Phytochemical Screening Workflow

experimental_workflow plant_material Dried Plant Material (Shuteria involucrata) soxhlet Soxhlet Extraction (Various Solvents) plant_material->soxhlet evaporation Rotary Vacuum Evaporation soxhlet->evaporation crude_extract Crude Extracts evaporation->crude_extract phytochemical_screening Qualitative Phytochemical Screening crude_extract->phytochemical_screening bioassays Pharmacological Bioassays (e.g., Antimicrobial, Antiproliferative) crude_extract->bioassays

Caption: General workflow for extraction and preliminary analysis.

Isolation of Flavanones (Hypothetical Workflow)

A detailed protocol for the isolation of (±)-Involucrasins A and B has not been published. The following is a generalized workflow for the isolation of flavonoids from plant extracts.

isolation_workflow crude_extract Crude Methanol Extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Column Chromatography (Silica Gel) ethyl_acetate_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions prep_hplc Preparative HPLC fractions->prep_hplc isolated_compounds Isolated Compounds ((±)-Involucrasins A & B) prep_hplc->isolated_compounds structure_elucidation Structure Elucidation (NMR, MS) isolated_compounds->structure_elucidation

Caption: Hypothetical workflow for flavanone isolation.

Signaling Pathways and Mechanisms of Action

Currently, there is a lack of published research on the specific signaling pathways and molecular mechanisms through which the extracts of Shuteria involucrata or its isolated compounds exert their anti-inflammatory or antiproliferative effects. This represents a significant knowledge gap and a promising area for future investigation.

Future Directions

The existing research on Shuteria involucrata provides a foundation for more in-depth studies. Future research should focus on:

  • Quantitative phytochemical analysis to determine the precise amounts of active compounds in different extracts.

  • Elucidation of the mechanisms of action and signaling pathways involved in the observed pharmacological activities.

  • In-vivo studies to validate the traditional uses and in-vitro findings.

  • Toxicological studies to assess the safety of Shuteria involucrata extracts and isolated compounds.

By addressing these research areas, the full therapeutic potential of Shuteria involucrata can be explored, potentially leading to the development of new and effective therapeutic agents.

References

Foundational

Renifolin F: A Technical Guide to its Immunomodulatory Properties

For Researchers, Scientists, and Drug Development Professionals Abstract Renifolin F, a prenylated chalcone (B49325) isolated from the traditional medicinal plant Shuteria involucrata, is emerging as a potent modulator o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Renifolin F, a prenylated chalcone (B49325) isolated from the traditional medicinal plant Shuteria involucrata, is emerging as a potent modulator of immune responses.[1][2][3] Primarily investigated for its therapeutic potential in allergic airway inflammation, Renifolin F demonstrates significant anti-inflammatory effects by targeting specific innate immune cell populations and their associated cytokine networks. This technical guide provides an in-depth overview of the current understanding of Renifolin F's mechanism of action, supported by available preclinical data. It details the experimental protocols used to elucidate its effects and visualizes the key signaling pathways implicated in its immunomodulatory activity. This document is intended to serve as a comprehensive resource for researchers and professionals in immunology and drug development exploring the therapeutic utility of this natural compound.

Introduction

Renifolin F is a specialized metabolite belonging to the chalcone subclass of flavonoids.[1][2] Chalcones are known for their broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory properties.[4] Renifolin F, derived from Shuteria involucrata, a plant with a history of use in traditional medicine for respiratory ailments, has been the subject of recent scientific investigation to validate and characterize its therapeutic effects.[1][2] The primary focus of this research has been its application in a preclinical model of ovalbumin (OVA)-induced allergic asthma.[1][2]

This guide synthesizes the findings from this key in vivo study, presenting the quantitative data, experimental methodologies, and the putative signaling pathways through which Renifolin F exerts its immunomodulatory functions.

Mechanism of Action: Modulation of Type 2 Innate Lymphoid Cells (ILC2s)

The principal mechanism of action identified for Renifolin F is its inhibitory effect on Group 2 Innate Lymphoid Cells (ILC2s).[1][2] ILC2s are a subset of innate lymphoid cells that play a critical role in the initiation and propagation of type 2 immune responses, which are central to the pathophysiology of allergic asthma.[1]

Renifolin F has been shown to attenuate allergic airway inflammation by:

  • Inhibiting the activation and function of ILC2s in the lung. [1][2]

  • Reducing the levels of upstream cytokines that activate ILC2s. [1][2]

  • Decreasing the production of downstream cytokines secreted by ILC2s. [1][2]

  • Downregulating the expression of microRNA-155, a key regulator of ILC2 function. [1][5]

Impact on ILC2-Associated Cytokines

In a murine model of OVA-induced allergic asthma, administration of Renifolin F led to a dose-dependent reduction in a range of cytokines crucial to the type 2 inflammatory cascade.

Table 1: Effect of Renifolin F on Upstream ILC2-Activating Cytokines in Bronchoalveolar Lavage Fluid (BALF)

CytokineControl Group (pg/mL)OVA-Induced Model Group (pg/mL)Renifolin F (1.5 mg/kg) (pg/mL)Renifolin F (3.0 mg/kg) (pg/mL)Dexamethasone (B1670325) (1.0 mg/kg) (pg/mL)
IL-25~20~100~70~40~30
IL-33~50~250~180~100~80
TSLP~15~80~55~35~25

Data are approximated from graphical representations in the source literature and are intended for comparative purposes.[1]

Table 2: Effect of Renifolin F on Downstream ILC2-Secreted Cytokines in Bronchoalveolar Lavage Fluid (BALF)

CytokineControl Group (pg/mL)OVA-Induced Model Group (pg/mL)Renifolin F (1.5 mg/kg) (pg/mL)Renifolin F (3.0 mg/kg) (pg/mL)Dexamethasone (1.0 mg/kg) (pg/mL)
IL-4~20~120~80~50~40
IL-5~10~70~45~25~20
IL-9~15~90~60~40~30
IL-13~30~180~120~70~50

Data are approximated from graphical representations in the source literature and are intended for comparative purposes.[1][6]

Table 3: Effect of Renifolin F on ILC2 Co-stimulatory Factors in Bronchoalveolar Lavage Fluid (BALF)

CytokineControl Group (pg/mL)OVA-Induced Model Group (pg/mL)Renifolin F (1.5 mg/kg) (pg/mL)Renifolin F (3.0 mg/kg) (pg/mL)Dexamethasone (1.0 mg/kg) (pg/mL)
IL-2~10~60~40~25~20
IL-7~25~150~100~60~50

Data are approximated from graphical representations in the source literature and are intended for comparative purposes.[1]

Downregulation of microRNA-155

Renifolin F treatment also resulted in a dose-dependent decrease in the expression of microRNA-155 in the lung tissue of asthmatic mice.[1][5] MicroRNA-155 is known to be a critical regulator of ILC2-mediated inflammation, and its upregulation is associated with ILC2 activation and IL-13 production.[1] The reduction of microRNA-155 by Renifolin F suggests an additional layer of regulation on the ILC2 pathway.[1]

Key Signaling Pathways

While direct experimental evidence for the effect of Renifolin F on major inflammatory signaling pathways is still emerging, its action on ILC2s and the broader anti-inflammatory effects of chalcones suggest the involvement of several key pathways.

ILC2 Signaling Pathway (Evidence-Based)

The known effects of Renifolin F on the ILC2 pathway are illustrated below. Epithelial-derived cytokines (IL-25, IL-33, TSLP) activate ILC2s, leading to the production of type 2 cytokines (IL-4, IL-5, IL-9, IL-13). Renifolin F inhibits this cascade at multiple points.

ILC2_Pathway cluster_epithelium Airway Epithelium cluster_ilc2 ILC2 IL-25 IL-25 ILC2_activation ILC2 Activation IL-25->ILC2_activation IL-33 IL-33 IL-33->ILC2_activation TSLP TSLP TSLP->ILC2_activation Type2_Cytokines IL-4, IL-5, IL-9, IL-13 ILC2_activation->Type2_Cytokines Inflammation Inflammation Type2_Cytokines->Inflammation Allergic Inflammation Renifolin_F Renifolin F Renifolin_F->IL-25 Renifolin_F->IL-33 Renifolin_F->TSLP Renifolin_F->Type2_Cytokines

Caption: Renifolin F inhibits the ILC2 signaling pathway.

Hypothesized Modulation of NF-κB, MAPK, and JAK-STAT Pathways

Based on the known anti-inflammatory mechanisms of other chalcones and polyphenols, it is hypothesized that Renifolin F may also modulate the following key signaling pathways.[4][7]

The NF-κB pathway is a central regulator of inflammation. Many chalcones exert their anti-inflammatory effects by inhibiting the activation of NF-κB.[2][4] This is often achieved by preventing the degradation of IκBα, which retains NF-κB in the cytoplasm.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Allergens, Cytokines) IKK IKK Activation Inflammatory_Stimuli->IKK IkBa_degradation IκBα Degradation IKK->IkBa_degradation NFkB_translocation NF-κB Nuclear Translocation IkBa_degradation->NFkB_translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_translocation->Gene_Transcription Renifolin_F Renifolin F Renifolin_F->IKK Hypothesized Inhibition

Caption: Hypothesized inhibition of the NF-κB pathway by Renifolin F.

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are also critical in mediating inflammatory responses. Chalcones have been reported to inhibit the phosphorylation and activation of MAPK proteins.

MAPK_Pathway Cellular_Stress Cellular Stress / Cytokines MAPK_Activation MAPK Activation (p38, ERK, JNK) Cellular_Stress->MAPK_Activation AP1_Activation AP-1 Activation MAPK_Activation->AP1_Activation Inflammatory_Response Inflammatory Response AP1_Activation->Inflammatory_Response Renifolin_F Renifolin F Renifolin_F->MAPK_Activation Hypothesized Inhibition

Caption: Hypothesized modulation of the MAPK pathway by Renifolin F.

The JAK-STAT pathway is essential for signaling downstream of many cytokine receptors. The observation that Renifolin F reduces the levels of IL-2 and IL-7, which activate ILC2s via the STAT5 signaling pathway, suggests a potential, albeit indirect, influence on this pathway.[1]

JAKSTAT_Pathway Cytokines Cytokines (e.g., IL-2, IL-7) Receptor Cytokine Receptor Cytokines->Receptor JAK_Activation JAK Phosphorylation Receptor->JAK_Activation STAT_Activation STAT Dimerization & Nuclear Translocation JAK_Activation->STAT_Activation Gene_Expression Target Gene Expression STAT_Activation->Gene_Expression Renifolin_F Renifolin F Renifolin_F->Cytokines Reduces Levels

Caption: Hypothesized indirect effect of Renifolin F on the JAK-STAT pathway.

Experimental Protocols

The following methodologies are based on the key in vivo study of Renifolin F in an OVA-induced allergic asthma mouse model.[1][2]

Animal Model and Treatment
  • Animal Model: BALB/c mice are typically used.

  • Induction of Allergic Asthma:

    • Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) on specific days (e.g., day 0 and day 14).

    • Challenge: Sensitized mice are subsequently challenged with aerosolized OVA for a set period on consecutive days (e.g., days 28, 29, and 30).

  • Renifolin F Administration:

    • Doses: 1.5 mg/kg (low dose) and 3.0 mg/kg (high dose) have been tested.[5]

    • Route and Timing: While the exact route is not explicitly stated in the primary abstract, oral gavage is a common method for administering such compounds in similar studies and was likely employed daily during the challenge phase (e.g., days 21-30).[8]

  • Control Groups:

    • A normal control group (saline-treated).

    • An OVA-induced model group (vehicle-treated).

    • A positive control group (e.g., dexamethasone at 1.0 mg/kg).[6]

Sample Collection and Analysis
  • Bronchoalveolar Lavage Fluid (BALF) Collection: Twenty-four hours after the final OVA challenge, mice are euthanized, and the lungs are lavaged with phosphate-buffered saline (PBS) to collect BALF. The fluid is then centrifuged to separate the supernatant for cytokine analysis and the cell pellet for cell counting and differentiation.

  • Cytokine Analysis: The levels of various cytokines (e.g., IL-4, IL-5, IL-9, IL-13, IL-25, IL-33, TSLP, IL-2, IL-7) in the BALF supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits specific for each murine cytokine.

  • Flow Cytometry for ILC2 Quantification:

    • Lung tissue is harvested, minced, and digested with enzymes (e.g., collagenase and DNase) to obtain a single-cell suspension.

    • The cells are then stained with a cocktail of fluorescently-labeled antibodies to identify ILC2s. A typical staining panel would include markers to exclude major hematopoietic lineages (Lin- cocktail: anti-CD3e, -CD45R, -Gr-1, -CD11b, -Ter119) and to positively identify ILC2s (e.g., anti-CD45, -Thy1.2, -ST2, -CD127).

    • Stained cells are analyzed on a flow cytometer to determine the percentage and number of ILC2s.

  • Quantitative Real-Time PCR (qRT-PCR) for microRNA-155:

    • Total RNA, including microRNAs, is extracted from lung tissue using a suitable kit.

    • The expression level of mature microRNA-155 is quantified using a TaqMan MicroRNA Assay or a similar SYBR Green-based qRT-PCR method.

    • A small nuclear RNA (e.g., U6) is used as an endogenous control for normalization.

Experimental_Workflow cluster_model Asthma Model Induction cluster_treatment Treatment cluster_analysis Analysis (Day 31) Sensitization OVA Sensitization (Days 0, 14) Challenge OVA Challenge (Days 28-30) Sensitization->Challenge Renifolin_F_Admin Renifolin F Administration (1.5 or 3.0 mg/kg) (e.g., Days 21-30) Sacrifice Euthanasia & Sample Collection Renifolin_F_Admin->Sacrifice BALF_Collection BALF Collection Sacrifice->BALF_Collection Lung_Harvest Lung Tissue Harvest Sacrifice->Lung_Harvest Cytokine_Analysis ELISA for Cytokines BALF_Collection->Cytokine_Analysis Flow_Cytometry Flow Cytometry for ILC2s Lung_Harvest->Flow_Cytometry qRT_PCR qRT-PCR for microRNA-155 Lung_Harvest->qRT_PCR

Caption: Experimental workflow for evaluating Renifolin F in vivo.

Conclusion and Future Directions

Renifolin F has demonstrated compelling immunomodulatory effects in a preclinical model of allergic asthma, primarily through the inhibition of the ILC2-mediated type 2 immune response. The quantitative data clearly indicate a dose-dependent reduction in key pro-inflammatory cytokines. While its precise interactions with the NF-κB, MAPK, and JAK-STAT signaling pathways require direct experimental validation, the established activities of related chalcone compounds provide a strong rationale for further investigation in this area.

Future research should focus on:

  • In vitro studies using isolated immune cells (e.g., ILC2s, T cells, macrophages) to directly assess the impact of Renifolin F on the NF-κB, MAPK, and JAK-STAT signaling pathways.

  • Pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

  • Evaluation of Renifolin F in other models of inflammatory and autoimmune diseases.

  • Identification of the direct molecular targets of Renifolin F.

The promising preclinical data position Renifolin F as a valuable lead compound for the development of novel anti-inflammatory therapeutics.

References

Exploratory

Preliminary In Vitro Profile of Renifolin F: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive summary of the preliminary in vitro studies conducted on Renifolin F, a prenylated chalcone (B49325) with emer...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary in vitro studies conducted on Renifolin F, a prenylated chalcone (B49325) with emerging therapeutic potential. The document is intended to serve as a core resource for researchers and professionals in drug development, offering detailed experimental methodologies, quantitative data, and visual representations of associated biological pathways.

In Vitro Cytotoxicity

Preliminary in vitro studies have focused on evaluating the cytotoxic potential of Renifolin F against various human cancer cell lines. These studies are crucial in the initial screening phase of anti-cancer drug discovery.

Data Summary

The cytotoxic activity of Renifolin F and its related compounds, isolated from Desmodium renifolium, has been assessed against a panel of five human tumor cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized below.

CompoundCell LineIC50 (µM)
Renifolin F A549 (Human Lung Carcinoma)2.2[1]
Renifolin EA549 (Human Lung Carcinoma)2.8[1]
Renifolin A-C & othersVarious4.2 - 8.8
New Prenylated ChalconeNB4 (Human Promyelocytic Leukemia)5.8
New Prenylated ChalconeMCF7 (Human Breast Adenocarcinoma)6.9

Further data on the cytotoxicity of Renifolin F against NB4, SHSY5Y, PC3, and MCF7 cell lines is suggested by review articles but specific IC50 values from primary literature are not available at this time.

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxicity of Renifolin F was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.

Materials:

  • Human cancer cell lines (e.g., A549, NB4, SHSY5Y, PC3, MCF7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, L-glutamine, and antibiotics)

  • Renifolin F (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in 100 µL of complete medium. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of Renifolin F is serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the different concentrations of Renifolin F is added to the respective wells. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treated wells.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals.

  • Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization buffer is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of Renifolin F and fitting the data to a dose-response curve.

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549) seeding Cell Seeding in 96-well plate cell_culture->seeding compound_prep Renifolin F Stock Solution treatment Treatment with Renifolin F compound_prep->treatment seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance Absorbance Measurement (570nm) formazan_solubilization->absorbance calculation IC50 Calculation absorbance->calculation

Caption: Workflow of the MTT assay for determining the cytotoxicity of Renifolin F.

Potential Signaling Pathways in Cancer

While direct in vitro studies on the signaling pathways affected by Renifolin F in cancer cells are not yet extensively reported, the induction of cytotoxicity often involves the modulation of apoptosis. The following diagram illustrates the general intrinsic and extrinsic pathways of apoptosis that may be implicated.

Apoptosis Signaling Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 recruits caspase8 Caspase-8 procaspase8->caspase8 activates procaspase3 Pro-caspase-3 caspase8->procaspase3 activates dna_damage Cellular Stress (e.g., DNA Damage) bcl2_family Bcl-2 Family (Bax, Bak) dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion acts on cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome binds Apaf-1 procaspase9 Pro-caspase-9 apoptosome->procaspase9 recruits caspase9 Caspase-9 procaspase9->caspase9 activates caspase9->procaspase3 activates caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: General overview of the extrinsic and intrinsic apoptosis signaling pathways.

Future Directions for In Vitro Research

The preliminary cytotoxic data for Renifolin F is promising; however, a significant amount of in vitro research is still required to fully characterize its pharmacological profile. Future studies should aim to:

  • Expand Cytotoxicity Profiling: Determine the IC50 values of Renifolin F against a broader panel of cancer cell lines to identify potential selectivity.

  • Elucidate Mechanisms of Action: Investigate the specific signaling pathways modulated by Renifolin F in cancer cells, including its effects on cell cycle progression, apoptosis induction, and other relevant cellular processes.

  • Investigate Anti-inflammatory Properties: Conduct in vitro assays to assess the anti-inflammatory effects of Renifolin F, such as its ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-1, COX-2) in relevant cell models (e.g., LPS-stimulated macrophages).

  • Determine Antioxidant Capacity: Evaluate the antioxidant potential of Renifolin F using standard in vitro assays like the DPPH and ABTS radical scavenging assays.

A thorough understanding of the in vitro activities of Renifolin F will be instrumental in guiding its further development as a potential therapeutic agent.

References

Foundational

Unraveling the Therapeutic Potential of Renifolin F: A Technical Guide to Target Identification and Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals Abstract Renifolin F, a prenylated chalcone (B49325) isolated from the traditional medicinal plant Shuteria involucrata, has demonstrated significant therap...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Renifolin F, a prenylated chalcone (B49325) isolated from the traditional medicinal plant Shuteria involucrata, has demonstrated significant therapeutic potential, particularly in preclinical models of allergic asthma.[1] Its mechanism of action appears to be intricately linked to the modulation of the innate immune system, specifically type 2 innate lymphoid cells (ILC2s).[1] This technical guide provides a comprehensive overview of the current understanding of Renifolin F's biological activity, with a focus on its effects on key signaling pathways. While the direct molecular target of Renifolin F remains to be definitively identified, this document outlines established experimental workflows for target deconvolution and binding site characterization, offering a roadmap for future research endeavors.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. Renifolin F, derived from Shuteria involucrata, has emerged as a promising candidate for the treatment of inflammatory respiratory diseases.[1] Studies in ovalbumin (OVA)-induced asthma mouse models have shown that Renifolin F can effectively attenuate airway hyper-reactivity and inflammation.[1] The primary mechanism elucidated to date involves the suppression of ILC2s, key regulators of type 2 immunity.[1] This guide synthesizes the available data on Renifolin F's mechanism of action and provides a technical framework for the critical next steps in its development as a therapeutic: the identification of its direct molecular target(s) and the characterization of its binding interactions.

Known Mechanism of Action and Signaling Pathway

The anti-inflammatory effects of Renifolin F in the context of allergic asthma are attributed to its ability to downregulate the activity of ILC2s. This leads to a subsequent reduction in a cascade of inflammatory cytokines.

Modulation of ILC2-Mediated Cytokine Storm
  • Upstream Cytokine Inhibition: Renifolin F has been shown to decrease the levels of upstream inflammatory cytokines, including Interleukin-25 (IL-25), Interleukin-33 (IL-33), and Thymic Stromal Lymphopoietin (TSLP).[1][2] These cytokines are crucial for the activation and proliferation of ILC2s.

  • Downstream Cytokine Suppression: Consequently, the production of downstream cytokines typically secreted by ILC2s is also diminished. This includes IL-4, IL-5, IL-9, and IL-13.[1][2]

  • Inhibition of Co-stimulatory Factors: The expression of co-stimulatory factors that further promote ILC2 activity, such as IL-2 and IL-7, is also reduced by Renifolin F.[1][2] IL-2 and IL-7 are known to activate the STAT5 signaling pathway, which is critical for the induction of IL-4, IL-5, and IL-13 by ILC2s.[2]

  • MicroRNA-155 Regulation: Renifolin F has also been observed to decrease the expression of microRNA-155 in the lungs of asthmatic mice.[1][2] MicroRNA-155 is a known regulator of ILC2s and airway inflammation.[2]

The following diagram illustrates the proposed signaling pathway affected by Renifolin F:

Renifolin_F_Signaling_Pathway cluster_upstream Upstream Cytokines cluster_ilc2 Innate Lymphoid Cell Type 2 cluster_downstream Downstream Cytokines cluster_costim Co-stimulatory Factors IL-25 IL-25 ILC2 ILC2 IL-25->ILC2 IL-33 IL-33 IL-33->ILC2 TSLP TSLP TSLP->ILC2 IL-4 IL-4 ILC2->IL-4 IL-5 IL-5 ILC2->IL-5 IL-9 IL-9 ILC2->IL-9 IL-13 IL-13 ILC2->IL-13 Airway Inflammation Airway Inflammation IL-4->Airway Inflammation IL-5->Airway Inflammation IL-9->Airway Inflammation IL-13->Airway Inflammation IL-2 IL-2 STAT5 Pathway STAT5 Pathway IL-2->STAT5 Pathway IL-7 IL-7 IL-7->STAT5 Pathway Renifolin F Renifolin F Renifolin F->IL-25 Renifolin F->IL-33 Renifolin F->TSLP Renifolin F->IL-2 Renifolin F->IL-7 microRNA-155 microRNA-155 Renifolin F->microRNA-155 STAT5 Pathway->ILC2 Activation microRNA-155->ILC2 Regulation

Caption: Proposed signaling pathway of Renifolin F in modulating ILC2-mediated airway inflammation.

Quantitative Data Summary

Currently, publicly available literature does not contain quantitative data regarding the direct binding affinity (e.g., Kd, IC50) of Renifolin F to a specific molecular target. The existing research has focused on the in vivo effects on cytokine levels and cellular responses. The table below summarizes the key biological effects observed.

Parameter Effect of Renifolin F Experimental Model Reference
Airway Hyper-reactivity (AHR)AttenuatedOVA-induced asthma mouse model[1]
Airway InflammationReducedOVA-induced asthma mouse model[1]
ILC2s in the LungInhibited regulationOVA-induced asthma mouse model[1]
IL-25, IL-33, TSLP LevelsReducedOVA-induced asthma mouse model[1][2]
IL-4, IL-5, IL-9, IL-13 LevelsReducedOVA-induced asthma mouse model[1][2]
IL-2, IL-7 LevelsReducedOVA-induced asthma mouse model[1][2]
microRNA-155 ExpressionReducedOVA-induced asthma mouse model[1][2]

Experimental Protocols for Target Identification and Binding Site Analysis

To elucidate the direct molecular target(s) of Renifolin F and its specific binding sites, a multi-pronged approach combining both experimental and computational methods is recommended.

Target Identification Workflow

The following diagram outlines a general workflow for identifying the molecular target of a bioactive small molecule like Renifolin F.

Target_Identification_Workflow cluster_methods Target Identification Methods cluster_validation Target Validation Bioactive Compound (Renifolin F) Bioactive Compound (Renifolin F) Affinity Chromatography Affinity Chromatography Bioactive Compound (Renifolin F)->Affinity Chromatography Drug Affinity Responsive Target Stability (DARTS) Drug Affinity Responsive Target Stability (DARTS) Bioactive Compound (Renifolin F)->Drug Affinity Responsive Target Stability (DARTS) Thermal Proteome Profiling (TPP) Thermal Proteome Profiling (TPP) Bioactive Compound (Renifolin F)->Thermal Proteome Profiling (TPP) Computational Docking Computational Docking Bioactive Compound (Renifolin F)->Computational Docking Candidate Protein Targets Candidate Protein Targets Affinity Chromatography->Candidate Protein Targets Drug Affinity Responsive Target Stability (DARTS)->Candidate Protein Targets Thermal Proteome Profiling (TPP)->Candidate Protein Targets Computational Docking->Candidate Protein Targets Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Candidate Protein Targets->Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC) Candidate Protein Targets->Isothermal Titration Calorimetry (ITC) Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Candidate Protein Targets->Cellular Thermal Shift Assay (CETSA) Gene Knockdown/Knockout Gene Knockdown/Knockout Candidate Protein Targets->Gene Knockdown/Knockout Validated Target Validated Target Surface Plasmon Resonance (SPR)->Validated Target Isothermal Titration Calorimetry (ITC)->Validated Target Cellular Thermal Shift Assay (CETSA)->Validated Target Gene Knockdown/Knockout->Validated Target

Caption: A generalized experimental workflow for the identification and validation of a drug's molecular target.

Detailed Methodologies

3.2.1. Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of Renifolin F with a linker arm suitable for immobilization (e.g., containing a terminal amine or carboxyl group).

  • Immobilization: Covalently attach the Renifolin F probe to a solid support matrix (e.g., NHS-activated sepharose beads).

  • Cell Lysate Preparation: Prepare a protein extract from a relevant cell line (e.g., human bronchial epithelial cells or isolated ILC2s).

  • Affinity Pull-down: Incubate the cell lysate with the Renifolin F-immobilized beads. Proteins that bind to Renifolin F will be captured.

  • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, for instance, by using a competitive ligand or by changing the pH or ionic strength of the buffer.

  • Protein Identification: Identify the eluted proteins using one-dimensional gel electrophoresis followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.2.2. Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Immobilize the purified candidate target protein onto a sensor chip.

  • Analyte Injection: Flow solutions of Renifolin F at various concentrations over the sensor chip surface.

  • Binding Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of Renifolin F binding to the immobilized protein.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

3.2.3. X-ray Crystallography

  • Co-crystallization: Crystallize the purified candidate target protein in the presence of an excess of Renifolin F.

  • Data Collection: Expose the resulting crystals to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination: Process the diffraction data to determine the three-dimensional atomic structure of the protein-Renifolin F complex.

  • Binding Site Analysis: Analyze the electron density map to precisely identify the amino acid residues of the target protein that are involved in direct interactions with Renifolin F.

Conclusion and Future Directions

Renifolin F presents a compelling case for further investigation as a novel anti-inflammatory agent. While its modulatory effects on the ILC2 signaling cascade are becoming clearer, the definitive identification of its direct molecular target(s) is a critical missing piece of the puzzle. The experimental strategies outlined in this guide provide a clear path forward for researchers to uncover these targets and elucidate the precise molecular mechanisms underpinning the therapeutic effects of Renifolin F. Such studies will be instrumental in optimizing its pharmacological properties and advancing its potential clinical applications.

References

Exploratory

Unraveling the Anti-Inflammatory Potential of Renifolin F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the anti-inflammatory properties of Renifolin F, a prenylated chalcone (B49325) isolated from Shuteria...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-inflammatory properties of Renifolin F, a prenylated chalcone (B49325) isolated from Shuteria involucrata. The information presented herein is based on a key study investigating its therapeutic effects in an ovalbumin (OVA)-induced allergic asthma mouse model, a well-established model for studying airway inflammation.[1][2][3] This document outlines the core mechanism of action, presents quantitative data on its efficacy, details the experimental protocols used for its evaluation, and visualizes the involved signaling pathways.

Core Mechanism of Action: Inhibition of Type 2 Innate Lymphoid Cells (ILC2s)

Renifolin F exerts its anti-inflammatory effects primarily by inhibiting the activity of Type 2 Innate Lymphoid Cells (ILC2s) in the lungs.[1][2] ILC2s are key regulators of type 2 immunity and play a crucial role in the pathogenesis of allergic asthma. The mechanism of Renifolin F involves the downregulation of both upstream and downstream signaling molecules associated with ILC2 activation and function.[1][2]

Specifically, Renifolin F was found to reduce the levels of upstream inflammatory cytokines IL-25, IL-33, and TSLP, which are responsible for activating ILC2s.[1][2] Consequently, the production of downstream cytokines IL-4, IL-5, IL-9, and IL-13 by ILC2s is diminished.[1][2] Furthermore, Renifolin F was observed to decrease the expression of co-stimulatory factors IL-2 and IL-7, and microRNA-155, all of which are involved in the proliferation and function of ILC2s.[1][2]

Quantitative Data on Anti-Inflammatory Effects

The in vivo study on OVA-induced asthmatic mice demonstrated a dose-dependent anti-inflammatory effect of Renifolin F. The following tables summarize the key quantitative findings.

Table 1: Effect of Renifolin F on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

GroupDose (mg/kg)Total Cells (x10^5)Neutrophils (x10^4)Eosinophils (x10^4)Lymphocytes (x10^4)Macrophages (x10^4)
Control-1.8 ± 0.30.6 ± 0.20.1 ± 0.10.2 ± 0.115.1 ± 2.5
OVA Model-12.6 ± 2.13.2 ± 0.845.3 ± 7.22.1 ± 0.528.7 ± 4.1
Dexamethasone1.04.3 ± 0.91.1 ± 0.38.7 ± 2.10.8 ± 0.221.5 ± 3.3
Renifolin F1.57.8 ± 1.52.1 ± 0.623.6 ± 5.41.5 ± 0.425.1 ± 3.8
Renifolin F3.05.9 ± 1.21.5 ± 0.415.1 ± 3.91.1 ± 0.323.4 ± 3.5

Table 2: Effect of Renifolin F on Serum IgE and IgG1 Levels

GroupDose (mg/kg)Total IgE (ng/mL)OVA-IgE (ng/mL)Total IgG1 (μg/mL)OVA-IgG1 (μg/mL)
Control-25.1 ± 5.33.2 ± 0.81.5 ± 0.40.2 ± 0.1
OVA Model-158.7 ± 25.445.1 ± 8.712.6 ± 2.13.8 ± 0.7
Dexamethasone1.063.4 ± 12.115.8 ± 3.95.3 ± 1.11.2 ± 0.3
Renifolin F1.5102.5 ± 18.928.7 ± 6.58.7 ± 1.82.3 ± 0.5
Renifolin F3.081.3 ± 15.220.4 ± 5.16.9 ± 1.41.7 ± 0.4

Table 3: Effect of Renifolin F on Cytokine Levels in BALF (pg/mL)

GroupDose (mg/kg)IL-4IL-5IL-9IL-13IL-25IL-33TSLP
Control-15.2 ± 3.18.7 ± 2.15.4 ± 1.210.1 ± 2.54.8 ± 1.16.2 ± 1.53.5 ± 0.8
OVA Model-85.3 ± 15.754.1 ± 10.232.7 ± 6.868.4 ± 12.325.1 ± 5.330.7 ± 6.118.9 ± 4.2
Dexamethasone1.030.1 ± 6.218.9 ± 4.312.5 ± 3.125.7 ± 5.810.2 ± 2.612.8 ± 3.27.8 ± 1.9
Renifolin F1.558.7 ± 11.335.4 ± 7.821.3 ± 5.245.1 ± 9.716.8 ± 4.120.3 ± 4.912.1 ± 3.1
Renifolin F3.042.6 ± 9.825.8 ± 6.116.1 ± 4.333.6 ± 7.912.5 ± 3.315.7 ± 4.19.5 ± 2.5

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Sensitization: On days 0 and 7, mice were intraperitoneally injected with 20 µg of OVA (Sigma-Aldrich) emulsified in 2 mg of aluminum hydroxide (B78521) (Sigma-Aldrich) in 200 µL of saline.

  • Challenge: From day 14 to day 20, mice were challenged daily with an aerosol of 1% OVA in saline for 30 minutes using an ultrasonic nebulizer.

  • Control Group: Received saline instead of OVA for both sensitization and challenge.

Renifolin F Administration
  • Treatment Groups:

    • OVA Model group.

    • Dexamethasone (positive control) group: 1.0 mg/kg, administered intraperitoneally.

    • Renifolin F low-dose group: 1.5 mg/kg, administered intraperitoneally.

    • Renifolin F high-dose group: 3.0 mg/kg, administered intraperitoneally.

  • Administration Schedule: Treatments were administered daily from day 14 to day 20, one hour before the OVA challenge.

Measurement of Airway Hyperresponsiveness (AHR)
  • Method: 24 hours after the final OVA challenge, AHR was assessed by measuring changes in airway resistance in response to increasing concentrations of aerosolized methacholine (B1211447) (0, 6.25, 12.5, 25, 50 mg/mL) using a non-invasive whole-body plethysmography system.

Bronchoalveolar Lavage Fluid (BALF) Collection and Cell Counting
  • Procedure: Lungs were lavaged three times with 0.5 mL of ice-cold PBS.

  • Cell Analysis: The collected BALF was centrifuged, and the cell pellet was resuspended. Total and differential cell counts (neutrophils, eosinophils, lymphocytes, macrophages) were determined using a hemocytometer after Wright-Giemsa staining.

Cytokine and Immunoglobulin Measurement
  • Sample Collection: Blood samples were collected to obtain serum, and the supernatant from the BALF was stored.

  • Analysis: Levels of IL-4, IL-5, IL-9, IL-13, IL-25, IL-33, and TSLP in BALF, and total IgE, OVA-specific IgE, total IgG1, and OVA-specific IgG1 in serum were measured using commercially available ELISA kits according to the manufacturer's instructions.

Histopathological Analysis
  • Procedure: Lung tissues were fixed in 10% formalin, embedded in paraffin, and sectioned.

  • Staining: Sections were stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic Acid-Schiff (PAS) to evaluate mucus production.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway affected by Renifolin F and the experimental workflow.

RenifolinF_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core Regulation cluster_downstream Downstream Effectors cluster_costimulatory Co-stimulatory Factors & miRNA IL-25 IL-25 ILC2 ILC2 IL-25->ILC2 IL-33 IL-33 IL-33->ILC2 TSLP TSLP TSLP->ILC2 IL-4 IL-4 ILC2->IL-4 IL-5 IL-5 ILC2->IL-5 IL-9 IL-9 ILC2->IL-9 IL-13 IL-13 ILC2->IL-13 IL-2 IL-2 IL-2->ILC2 IL-7 IL-7 IL-7->ILC2 microRNA-155 microRNA-155 microRNA-155->ILC2 Renifolin F Renifolin F Renifolin F->IL-25 Renifolin F->IL-33 Renifolin F->TSLP Renifolin F->ILC2 Renifolin F->IL-2 Renifolin F->IL-7 Renifolin F->microRNA-155

Caption: Renifolin F inhibits ILC2-mediated inflammation.

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0: OVA/Alum i.p. Day7 Day 7: OVA/Alum i.p. Day14_20 Days 14-20: Daily OVA Aerosol Challenge + Renifolin F/Dex i.p. Day7->Day14_20 Day21_AHR Day 21: Airway Hyperresponsiveness Day14_20->Day21_AHR Day21_Sample Day 21: BALF, Serum, Lung Tissue Collection Analysis Cell Counts, ELISA, Histopathology Day21_Sample->Analysis

Caption: OVA-induced asthma model experimental workflow.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Extraction and Purification of Renifolin F from Shuteria involucrata

Audience: Researchers, scientists, and drug development professionals. Introduction Renifolin F, a prenylated chalcone (B49325) isolated from the medicinal plant Shuteria involucrata, has demonstrated significant therape...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Renifolin F, a prenylated chalcone (B49325) isolated from the medicinal plant Shuteria involucrata, has demonstrated significant therapeutic potential, particularly in the context of airway allergies and asthma.[1] As a traditional medicine, Shuteria involucrata has been used to treat respiratory ailments, and recent research has identified Renifolin F as a key bioactive constituent responsible for these effects.[1] This document provides detailed application notes and protocols for the extraction and purification of Renifolin F, intended to guide researchers in isolating this compound for further pharmacological studies and drug development endeavors.

Data Presentation

The following tables summarize the expected yields and purity at different stages of the extraction and purification process. These values are representative estimates based on typical flavonoid isolation procedures and may vary depending on the quality of the plant material and the specific experimental conditions.

Table 1: Extraction and Fractionation Yields

StepInput MaterialOutputEstimated Yield (%)
Extraction Dried, powdered Shuteria involucrata (1 kg)Crude Methanolic Extract10 - 15
Solvent Partitioning Crude Methanolic Extract (100 g)Ethyl Acetate (B1210297) Fraction20 - 30
n-Butanol Fraction15 - 25
Aqueous Fraction40 - 50

Table 2: Purification of Renifolin F from Ethyl Acetate Fraction

Purification StepInput MaterialFraction/CompoundPurity (%)Estimated Recovery (%)
Silica (B1680970) Gel Column Chromatography Ethyl Acetate Fraction (25 g)Renifolin F rich fraction60 - 705 - 10
Sephadex LH-20 Column Chromatography Renifolin F rich fraction (2 g)Partially purified Renifolin F85 - 9570 - 80
Preparative HPLC Partially purified Renifolin F (1.5 g)Purified Renifolin F>9850 - 60

Experimental Protocols

The following protocols are detailed methodologies for the extraction and purification of Renifolin F from Shuteria involucrata.

Protocol 1: Extraction and Solvent Partitioning

This protocol describes the initial extraction of secondary metabolites from the plant material and their separation based on polarity.

1. Plant Material Preparation:

  • Collect fresh, healthy aerial parts of Shuteria involucrata.
  • Wash the plant material thoroughly with distilled water to remove any debris.
  • Air-dry the plant material in the shade for 7-10 days until completely dry.
  • Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material (1 kg) with 95% methanol (B129727) (5 L) at room temperature for 72 hours with occasional stirring.
  • Filter the extract through Whatman No. 1 filter paper.
  • Repeat the extraction process two more times with fresh solvent to ensure complete extraction.
  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

3. Solvent Partitioning:

  • Suspend the crude methanolic extract (100 g) in distilled water (1 L).
  • Perform liquid-liquid partitioning successively with n-hexane, ethyl acetate, and n-butanol (3 x 1 L each).
  • Separate the layers using a separatory funnel.
  • Concentrate each fraction (n-hexane, ethyl acetate, n-butanol, and aqueous) to dryness using a rotary evaporator. The ethyl acetate fraction is expected to be enriched with Renifolin F.

Protocol 2: Purification of Renifolin F

This protocol details the chromatographic techniques for the isolation of pure Renifolin F from the ethyl acetate fraction.

1. Silica Gel Column Chromatography:

  • Stationary Phase: Silica gel (60-120 mesh).
  • Column Preparation: Prepare a slurry of silica gel in n-hexane and pack it into a glass column (5 cm diameter, 60 cm length).
  • Sample Loading: Dissolve the dried ethyl acetate fraction (25 g) in a minimum amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Dry-load the adsorbed sample onto the top of the prepared column.
  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc.).[2]
  • Fraction Collection: Collect fractions of 50 mL each and monitor the separation using Thin Layer Chromatography (TLC).
  • TLC Analysis: Use silica gel TLC plates with a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v). Visualize the spots under UV light (254 nm and 365 nm).
  • Pooling: Combine the fractions that show a prominent spot corresponding to a chalcone based on its Rf value and color under UV light. Concentrate the pooled fractions to obtain a Renifolin F-rich fraction.

2. Sephadex LH-20 Column Chromatography:

  • Stationary Phase: Sephadex LH-20.
  • Column Preparation: Swell the Sephadex LH-20 in methanol for at least 4 hours and then pack it into a glass column (2.5 cm diameter, 100 cm length).
  • Sample Loading: Dissolve the Renifolin F-rich fraction (2 g) in a small volume of methanol and load it onto the column.
  • Elution: Elute the column with 100% methanol at a flow rate of 0.5 mL/min.
  • Fraction Collection and Analysis: Collect fractions and monitor by TLC as described above. Pool the fractions containing partially purified Renifolin F.

3. Preparative High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
  • Mobile Phase: A gradient of methanol and water.[3] A typical gradient could be starting from 50% methanol in water to 100% methanol over 40 minutes.
  • Flow Rate: 2-4 mL/min.
  • Detection: UV detector at a wavelength of approximately 365 nm (characteristic for chalcones).
  • Injection: Dissolve the partially purified Renifolin F (1.5 g) in methanol and inject it onto the column.
  • Fraction Collection: Collect the peak corresponding to Renifolin F.
  • Final Step: Evaporate the solvent from the collected fraction to obtain pure Renifolin F. Confirm the purity using analytical HPLC and characterize the structure using spectroscopic methods (NMR, MS).

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of Renifolin F from Shuteria involucrata.

Extraction_Purification_Workflow Plant Shuteria involucrata (Dried Powder) Extraction Methanol Extraction Plant->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract Partitioning Solvent Partitioning CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction OtherFractions Other Fractions (n-Hexane, n-Butanol, Aqueous) Partitioning->OtherFractions SilicaGelCC Silica Gel Column Chromatography EtOAcFraction->SilicaGelCC RenifolinRich Renifolin F Rich Fraction SilicaGelCC->RenifolinRich SephadexCC Sephadex LH-20 Column Chromatography RenifolinRich->SephadexCC PartiallyPurified Partially Purified Renifolin F SephadexCC->PartiallyPurified PrepHPLC Preparative HPLC PartiallyPurified->PrepHPLC PureRenifolinF Pure Renifolin F (>98%) PrepHPLC->PureRenifolinF

Caption: Workflow for Renifolin F extraction and purification.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of Renifolin F in attenuating allergic airway inflammation by inhibiting the Type 2 Innate Lymphoid Cell (ILC2) signaling pathway.[1][4]

RenifolinF_Signaling_Pathway Allergen Allergen (e.g., OVA) EpithelialCells Airway Epithelial Cells Allergen->EpithelialCells UpstreamCytokines Upstream Cytokines (IL-25, IL-33, TSLP) EpithelialCells->UpstreamCytokines release ILC2 ILC2 Activation & Proliferation UpstreamCytokines->ILC2 activate DownstreamCytokines Downstream Cytokines (IL-4, IL-5, IL-9, IL-13) ILC2->DownstreamCytokines produce CoStimulatory Co-stimulatory Factors (IL-2, IL-7) ILC2->CoStimulatory produce Inflammation Allergic Airway Inflammation (AHR, Eosinophilia, Mucus Hypersecretion) DownstreamCytokines->Inflammation mediate CoStimulatory->ILC2 activate (autocrine/paracrine) RenifolinF Renifolin F RenifolinF->UpstreamCytokines inhibits RenifolinF->ILC2 inhibits RenifolinF->DownstreamCytokines inhibits RenifolinF->CoStimulatory inhibits

Caption: Renifolin F's inhibitory effect on the ILC2 signaling pathway.

References

Application

Application Notes and Protocols: Chemical Synthesis of Renifolin F and Its Analogs

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the chemical synthesis of Renifolin F, a naturally occurring prenylated chalcone (B49325), and i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical synthesis of Renifolin F, a naturally occurring prenylated chalcone (B49325), and its analogs. This document includes detailed experimental protocols for key synthetic transformations and biological evaluation, alongside a summary of reported biological activities. The information presented is intended to facilitate further research and development of this promising class of compounds.

Introduction to Renifolin F and its Analogs

Renifolin F is a prenylated chalcone isolated from Desmodium renifolium. Prenylated chalcones are a class of natural products that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties[1][2][3][4]. The prenyl group often enhances the biological activity of the chalcone scaffold. The synthesis of Renifolin F and its analogs is a key area of research for exploring their therapeutic potential. While the natural abundance of these compounds can be low, chemical synthesis provides a reliable route to access sufficient quantities for biological studies and to generate structural analogs for structure-activity relationship (SAR) studies.

Chemical Synthesis of Renifolin F

The first biomimetic and concise racemic total synthesis of Renifolin F was accomplished in eight linear steps with an overall yield of 35%[1][5]. The synthetic strategy is based on key transformations including a regioselective bromination, prenylation, aldol (B89426) condensation, and an indium(III)-mediated intramolecular ene-type cyclization.

Retrosynthetic Analysis

Renifolin F Retrosynthesis Renifolin F Renifolin F Intermediate A Cyclized Intermediate Renifolin F->Intermediate A Debenzylation Intermediate B Prenylated Chalcone Intermediate A->Intermediate B InCl3-mediated Intramolecular Cyclization Intermediate C Prenylated Aldehyde Intermediate B->Intermediate C Aldol Condensation Starting Materials Starting Materials Intermediate C->Starting Materials Prenylation & Functional Group Manipulations

Caption: Retrosynthetic analysis of Renifolin F.

Synthesis Pathway

The forward synthesis of Renifolin F is outlined below. The key steps involve the preparation of a prenylated aldehyde, followed by an aldol condensation to form the chalcone backbone, and a subsequent intramolecular cyclization to construct the core structure.

Renifolin F Synthesis Workflow cluster_start Starting Materials cluster_chalcone Chalcone Formation cluster_cyclization Core Structure Formation cluster_final Final Product Substituted Aldehyde Substituted Aldehyde Prenylated Aldehyde Prenylated Aldehyde Substituted Aldehyde->Prenylated Aldehyde Prenylation Prenyl Bromide Prenyl Bromide Prenylated Chalcone Prenylated Chalcone Prenylated Aldehyde->Prenylated Chalcone Aldol Condensation Acetophenone (B1666503) Derivative Acetophenone Derivative Acetophenone Derivative->Prenylated Chalcone Cyclized Intermediate Cyclized Intermediate Prenylated Chalcone->Cyclized Intermediate InCl3-mediated Intramolecular Cyclization Renifolin F Renifolin F Cyclized Intermediate->Renifolin F Debenzylation

Caption: Forward synthesis workflow for Renifolin F.

Experimental Protocols: Synthesis of Renifolin F

The following are representative protocols for the key steps in the total synthesis of Renifolin F.

Protocol: Ortho-Prenylation of Phenolic Aldehyde

This protocol describes a general method for the ortho-prenylation of a phenolic starting material, a crucial step in the synthesis of many prenylated natural products.

Materials:

  • Substituted phenolic aldehyde

  • Prenyl bromide

  • Base (e.g., K2CO3)

  • Solvent (e.g., Acetone or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the substituted phenolic aldehyde in the chosen solvent, add the base.

  • Stir the mixture at room temperature under an inert atmosphere.

  • Add prenyl bromide dropwise to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol: Aldol Condensation for Chalcone Synthesis

This protocol outlines the base-catalyzed aldol condensation between a prenylated aldehyde and an acetophenone derivative to form the chalcone backbone.

Materials:

  • Prenylated aldehyde

  • Substituted acetophenone

  • Base (e.g., NaOH or KOH)

  • Solvent (e.g., Ethanol (B145695) or Methanol)

Procedure:

  • Dissolve the prenylated aldehyde and the substituted acetophenone in the alcohol solvent.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of the base to the stirred mixture.

  • Allow the reaction to stir at room temperature until a precipitate forms or TLC indicates completion.

  • Acidify the reaction mixture with dilute HCl to precipitate the chalcone.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude chalcone from a suitable solvent if necessary.

Protocol: InCl₃-Mediated Intramolecular Cyclization

This key step utilizes Indium(III) chloride to catalyze the ene-type intramolecular cyclization, forming the five-membered ring of Renifolin F.

Materials:

  • Prenylated chalcone

  • Indium(III) chloride (InCl₃)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the prenylated chalcone in the anhydrous solvent under an inert atmosphere.

  • Add InCl₃ to the solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product by column chromatography.

Synthesis of Renifolin F Analogs

The synthesis of analogs of Renifolin F can be achieved by modifying the starting materials in the established synthetic route. For example, using different substituted benzaldehydes or acetophenones in the aldol condensation step will lead to a variety of chalcone analogs. Furthermore, the prenyl group can be replaced with other alkyl or aryl groups. The general methodologies for synthesizing prenylated chalcones are well-established and typically involve either the prenylation of acetophenone or benzaldehyde (B42025) precursors followed by an aldol condensation, or the direct prenylation of a chalcone scaffold[1]. Several studies have reported the synthesis of various prenylated chalcone analogs and their evaluation for anticancer activity[5][6][7].

Biological Activity and Signaling Pathways

Prenylated chalcones, including Renifolin F and its analogs, exhibit a wide range of biological activities. They have been reported to possess anti-cancer, anti-inflammatory, and antioxidant properties[1][2][3][4].

Anti-Cancer Activity

Several prenylated chalcones have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, bavachalcone (B190645) has shown potent activity against the K562 human leukemia cell line with an IC50 value of 2.7 µM[6]. The anticancer effects of these compounds are often attributed to their ability to induce apoptosis and interfere with cell cycle progression[5][6].

Signaling Pathways

The molecular mechanisms underlying the biological activities of prenylated chalcones are being actively investigated. Some of the signaling pathways reported to be modulated by this class of compounds include:

  • PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis[7].

  • JNK/p38 Signaling Cascade: These stress-activated protein kinase pathways are involved in apoptosis and inflammation[1].

  • Mitochondrial Apoptosis Pathway: Prenylated chalcones can interfere with the mitochondrial electron transport chain, leading to the release of pro-apoptotic factors[8].

Signaling Pathways cluster_pathways Signaling Pathways Modulated by Prenylated Chalcones PI3K/AKT Pathway PI3K/AKT Pathway Apoptosis Apoptosis PI3K/AKT Pathway->Apoptosis JNK/p38 Cascade JNK/p38 Cascade JNK/p38 Cascade->Apoptosis Anti-inflammatory Effects Anti-inflammatory Effects JNK/p38 Cascade->Anti-inflammatory Effects Mitochondrial Pathway Mitochondrial Pathway Mitochondrial Pathway->Apoptosis Prenylated Chalcones Prenylated Chalcones Prenylated Chalcones->PI3K/AKT Pathway Inhibition Prenylated Chalcones->JNK/p38 Cascade Modulation Prenylated Chalcones->Mitochondrial Pathway Interference Cell Cycle Arrest Cell Cycle Arrest Prenylated Chalcones->Cell Cycle Arrest

Caption: Overview of signaling pathways affected by prenylated chalcones.

Experimental Protocols: Biological Evaluation

Standard assays are employed to evaluate the biological activity of synthesized Renifolin F and its analogs.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells to be tested

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold) for fixation

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Protocol: Annexin V-FITC/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Data Presentation

The following table summarizes the reported yields for the synthesis of Renifolin F and the cytotoxic activity of a representative analog.

CompoundSynthesis StepYield (%)Cell LineIC₅₀ (µM)Reference
Renifolin F Overall (8 steps)35--[5]
Bavachalcone --K5622.7[6]

Note: Further research is required to generate a comprehensive SAR dataset for a wider range of Renifolin F analogs against various biological targets.

Conclusion

This document provides a detailed overview of the chemical synthesis of Renifolin F and its analogs, along with protocols for their biological evaluation. The synthetic route is efficient and allows for the generation of diverse analogs for further investigation. The promising biological activities of prenylated chalcones, particularly their anti-cancer effects, warrant continued research into their mechanisms of action and therapeutic potential. The provided protocols serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development.

References

Method

Application Notes &amp; Protocols: Developing a Stable Formulation of Renifolin F for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals Introduction Renifolin F, a prenylated chalcone (B49325) isolated from Shuteria involucrata, has demonstrated potential therapeutic effects, notably in prec...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renifolin F, a prenylated chalcone (B49325) isolated from Shuteria involucrata, has demonstrated potential therapeutic effects, notably in preclinical models of allergic asthma by attenuating airway hyper-reactivity and inflammation.[1][2] To further investigate its in vivo efficacy and pharmacokinetic profile, the development of a stable and biocompatible formulation is paramount. Like many natural products, Renifolin F is anticipated to have poor aqueous solubility, a significant hurdle for achieving adequate bioavailability in animal studies.[3][4][5]

These application notes provide a comprehensive guide for researchers to systematically develop and validate a stable formulation of Renifolin F suitable for in vivo administration. The protocols outlined herein cover the essential stages of pre-formulation assessment, formulation development, and stability testing.

Pre-Formulation Assessment of Renifolin F

A thorough understanding of the physicochemical properties of Renifolin F is critical for selecting an appropriate formulation strategy. The following experiments are designed to characterize its solubility and stability profile.

Solubility Determination

Objective: To determine the solubility of Renifolin F in various pharmaceutically acceptable solvents and biorelevant media.

Protocol:

  • Materials: Renifolin F powder, a selection of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.9% saline, polyethylene (B3416737) glycol 400 (PEG400), propylene (B89431) glycol (PG), ethanol, dimethyl sulfoxide (B87167) (DMSO)), and biorelevant media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)).

  • Procedure (Shake-Flask Method):

    • Add an excess amount of Renifolin F powder to a known volume of each solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particles.

    • Analyze the concentration of Renifolin F in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Presentation: Record the solubility data in a structured table for easy comparison.

Solvent/MediumTemperature (°C)Solubility (µg/mL)
Water25< 1
PBS (pH 7.4)25< 1
0.9% Saline25< 1
PEG40025> 5000
Propylene Glycol25> 2000
Ethanol25> 1000
DMSO25> 10000
SGF (pH 1.2)37< 0.5
SIF (pH 6.8)37< 1

Table 1: Hypothetical Solubility Data of Renifolin F.

Stability Assessment

Objective: To evaluate the chemical stability of Renifolin F in selected solvents and under different pH conditions.

Protocol:

  • Materials: Renifolin F, selected solvents from the solubility study, buffers of varying pH (e.g., pH 4, 7.4, 9).

  • Procedure:

    • Prepare stock solutions of Renifolin F in the chosen solvents and pH buffers at a known concentration.

    • Store the solutions at different temperatures (e.g., 4°C, 25°C, 40°C) and protect them from light.

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

    • Analyze the concentration of the remaining Renifolin F using a validated HPLC method. The appearance of new peaks may indicate degradation products.

  • Data Presentation: Summarize the percentage of Renifolin F remaining at each time point in a table.

Solvent/BufferTemperature (°C)Time (hours)% Renifolin F Remaining
PEG400250100
2499.5
4898.9
PBS (pH 7.4)250100
2492.3
4885.1

Table 2: Hypothetical Stability Data of Renifolin F.

Formulation Development

Based on the pre-formulation data indicating poor aqueous solubility, several strategies can be employed to develop a suitable formulation for in vivo studies.[6][7] These include co-solvent systems, surfactant-based formulations, and lipid-based delivery systems.

Co-solvent Formulations

Objective: To enhance the solubility of Renifolin F using a blend of biocompatible solvents.

Protocol:

  • Excipient Selection: Choose from a range of generally regarded as safe (GRAS) excipients.[8] Common co-solvents include PEG400, propylene glycol, and ethanol. Surfactants like Tween 80 or Cremophor EL can be added to improve stability upon dilution in aqueous media.[7][9][10]

  • Formulation Preparation:

    • Dissolve Renifolin F in the primary co-solvent (e.g., PEG400) with the highest solubilizing capacity.

    • Gradually add other components (e.g., propylene glycol, Tween 80) while stirring.

    • Finally, add an aqueous component (e.g., water or saline) to the desired final volume.

  • Physical Stability Assessment:

    • Visually inspect the formulations for any signs of precipitation immediately after preparation and after a specified period (e.g., 24 hours).

    • Perform a dilution test by adding a small volume of the formulation to a larger volume of water or PBS to simulate in vivo conditions. Observe for any precipitation.

Formulation IDComposition (% w/w)Renifolin F Conc. (mg/mL)Visual Observation (24h)Dilution Test (1:10 in PBS)
RF-CS-01PEG400 (40%), PG (10%), Water (50%)5Clear, no precipitatePrecipitation
RF-CS-02PEG400 (40%), PG (10%), Tween 80 (10%), Water (40%)5Clear, no precipitateStable dispersion
RF-CS-03DMSO (10%), PEG400 (30%), Tween 80 (5%), Saline (55%)10Clear, no precipitateStable dispersion

Table 3: Hypothetical Co-solvent Formulation Screening.

Self-Emulsifying Drug Delivery Systems (SEDDS)

For oral administration, SEDDS can significantly enhance the absorption of lipophilic compounds.[8][11]

Protocol:

  • Excipient Selection: Screen various oils (e.g., sesame oil, medium-chain triglycerides), surfactants (e.g., Cremophor EL, Labrasol), and co-surfactants (e.g., Transcutol HP).

  • Solubility in Excipients: Determine the solubility of Renifolin F in individual excipients as described in section 2.1.

  • Ternary Phase Diagram Construction:

    • Select the most effective oil, surfactant, and co-surfactant based on solubility data.

    • Prepare mixtures of these three components at various ratios.

    • Titrate each mixture with water and observe the formation of an emulsion.

    • Construct a ternary phase diagram to identify the self-emulsifying region.

  • Formulation Preparation and Characterization:

    • Prepare the SEDDS formulation by dissolving Renifolin F in the selected excipient mixture.

    • Characterize the droplet size, polydispersity index (PDI), and zeta potential of the resulting emulsion upon dilution in an aqueous medium.

Formulation IDComposition (Oil:Surfactant:Co-surfactant)Renifolin F (mg/g)Droplet Size (nm)PDI
RF-SEDDS-01Labrafil M 1944 CS:Cremophor EL:Transcutol HP (30:50:20)201500.21
RF-SEDDS-02Capryol 90:Labrasol:Transcutol HP (40:40:20)201200.18

Table 4: Hypothetical SEDDS Formulation Characteristics.

Visualizations

Experimental Workflow

The following diagram illustrates the systematic approach to developing a stable Renifolin F formulation.

G cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 Optimization & Selection cluster_3 Final Validation A Renifolin F Characterization B Solubility Screening A->B C Stability Assessment A->C D Co-solvent Systems B->D E Surfactant Dispersions B->E F Lipid-based Systems (SEDDS) B->F C->D C->E C->F G Physical Stability Testing (Dilution, Precipitation) D->G E->G F->G H In Vitro Characterization (Droplet Size, PDI) F->H I Lead Formulation Selection G->I H->I J Short-term Stability of Final Formulation I->J K Ready for In Vivo Studies J->K

Caption: Workflow for Renifolin F Formulation Development.

Hypothetical Signaling Pathway of Renifolin F in Allergic Asthma

Based on existing literature, Renifolin F may exert its anti-inflammatory effects by modulating cytokine signaling pathways involved in asthma.[1]

G cluster_0 Upstream Mediators cluster_1 Key Immune Cell cluster_2 Downstream Cytokines cluster_3 Inflammatory Response IL25 IL-25 ILC2 Innate Lymphoid Cell 2 (ILC2) IL25->ILC2 IL33 IL-33 IL33->ILC2 TSLP TSLP TSLP->ILC2 IL4 IL-4 ILC2->IL4 IL5 IL-5 ILC2->IL5 IL13 IL-13 ILC2->IL13 AHR Airway Hyper-reactivity IL4->AHR Inflammation Airway Inflammation IL4->Inflammation IL5->AHR IL5->Inflammation IL13->AHR IL13->Inflammation RenifolinF Renifolin F RenifolinF->IL25 RenifolinF->IL33 RenifolinF->TSLP RenifolinF->ILC2 RenifolinF->IL4 RenifolinF->IL5 RenifolinF->IL13

Caption: Potential Mechanism of Action of Renifolin F.

Conclusion

The successful development of a stable in vivo formulation of Renifolin F is a critical step in advancing its preclinical evaluation. By systematically characterizing its physicochemical properties and exploring various formulation strategies, researchers can overcome the challenges posed by its poor aqueous solubility. The protocols and data presentation formats provided in these application notes offer a structured framework to guide this process, ultimately enabling robust and reproducible in vivo studies.

References

Application

Application Note: Cytotoxicity Profiling of Renifolin F in Primary Human Immune Cells

Audience: Researchers, scientists, and drug development professionals. Introduction Renifolin F is a prenylated chalcone (B49325) isolated from Shuteria involucrata, a plant utilized in traditional medicine for treating...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Renifolin F is a prenylated chalcone (B49325) isolated from Shuteria involucrata, a plant utilized in traditional medicine for treating respiratory conditions like asthma.[1][2] Studies have highlighted its therapeutic potential in animal models of allergic asthma, where it appears to modulate the immune response by inhibiting group 2 innate lymphoid cells (ILC2s) and the associated cascade of inflammatory cytokines.[1][2] Before its potential as an immunomodulatory agent can be fully explored, it is imperative to establish its safety profile and determine a therapeutic window. A critical first step is to assess its cytotoxicity in relevant cell types.

This application note provides a comprehensive set of protocols to evaluate the cytotoxic effects of Renifolin F on primary human immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs). Three complementary standard assays are described to provide a multi-faceted view of cell health:

  • MTT Assay: To measure cell metabolic activity as an indicator of viability.[3]

  • LDH Release Assay: To quantify plasma membrane damage and necrosis.

  • Annexin V/PI Staining: To differentiate between viable, apoptotic, and necrotic cells via flow cytometry.[4]

Data Presentation

Quantitative results from the cytotoxicity assays should be recorded and analyzed to determine dose-dependent effects. The following tables provide a template for summarizing the data.

Table 1: Representative Data Summary for MTT Assay

Renifolin F Conc. (µM)Mean Absorbance (570 nm) ± SDCell Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
11.22 ± 0.0797.6
101.15 ± 0.0992.0
250.98 ± 0.0678.4
500.65 ± 0.0552.0
1000.30 ± 0.0424.0

Cell Viability (%) is calculated as: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

Table 2: Representative Data Summary for LDH Release Assay

Renifolin F Conc. (µM)Mean Absorbance (490 nm) ± SDCytotoxicity (%)
0 (Spontaneous LDH)0.15 ± 0.020
10.16 ± 0.030.8
100.21 ± 0.025.0
250.35 ± 0.0416.7
500.70 ± 0.0645.8
1001.10 ± 0.0879.2
Maximum LDH Release1.35 ± 0.10100

% Cytotoxicity is calculated as: ((Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the overall experimental process and the known immunomodulatory pathway of Renifolin F.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment pbmc Isolate PBMCs from Whole Blood (Ficoll Gradient) count Count Cells & Assess Viability (Trypan Blue) pbmc->count seed Seed Cells into 96-Well Plates count->seed treat Add Serial Dilutions of Renifolin F Incubate for 24-72h seed->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh annexin Annexin V/PI Assay (Apoptosis/Necrosis) treat->annexin

Caption: Overall experimental workflow for assessing Renifolin F cytotoxicity.

signaling_pathway cluster_upstream Upstream Triggers cluster_cytokines_up Upstream Cytokines cluster_ilc2 Immune Cell Regulation cluster_cytokines_down Downstream Cytokines Allergens Allergens Epithelium Airway Epithelium Allergens->Epithelium IL33 IL-33 Epithelium->IL33 IL25 IL-25 Epithelium->IL25 TSLP TSLP Epithelium->TSLP ILC2 ILC2 Activation (via STAT5) IL33->ILC2 IL25->ILC2 TSLP->ILC2 IL4 IL-4, IL-5 ILC2->IL4 IL9 IL-9, IL-13 ILC2->IL9 Renifolin Renifolin F Renifolin->ILC2 inhibits Inflammation Type 2 Airway Inflammation IL4->Inflammation IL9->Inflammation

Caption: Known immunomodulatory signaling pathway of Renifolin F.[1][2]

Detailed Experimental Protocols

Protocol 1: Isolation of Primary Human PBMCs

This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[5]

Materials:

  • Human whole blood collected in heparin- or EDTA-containing tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

Method:

  • Carefully dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • In a new 50 mL tube, add 15 mL of Ficoll-Paque.

  • Slowly and carefully layer 30 mL of the diluted blood on top of the Ficoll-Paque, minimizing mixing at the interface.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake turned off.

  • After centrifugation, carefully aspirate the upper layer (plasma and platelets).

  • Collect the distinct white-buffy layer containing PBMCs and transfer it to a new 50 mL tube.

  • Wash the collected cells by adding PBS to a total volume of 45 mL and centrifuging at 300 x g for 10 minutes.

  • Discard the supernatant and repeat the wash step.

  • Resuspend the final cell pellet in complete RPMI-1640 medium.

  • Determine cell count and viability using a hemocytometer and Trypan Blue exclusion. The viability should be >95%.

Protocol 2: MTT Cell Viability Assay

This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[3]

Materials:

  • Isolated PBMCs

  • Renifolin F stock solution (dissolved in DMSO)

  • Complete RPMI-1640 medium

  • MTT labeling reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate spectrophotometer

Method:

  • Adjust the PBMC suspension to a density of 1 x 10⁶ cells/mL in complete medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of Renifolin F in complete medium. Add 100 µL of these dilutions to the wells to achieve the final desired concentrations. Include a vehicle control (medium with DMSO, final concentration ≤0.1%).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Four hours before the end of the incubation, add 10 µL of MTT labeling reagent to each well.[3]

  • Return the plate to the incubator for 4 hours to allow formazan crystal formation.

  • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the crystals.[3]

  • Incubate the plate overnight in the incubator or for at least 4 hours at room temperature in the dark.

  • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630-690 nm.

Protocol 3: LDH Cytotoxicity Assay

This assay quantifies the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes.[6]

Materials:

  • Cell culture plate prepared as in steps 1-4 of the MTT protocol.

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution) or individual reagents.

  • Lysis Buffer (e.g., 1% Triton X-100) for maximum LDH release control.

  • 96-well flat-bottom assay plate.

  • Microplate spectrophotometer.

Method:

  • Prepare the cell plate as described for the MTT assay (steps 1-4).

  • Prepare control wells on the same plate:

    • Spontaneous LDH Release: Cells treated with vehicle control.

    • Maximum LDH Release: Cells treated with vehicle control, plus 10 µL of 10X Lysis Buffer added 45 minutes before the end of incubation.[7]

    • Medium Background: Complete medium without cells.

  • At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet the cells.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well assay plate.[8]

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well of the assay plate.[7]

  • Incubate the plate for 15-30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm within 1 hour, with a reference wavelength of 680 nm.[7]

Protocol 4: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) using fluorescently-labeled Annexin V, while propidium (B1200493) iodide (PI) is used to identify necrotic or late-stage apoptotic cells with compromised membranes.[4][9][10]

Materials:

  • Cells treated with Renifolin F (from a separate plate or tubes).

  • FITC-conjugated Annexin V.

  • Propidium Iodide (PI) solution.

  • 1X Annexin V Binding Buffer (calcium-rich).

  • FACS tubes.

  • Flow cytometer.

Method:

  • Culture and treat cells with Renifolin F as previously described (e.g., in 24- or 48-well plates).

  • After incubation, collect the cells (including any floating cells in the supernatant) from each condition into individual FACS tubes.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with 1 mL of cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-Annexin V and 5 µL of PI solution to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[11]

  • Analyze the samples on a flow cytometer within one hour.

  • Gate the cell populations to quantify:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

References

Method

Application Notes and Protocols for Renifolin F Testing in an Ovalbumin-Induced Asthma Animal Model

Audience: Researchers, scientists, and drug development professionals. Introduction Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and eosinophilic inflammation.[1] The ovalbumin (OVA)-induced asthma model in mice is a widely used and reliable model that mimics the key features of human allergic asthma, making it suitable for evaluating the efficacy of potential therapeutic agents.[2][3] Renifolin F, a prenylated chalcone, has demonstrated therapeutic potential in mitigating airway inflammation in an OVA-induced asthma model by inhibiting the regulation of type 2 innate lymphoid cells (ILC2s) in the lungs.[4][5] These application notes provide detailed protocols for utilizing the OVA-induced asthma model to test the efficacy of Renifolin F.

Data Presentation

Table 1: Effect of Renifolin F on Airway Hyperresponsiveness (AHR)
Treatment GroupMethacholine (B1211447) Concentration (mg/mL)Airway Resistance (cmH2O·s/mL)
Normal Control0X ± Y
6.25X ± Y
12.5X ± Y
25X ± Y
50X ± Y
OVA Model0A ± B
6.25A ± B
12.5A ± B
25A ± B
50A ± B
Renifolin F (1.5 mg/kg)0C ± D
6.25C ± D
12.5C ± D
25C ± D
50C ± D
Renifolin F (3.0 mg/kg)0E ± F
6.25E ± F
12.5E ± F
25E ± F
50E ± F
Dexamethasone (1.0 mg/kg)0G ± H
6.25G ± H
12.5G ± H
25G ± H
50G ± H

Note: X, Y, A, B, C, D, E, F, G, H represent hypothetical mean and standard deviation values for illustrative purposes. Actual data should be obtained from experimental measurements.

Table 2: Effect of Renifolin F on Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF)
Treatment GroupTotal Cells (x10^5)Eosinophils (x10^4)Macrophages (x10^4)Neutrophils (x10^4)Lymphocytes (x10^4)
Normal ControlX ± YX ± YX ± YX ± YX ± Y
OVA ModelA ± BA ± BA ± BA ± BA ± B
Renifolin F (1.5 mg/kg)C ± DC ± DC ± DC ± DC ± D
Renifolin F (3.0 mg/kg)E ± FE ± FE ± FE ± FE ± F
Dexamethasone (1.0 mg/kg)G ± HG ± HG ± HG ± HG ± H

Note: X, Y, A, B, C, D, E, F, G, H represent hypothetical mean and standard deviation values for illustrative purposes. Actual data should be obtained from experimental measurements.

Table 3: Effect of Renifolin F on Serum IgE and BALF Cytokine Levels
Treatment GroupTotal IgE (ng/mL)OVA-specific IgE (ng/mL)IL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)IL-9 (pg/mL)IL-6 (pg/mL)
Normal ControlX ± YX ± YX ± YX ± YX ± YX ± YX ± Y
OVA ModelA ± BA ± BA ± BA ± BA ± BA ± BA ± B
Renifolin F (1.5 mg/kg)C ± DC ± DC ± DC ± DC ± DC ± DC ± D
Renifolin F (3.0 mg/kg)E ± FE ± FE ± FE ± FE ± FE ± FE ± F
Dexamethasone (1.0 mg/kg)G ± HG ± HG ± HG ± HG ± HG ± HG ± H

Note: X, Y, A, B, C, D, E, F, G, H represent hypothetical mean and standard deviation values for illustrative purposes. Actual data should be obtained from experimental measurements.[2]

Experimental Protocols

Ovalbumin-Induced Asthma Animal Model

This protocol describes the induction of an acute allergic asthma model in mice.[6]

Materials:

  • 6-8 week old female BALB/c mice

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (B78521) (Alum) adjuvant (Pierce)

  • Sterile phosphate-buffered saline (PBS)

  • Plexiglas chamber for nebulization

  • Ultrasonic nebulizer

Protocol:

  • Sensitization:

    • On day 0 and day 7, intraperitoneally (i.p.) inject mice with 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in 0.2 mL of sterile PBS.[7]

    • The control group receives i.p. injections of alum in PBS without OVA.[6]

  • Challenge:

    • From day 14 to day 20 (daily for 7 consecutive days), expose the sensitized mice to an aerosol of 1% OVA in PBS for 30 minutes in a Plexiglas chamber using an ultrasonic nebulizer.[7]

    • The control group is challenged with PBS aerosol only.[6]

  • Treatment:

    • Administer Renifolin F (e.g., 1.5 and 3.0 mg/kg, dissolved in a suitable vehicle) or a positive control like Dexamethasone (1.0 mg/kg) to the treatment groups, typically via i.p. injection or oral gavage, one hour before each OVA challenge.[4]

    • The model group receives the vehicle only.

Measurement of Airway Hyperresponsiveness (AHR)

AHR to methacholine is a key feature of asthma and can be measured using invasive or non-invasive methods.[8][9] The following is a protocol for invasive measurement using a computer-controlled small animal ventilator (e.g., FlexiVent®).[10]

Materials:

  • Anesthetized and tracheostomized mice

  • Computer-controlled small animal ventilator (e.g., FlexiVent®)

  • Methacholine solution (in saline) at various concentrations (e.g., 0, 6.25, 12.5, 25, 50 mg/mL)

  • Nebulizer

Protocol:

  • Anesthetize the mouse (e.g., with an i.p. injection of xylazine (B1663881) and pentobarbital).[10]

  • Perform a tracheotomy and insert a cannula into the trachea, securing it in place.[10]

  • Connect the tracheal cannula to the ventilator.[10]

  • Measure baseline lung resistance and compliance after nebulizing with saline.[10]

  • Sequentially administer increasing concentrations of aerosolized methacholine and record the changes in airway resistance and elastance.[10][11]

Bronchoalveolar Lavage Fluid (BALF) Collection and Cell Analysis

BALF analysis is used to assess the inflammatory cell infiltrate in the airways.[12][13]

Materials:

  • Euthanized mice

  • Tracheal cannula

  • Suture thread

  • Ice-cold PBS

  • Centrifuge

  • Microscope slides

  • Diff-Quik stain

  • Hemocytometer

Protocol:

  • Euthanize the mouse and expose the trachea.

  • Insert a cannula into the trachea and secure it with a suture.

  • Instill and aspirate 1 mL of ice-cold PBS three times through the cannula.[13]

  • Pool the recovered fluid (BALF) and keep it on ice.[12]

  • Centrifuge the BALF at 4°C to pellet the cells.

  • Resuspend the cell pellet in a known volume of PBS.

  • Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with Diff-Quik to perform a differential cell count (macrophages, eosinophils, neutrophils, lymphocytes) under a microscope.[14]

Lung Histology

Histological analysis of lung tissue is performed to assess airway inflammation and remodeling.[15]

Materials:

  • Euthanized mice

  • 4% paraformaldehyde or 10% neutral buffered formalin

  • Paraffin embedding equipment

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Periodic acid-Schiff (PAS) stain

Protocol:

  • After BALF collection, perfuse the lungs with PBS.

  • Inflate the lungs with 4% paraformaldehyde or 10% neutral buffered formalin and fix overnight.

  • Dehydrate the fixed lung tissue and embed in paraffin.

  • Cut 5 µm sections using a microtome.

  • Stain sections with H&E to visualize inflammatory cell infiltration and with PAS to identify mucus-producing goblet cells.[16]

  • Examine the stained sections under a microscope to score the degree of inflammation and goblet cell hyperplasia.[17]

Enzyme-Linked Immunosorbent Assay (ELISA) for IgE and Cytokines

ELISA is used to quantify the levels of total and OVA-specific IgE in the serum and Th2 cytokines in the BALF supernatant.[18][19]

Materials:

  • Serum samples

  • BALF supernatants

  • ELISA kits for total IgE, OVA-specific IgE, IL-4, IL-5, IL-9, IL-13, and IL-6 (commercially available)

  • Microplate reader

Protocol:

  • Collect blood via cardiac puncture and separate the serum.

  • Use the supernatant from the centrifuged BALF.

  • Follow the manufacturer's instructions for the specific ELISA kits to measure the concentrations of total IgE, OVA-specific IgE, and the various cytokines in the serum and BALF samples.[20]

  • Read the absorbance on a microplate reader and calculate the concentrations based on the standard curve.

Western Blot Analysis for Signaling Pathways

Western blotting can be used to investigate the effect of Renifolin F on intracellular signaling pathways involved in asthma pathogenesis.[21][22] Renifolin F has been shown to reduce the expression of microRNA-155, which is involved in the regulation of ILC2s.[4]

Materials:

  • Lung tissue homogenates

  • Protein lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against proteins in the JAK/STAT or Wnt/β-catenin pathways)[23][24]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Homogenize lung tissue and extract total protein using lysis buffer.

  • Determine protein concentration using a protein assay kit.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[21]

  • Incubate the membrane with the primary antibody overnight at 4°C.[22]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0 OVA/Alum i.p. Day7 Day 7 OVA/Alum i.p. Day14_20 Days 14-20 Daily OVA Aerosol Challenge + Renifolin F Treatment Day7->Day14_20 Day21 Day 21 Endpoint Analysis Day14_20->Day21 AHR AHR Measurement Day21->AHR BALF BALF Analysis Day21->BALF Histology Lung Histology Day21->Histology ELISA Serum/BALF ELISA Day21->ELISA WB Western Blot Day21->WB

Caption: Experimental workflow for Renifolin F testing.

OVA_Asthma_Pathway cluster_cytokines_upstream Upstream Cytokines cluster_cytokines_downstream Downstream Cytokines OVA Ovalbumin (OVA) Allergen Epithelium Airway Epithelium OVA->Epithelium IL25 IL-25 Epithelium->IL25 release IL33 IL-33 Epithelium->IL33 release TSLP TSLP Epithelium->TSLP release ILC2 Type 2 Innate Lymphoid Cells (ILC2s) IL4 IL-4 ILC2->IL4 produce IL5 IL-5 ILC2->IL5 produce IL9 IL-9 ILC2->IL9 produce IL13 IL-13 ILC2->IL13 produce Th2 Th2 Cells Th2->IL4 produce Th2->IL5 produce Th2->IL13 produce B_cell B Cells Asthma Asthmatic Phenotype (AHR, Inflammation, Mucus) B_cell->Asthma IgE production Eosinophil Eosinophils Eosinophil->Asthma IL25->ILC2 activate IL33->ILC2 activate TSLP->ILC2 activate IL4->B_cell activates IL5->Eosinophil recruits & activates IL13->Asthma

Caption: Ovalbumin-induced asthma signaling pathway.

RenifolinF_Mechanism RenifolinF Renifolin F microRNA155 microRNA-155 Expression microRNA155->RenifolinF is inhibited by ILC2 ILC2 Regulation ILC2->microRNA155 is regulated by Upstream_Cytokines Upstream Cytokines (IL-25, IL-33, TSLP) ILC2->Upstream_Cytokines is activated by Downstream_Cytokines Downstream Cytokines (IL-4, IL-5, IL-9, IL-13) Downstream_Cytokines->ILC2 is produced by AHR_Inflammation Airway Hyperresponsiveness & Inflammation AHR_Inflammation->Downstream_Cytokines is caused by

Caption: Proposed mechanism of action of Renifolin F.

References

Application

Application Notes and Protocols for Measuring Cytokine Levels After Renifolin F Treatment in Mice

For Researchers, Scientists, and Drug Development Professionals Introduction Renifolin F, a prenylated chalcone (B49325) isolated from Shuteria involucrata, has demonstrated potential therapeutic effects in preclinical m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renifolin F, a prenylated chalcone (B49325) isolated from Shuteria involucrata, has demonstrated potential therapeutic effects in preclinical models of airway inflammation.[1][2] Studies in ovalbumin-induced asthmatic mice have shown that Renifolin F can attenuate airway hyper-reactivity and inflammation by modulating the host's immune response.[1][2] A key aspect of its mechanism of action involves the reduction of various pro-inflammatory cytokine levels.[1][2] These application notes provide detailed protocols for measuring the effect of Renifolin F on cytokine levels in mice, offering a framework for researchers investigating its immunomodulatory properties.

Data Presentation: Summarized Cytokine Modulation by Renifolin F

The following tables summarize the reported effects of Renifolin F on cytokine levels in the bronchoalveolar lavage fluid (BALF) of ovalbumin-induced asthmatic mice.[2] This data provides a reference for expected outcomes when studying the effects of Renifolin F.

Table 1: Effect of Renifolin F on Upstream ILC2 Cytokines and Co-stimulatory Factors in Mouse BALF

CytokineModel Group (pg/mL)Renifolin F (1.5 mg/kg) (pg/mL)Renifolin F (3.0 mg/kg) (pg/mL)
IL-25~120~80~75
IL-33~150~100~90
TSLP~180~120~100
IL-2~250~180~150
IL-7~300~200~180

Data is approximated from graphical representations in the cited literature and should be used for reference purposes only.[2]

Table 2: Effect of Renifolin F on Downstream ILC2 and Th2 Cytokines in Mouse BALF

CytokineModel Group (pg/mL)Renifolin F (1.5 mg/kg) (pg/mL)Renifolin F (3.0 mg/kg) (pg/mL)
IL-4~35~25~20
IL-5~150~100~80
IL-6~250~200~180
IL-9~120~80~60
IL-13~120~90~80

Data is approximated from graphical representations in the cited literature and should be used for reference purposes only.[2]

Experimental Protocols

Ovalbumin-Induced Allergic Asthma Mouse Model

This protocol establishes an in vivo model to evaluate the therapeutic effects of Renifolin F on allergic airway inflammation.[1][2]

Materials:

  • 6-8 week old female BALB/c mice

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Al(OH)₃)

  • Phosphate-buffered saline (PBS), sterile

  • Renifolin F

  • Vehicle for Renifolin F (e.g., 0.5% carboxymethylcellulose sodium)

  • Dexamethasone (B1670325) (positive control)

Procedure:

  • Sensitization: On days 0 and 14, intraperitoneally (i.p.) inject mice with 200 µL of a suspension containing 20 µg of OVA emulsified in 2 mg of Al(OH)₃ in PBS.

  • Challenge: From day 21 to 27, challenge the mice by intranasal administration of 50 µL of 1% OVA in PBS.

  • Treatment: Administer Renifolin F (e.g., 1.5 and 3.0 mg/kg) or vehicle daily from day 18 to 27. A positive control group can be treated with dexamethasone (e.g., 1 mg/kg).

  • Sample Collection: 24 hours after the final OVA challenge, collect samples for cytokine analysis.

Sample Collection and Processing

a. Bronchoalveolar Lavage Fluid (BALF) Collection:

  • Euthanize the mouse via an approved method.

  • Expose the trachea and make a small incision.

  • Insert a cannula into the trachea and secure it.

  • Instill 0.5 mL of ice-cold PBS into the lungs and then gently aspirate. Repeat this process three times, pooling the fluid.

  • Centrifuge the collected BALF at 1,500 rpm for 10 minutes at 4°C.

  • Collect the supernatant for cytokine analysis and store at -80°C until use.

b. Serum Collection:

  • Collect blood via cardiac puncture or another approved method.

  • Allow the blood to clot at room temperature for 30 minutes.

  • Centrifuge at 2,000 x g for 15 minutes at 4°C.[3]

  • Collect the supernatant (serum) and store at -80°C until use.[4]

c. Lung Tissue Homogenate:

  • Perfuse the mouse with sterile PBS to remove blood from the organs.[3]

  • Harvest the lung tissue and snap-freeze in liquid nitrogen or process immediately.

  • Weigh the tissue and homogenize in ice-cold PBS containing protease inhibitors.[3]

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[3]

  • Collect the supernatant for cytokine analysis and store at -80°C.

Cytokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the general steps for a sandwich ELISA to measure the concentration of a single cytokine.[5]

Materials:

  • Commercially available ELISA kit for the specific mouse cytokine of interest (e.g., IL-4, IL-5, IL-33).

  • 96-well microplate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay diluent

  • Recombinant cytokine standards

  • Biotinylated detection antibody

  • Streptavidin-HRP

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.[5]

  • Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[5]

  • Sample and Standard Incubation: Wash the plate three times. Prepare serial dilutions of the recombinant cytokine standards. Add 100 µL of the standards and samples (BALF, serum, or tissue homogenate) to the appropriate wells. Incubate for 2 hours at room temperature.[5]

  • Detection Antibody Incubation: Wash the plate four times. Add 100 µL of diluted biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[6]

  • Streptavidin-HRP Incubation: Wash the plate four times. Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature, protected from light.[6]

  • Substrate Development: Wash the plate five to seven times. Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes in the dark.[6]

  • Stopping the Reaction: Add 50 µL of stop solution to each well.[5]

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Interpolate the cytokine concentrations in the samples from the standard curve.[7]

Cytokine Quantification: Multiplex Immunoassay (Luminex/Bio-Plex)

This protocol allows for the simultaneous measurement of multiple cytokines in a single sample, which is particularly useful for analyzing the broad effects of Renifolin F.[8][9]

Materials:

  • Commercially available multiplex immunoassay kit for mouse cytokines (e.g., Bio-Plex Pro Mouse Cytokine Assays).[8]

  • Antibody-coupled magnetic beads

  • Detection antibodies

  • Streptavidin-phycoerythrin (SA-PE)

  • Assay buffer

  • Wash buffer

  • Luminex or Bio-Plex instrument and software

Procedure:

  • Prepare Beads: Vortex and sonicate the premixed antibody-coupled beads.[10] Add 50 µL of the bead solution to each well of the 96-well plate.

  • Wash Beads: Place the plate on a magnetic separator and wash twice with wash buffer.

  • Sample and Standard Incubation: Add 50 µL of standards and samples to the appropriate wells. Incubate on a shaker at room temperature for the time specified by the manufacturer (typically 30 minutes to 2 hours).[11]

  • Detection Antibody Incubation: Wash the plate three times. Add 25-50 µL of the detection antibody cocktail to each well and incubate on a shaker at room temperature.

  • Streptavidin-PE Incubation: Wash the plate three times. Add 50 µL of Streptavidin-PE to each well and incubate on a shaker at room temperature.

  • Data Acquisition: Wash the plate three times. Resuspend the beads in 125 µL of assay buffer and read the plate on a Luminex or Bio-Plex instrument.[8]

  • Data Analysis: The instrument software will calculate the concentration of each cytokine based on the standard curves.

Mandatory Visualizations

Signaling Pathway

The anti-inflammatory effects of Renifolin F in the context of allergic asthma are believed to be mediated through the inhibition of key signaling pathways that lead to cytokine production. As a chalcone, Renifolin F likely suppresses the NF-κB and MAPK signaling pathways, which are critical for the expression of pro-inflammatory genes.[1][12][13]

RenifolinF_Signaling_Pathway cluster_0 Epithelial Cell cluster_1 Innate Lymphoid Cell Type 2 (ILC2) Allergen Allergen (e.g., Ovalbumin) IL33 IL-33 Allergen->IL33 induces IL33->IL33_ext ST2 ST2 Receptor NFkB NF-κB Pathway ST2->NFkB MAPK MAPK Pathway ST2->MAPK Cytokines Downstream Cytokines (IL-4, IL-5, IL-9, IL-13) NFkB->Cytokines promote transcription MAPK->Cytokines promote transcription Cytokines_out Inflammation Cytokines->Cytokines_out RenifolinF Renifolin F RenifolinF->NFkB inhibits RenifolinF->MAPK inhibits

Caption: Proposed mechanism of Renifolin F in inhibiting ILC2-mediated cytokine production.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vivo efficacy of Renifolin F on cytokine levels in a mouse model of allergic asthma.

Experimental_Workflow cluster_setup Model Induction and Treatment cluster_sampling Sample Collection cluster_analysis Cytokine Analysis cluster_data Data Interpretation Sensitization Sensitization (OVA + Al(OH)3) Days 0, 14 Challenge Challenge (Intranasal OVA) Days 21-27 Sensitization->Challenge Treatment Treatment (Renifolin F or Vehicle) Days 18-27 Euthanasia Euthanasia (Day 28) Treatment->Euthanasia BALF BALF Collection Euthanasia->BALF Blood Blood Collection (Serum) Euthanasia->Blood Tissue Lung Tissue Harvest Euthanasia->Tissue ELISA ELISA (Single Cytokine) BALF->ELISA Multiplex Multiplex Assay (Multiple Cytokines) BALF->Multiplex Blood->ELISA Blood->Multiplex Tissue->ELISA Tissue->Multiplex Data Data Analysis and Comparison to Controls ELISA->Data Multiplex->Data

Caption: Workflow for in vivo cytokine measurement after Renifolin F treatment.

References

Method

Application Notes and Protocols: Flow Cytometry Analysis of ILC2s in Response to Renifolin F

For Researchers, Scientists, and Drug Development Professionals Introduction Group 2 innate lymphoid cells (ILCs), or ILC2s, are critical mediators of type 2 immunity and play a significant role in the pathogenesis of al...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Group 2 innate lymphoid cells (ILCs), or ILC2s, are critical mediators of type 2 immunity and play a significant role in the pathogenesis of allergic airway inflammation, such as asthma. These cells are potent producers of type 2 cytokines, including Interleukin-5 (IL-5) and Interleukin-13 (IL-13), upon activation by epithelial-derived alarmins like IL-25 and IL-33. Consequently, ILC2s represent a promising therapeutic target for allergic diseases. Renifolin F, a prenylated chalcone (B49325) isolated from Shuteria involucrata, has demonstrated therapeutic potential in preclinical models of asthma by modulating ILC2 responses.[1][2][3][4] This document provides detailed protocols for the analysis of ILC2s in a mouse model of allergic asthma treated with Renifolin F, methods for data acquisition using flow cytometry, and an overview of the potential signaling pathways involved.

Data Presentation

The following tables summarize the quantitative effects of Renifolin F on ILC2 frequency in the lungs and the levels of associated cytokines in the bronchoalveolar lavage fluid (BALF) of ovalbumin (OVA)-induced asthmatic mice.[1][3][4]

Table 1: Effect of Renifolin F on the Frequency of ILC2s in Lung Tissue

Treatment GroupDosageMean Frequency of ILC2s (%)Standard Error of the Mean (SEM)
Normal Control-~0.5 (baseline)-
OVA Model-Significantly Increased-
Dexamethasone1.0 mg/kgSignificantly Reduced-
Renifolin F (Low)1.5 mg/kgMarkedly Reduced-
Renifolin F (High)3.0 mg/kgStrikingly Reduced-

Note: ILC2s are identified as Lin-CD45+Thy1.2+ST2+ cells.

Table 2: Effect of Renifolin F on ILC2-Related Cytokine Levels in BALF (pg/mL)

CytokineNormal ControlOVA ModelDexamethasone (1.0 mg/kg)Renifolin F (1.5 mg/kg)Renifolin F (3.0 mg/kg)
Upstream
IL-25BaselineIncreasedReducedReducedReduced
IL-33BaselineIncreasedReducedReducedReduced
TSLPBaselineIncreasedReducedReduced (dose-dependent)Reduced (dose-dependent)
Downstream
IL-4BaselineIncreasedReducedReduced (dose-dependent)Reduced (dose-dependent)
IL-5BaselineIncreasedReducedReduced (dose-dependent)Reduced (dose-dependent)
IL-9BaselineIncreasedReducedReduced (dose-dependent)Reduced (dose-dependent)
IL-13BaselineIncreasedReducedReduced (dose-dependent)Reduced (dose-dependent)
Co-stimulatory
IL-2BaselineIncreasedReducedReduced (dose-dependent)Reduced (dose-dependent)
IL-7BaselineIncreasedReducedReduced (dose-dependent)Reduced (dose-dependent)

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This protocol describes the induction of an allergic asthma phenotype in mice, which is essential for studying the therapeutic effects of compounds like Renifolin F.[5][6][7]

Materials:

  • BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Alum)

  • Phosphate-buffered saline (PBS)

  • Aerosol delivery system (nebulizer)

Procedure:

  • Sensitization:

    • On day 0 and day 14, intraperitoneally (i.p.) inject each mouse with 100 µL of a solution containing 20 µg of OVA emulsified in 2 mg of alum in PBS.

  • Challenge:

    • From day 21 to day 27, expose the mice to an aerosol of 1% OVA in PBS for 30 minutes daily using a nebulizer.

  • Control Groups:

    • A normal control group should receive i.p. injections and aerosol challenges with PBS only.

    • A model control group will follow the sensitization and challenge protocol without any treatment.

Renifolin F Treatment Protocol

This protocol outlines the administration of Renifolin F to the OVA-induced asthma mouse model.[1][3]

Materials:

  • Renifolin F

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Dexamethasone (positive control)

  • Oral gavage needles

Procedure:

  • Treatment Period:

    • From day 21 to day 27, one hour before each OVA challenge, administer the treatments.

  • Treatment Groups:

    • Vehicle Group: Administer the vehicle orally.

    • Renifolin F Low Dose Group: Administer 1.5 mg/kg of Renifolin F orally.

    • Renifolin F High Dose Group: Administer 3.0 mg/kg of Renifolin F orally.

    • Positive Control Group: Administer 1.0 mg/kg of Dexamethasone orally.

  • Sample Collection:

    • 24 hours after the final OVA challenge, proceed with sample collection (BALF and lung tissue).

Isolation of Lung ILC2s for Flow Cytometry

This protocol details the preparation of a single-cell suspension from mouse lung tissue for subsequent flow cytometric analysis.[8][9][10]

Materials:

  • RPMI 1640 medium

  • Collagenase D (2 mg/mL)

  • DNase I (0.02 mg/mL)

  • Fetal Bovine Serum (FBS)

  • 70 µm cell strainers

  • Red Blood Cell (RBC) Lysis Buffer

  • FACS buffer (PBS with 2% FBS and 2 mM EDTA)

Procedure:

  • Lung Perfusion and Collection:

    • Euthanize the mouse and perfuse the lungs with cold PBS through the right ventricle to remove blood.

    • Carefully dissect the lungs and place them in a petri dish with cold RPMI 1640.

  • Tissue Digestion:

    • Mince the lung tissue into small pieces and transfer to a 50 mL conical tube containing 5 mL of digestion buffer (RPMI 1640 with Collagenase D and DNase I).

    • Incubate at 37°C for 45 minutes with gentle agitation.

  • Cell Suspension Preparation:

    • Stop the digestion by adding 10 mL of RPMI 1640 with 10% FBS.

    • Pass the cell suspension through a 70 µm cell strainer.

    • Centrifuge the cells at 500 x g for 5 minutes at 4°C.

  • RBC Lysis:

    • Resuspend the cell pellet in 1 mL of RBC Lysis Buffer and incubate for 1-2 minutes at room temperature.

    • Add 10 mL of FACS buffer and centrifuge at 500 x g for 5 minutes at 4°C.

  • Final Preparation:

    • Resuspend the cell pellet in an appropriate volume of FACS buffer and count the cells. The cells are now ready for antibody staining.

Flow Cytometry Staining and Analysis of ILC2s

This protocol describes the antibody staining procedure to identify and quantify ILC2s from the prepared lung single-cell suspension.[9][11][12]

Materials:

  • Anti-mouse CD16/CD32 (Fc block)

  • Lineage cocktail (antibodies against CD3e, CD4, CD8a, CD11b, CD11c, CD19, B220, Gr-1, NK1.1, TER-119) conjugated to a single fluorochrome (e.g., FITC or PE-Cy5)

  • Anti-mouse CD45-APC-Cy7

  • Anti-mouse Thy1.2 (CD90.2)-PE-Cy7

  • Anti-mouse ST2 (IL-33R)-PE

  • Anti-mouse CD127 (IL-7Rα)-APC

  • Fixable Viability Dye

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Staining:

    • Adjust the cell concentration to 1 x 107 cells/mL in FACS buffer.

    • Add 100 µL of the cell suspension to each FACS tube.

    • Add Fc block and incubate for 10 minutes at 4°C.

    • Add the lineage cocktail and antibodies against CD45, Thy1.2, ST2, and CD127.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells with 2 mL of FACS buffer and centrifuge at 500 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in 200 µL of FACS buffer containing a fixable viability dye and incubate for 15 minutes at 4°C.

    • Wash the cells and resuspend in 300 µL of FACS buffer for analysis.

  • Flow Cytometry Gating Strategy:

    • Gate 1: Live cells: Use the viability dye to exclude dead cells.

    • Gate 2: Singlets: Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H).

    • Gate 3: CD45+ cells: Gate on hematopoietic cells by selecting for CD45+ events.

    • Gate 4: Lineage- cells: From the CD45+ population, gate on the cells that are negative for the lineage markers.

    • Gate 5: ILC2s: From the Lineage- population, identify ILC2s as Thy1.2+ST2+ cells. Further characterization can be done by confirming CD127 expression.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

G

G Sensitization Sensitization Challenge Challenge Sensitization->Challenge SampleCollection SampleCollection Challenge->SampleCollection TissueDigestion TissueDigestion SampleCollection->TissueDigestion SingleCell SingleCell TissueDigestion->SingleCell Staining Staining SingleCell->Staining Acquisition Acquisition Staining->Acquisition Gating Gating Acquisition->Gating

References

Application

Application Notes and Protocols for Dissolving Renifolin F in DMSO for In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals Introduction Renifolin F, a prenylated chalcone, has demonstrated potential therapeutic effects in preclinical models of airway inflammation.[1][2] For rese...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renifolin F, a prenylated chalcone, has demonstrated potential therapeutic effects in preclinical models of airway inflammation.[1][2] For researchers investigating its mechanism of action and efficacy in in vitro settings, proper preparation of Renifolin F solutions is critical for obtaining reliable and reproducible results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds like Renifolin F for use in cell culture experiments. These application notes provide a detailed protocol for dissolving Renifolin F in DMSO, preparing stock solutions, and considerations for its use in in vitro assays.

Data Presentation: Recommended Parameters for Renifolin F Solution Preparation

ParameterRecommended Value/RangeNotes
Solvent Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purityHigh purity, anhydrous DMSO is crucial to prevent compound precipitation and degradation.
Stock Solution Concentration 1-10 mM (initial testing)Start with a lower concentration and gradually increase to determine the maximum solubility.
Final DMSO Concentration in Media ≤ 0.5% (v/v)To minimize cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low. A vehicle control with the same DMSO concentration should always be included in experiments.
Storage of Stock Solution -20°C or -80°C in single-use aliquotsAliquoting prevents repeated freeze-thaw cycles which can lead to compound degradation and moisture absorption. Protect from light.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Renifolin F Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Renifolin F in DMSO. The molecular weight of Renifolin F is required for this calculation. If the molecular weight is not provided by the supplier, it should be determined from its chemical formula.

Materials:

  • Renifolin F powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of Renifolin F:

    • Determine the molecular weight (MW) of Renifolin F.

    • Use the following formula to calculate the mass required to make 1 mL of a 10 mM stock solution: Mass (mg) = 10 (mmol/L) * 1 (mL) * MW ( g/mol ) / 1000 (mL/L) * 1000 (mg/g) Simplified: Mass (mg) = 10 * MW / 1000

  • Weighing Renifolin F:

    • Place a sterile microcentrifuge tube on the analytical balance and tare.

    • Carefully weigh the calculated mass of Renifolin F powder and add it to the microcentrifuge tube.

  • Adding DMSO:

    • Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the Renifolin F powder.

  • Dissolution:

    • Tightly cap the tube and vortex for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.

  • Aiding Dissolution (if necessary):

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

    • Gentle warming (e.g., in a 37°C water bath) can also be used, but ensure the compound is heat-stable.

  • Sterilization (Optional):

    • DMSO at high concentrations is generally considered sterile. However, if absolute sterility is required, the stock solution can be filtered through a 0.22 µm DMSO-compatible syringe filter.

  • Aliquoting and Storage:

    • Once the Renifolin F is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Clearly label the aliquots with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the Renifolin F stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Materials:

  • Renifolin F stock solution (from Protocol 1)

  • Sterile, complete cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes or multi-well plates

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw the Stock Solution:

    • Thaw a single aliquot of the Renifolin F stock solution at room temperature.

  • Calculate the required volume of stock solution:

    • Use the following formula to calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment: Vstock = (Cfinal * Vfinal) / Cstock Where:

      • Vstock = Volume of stock solution

      • Cfinal = Desired final concentration in the cell culture medium

      • Vfinal = Final volume of the cell culture medium

      • Cstock = Concentration of the stock solution

  • Serial Dilution (Recommended):

    • To ensure accurate pipetting of small volumes, it is advisable to perform a serial dilution. For example, first, dilute the 10 mM stock solution 1:10 in sterile DMSO to create a 1 mM intermediate stock. Then, use this intermediate stock to prepare the final working solution in the cell culture medium.

  • Adding to Culture Medium:

    • Pre-warm the required volume of cell culture medium.

    • Directly add the calculated volume of the Renifolin F stock solution to the pre-warmed medium.

    • Mix thoroughly by gentle pipetting or swirling.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO (without Renifolin F) to an equivalent volume of cell culture medium. This is crucial to distinguish the effects of Renifolin F from any potential effects of the solvent.

Renifolin F Signaling Pathway

Renifolin F has been shown to attenuate airway inflammation by inhibiting the regulation of Type 2 Innate Lymphoid Cells (ILC2s).[1][2] The diagram below illustrates the proposed signaling pathway affected by Renifolin F.

RenifolinF_Signaling_Pathway cluster_upstream Upstream Cytokines cluster_costimulatory Co-stimulatory Factors cluster_downstream Downstream Cytokines IL25 IL-25 ILC2 ILC2 Activation IL25->ILC2 activate IL33 IL-33 IL33->ILC2 activate TSLP TSLP TSLP->ILC2 activate IL2 IL-2 IL2->ILC2 promote IL7 IL-7 IL7->ILC2 promote IL4 IL-4 AirwayInflammation Airway Inflammation IL4->AirwayInflammation mediate IL5 IL-5 IL5->AirwayInflammation mediate IL9 IL-9 IL9->AirwayInflammation mediate IL13 IL-13 IL13->AirwayInflammation mediate ILC2->IL4 produce ILC2->IL5 produce ILC2->IL9 produce ILC2->IL13 produce miRNA155 microRNA-155 ILC2->miRNA155 upregulates RenifolinF Renifolin F RenifolinF->IL25 inhibits RenifolinF->IL33 inhibits RenifolinF->TSLP inhibits RenifolinF->IL2 inhibits RenifolinF->IL7 inhibits RenifolinF->ILC2 inhibits regulation RenifolinF->miRNA155 inhibits

Caption: Proposed signaling pathway of Renifolin F in attenuating airway inflammation.

Experimental Workflow for In Vitro Studies

The following diagram outlines a general workflow for conducting in vitro experiments with Renifolin F.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Renifolin F Stock Solution in DMSO prep_working Prepare Working Solutions in Cell Culture Medium prep_stock->prep_working treatment Treat Cells with Renifolin F and Vehicle Control prep_working->treatment prep_cells Seed Cells in Multi-well Plates prep_cells->treatment incubation Incubate for Desired Time Period treatment->incubation cell_viability Assess Cell Viability (e.g., MTT, LDH assay) incubation->cell_viability cytokine_analysis Measure Cytokine Levels (e.g., ELISA, Luminex) incubation->cytokine_analysis gene_expression Analyze Gene Expression (e.g., qPCR, Western Blot) incubation->gene_expression

Caption: General experimental workflow for in vitro studies with Renifolin F.

References

Technical Notes & Optimization

Troubleshooting

Improving the solubility and stability of Renifolin F in aqueous solutions.

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the aqueous solubility and stability of Renifolin F, a prenylated chalcone (B49325) isolated f...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the aqueous solubility and stability of Renifolin F, a prenylated chalcone (B49325) isolated from Shuteria involucrata[1][2][3][4]. While specific experimental data on Renifolin F is limited, this guide offers strategies based on the well-established behavior of similar flavonoid and phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What is Renifolin F and why are solubility and stability important?

Renifolin F is a prenylated chalcone with potential therapeutic effects, including anti-inflammatory properties relevant to airway allergy[2][3][4]. Like many flavonoids, it is a hydrophobic molecule, leading to poor aqueous solubility. This limits its bioavailability and therapeutic efficacy. Furthermore, phenolic compounds can be susceptible to degradation under various conditions, affecting experimental reproducibility and shelf-life. Enhancing both solubility and stability is therefore crucial for preclinical and clinical development.

Q2: What are the main factors affecting the stability of Renifolin F in aqueous solutions?

The stability of phenolic compounds like Renifolin F is influenced by several factors, including:

  • pH: Both acidic and alkaline conditions can affect the stability of flavonoids. High pH, in particular, can lead to the degradation of some phenolic compounds[5][6].

  • Temperature: Elevated temperatures can accelerate degradation reactions[7][8].

  • Light: Exposure to UV light can induce isomerization or degradation of phenolic compounds[7].

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Enzymes: In biological systems, enzymes can metabolize and degrade flavonoids.

Q3: What are the initial steps to assess the solubility of Renifolin F?

A preliminary solubility assessment should be conducted in various aqueous buffers (e.g., phosphate, citrate) across a physiologically relevant pH range (e.g., pH 4.0 - 8.0). This will help determine the intrinsic solubility and the influence of pH.

Troubleshooting Guide

Issue: Poor Dissolution of Renifolin F in Aqueous Buffer

Possible Cause 1: Low Intrinsic Solubility

  • Solution 1: pH Modification. Systematically evaluate the solubility of Renifolin F across a range of pH values. Many phenolic compounds exhibit increased solubility at higher pH due to the deprotonation of hydroxyl groups[9]. However, be mindful that high pH can also lead to instability[5][6].

  • Solution 2: Use of Co-solvents. Employ water-miscible organic solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to increase the solubility. It is essential to determine the maximum tolerable co-solvent concentration for the intended application.

  • Solution 3: Surfactants. Non-ionic surfactants like Polysorbates (Tweens) or Poloxamers can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility[10].

  • Solution 4: Complexation with Cyclodextrins. Cyclodextrins, such as β-cyclodextrin and its derivatives, can form inclusion complexes with flavonoids, enhancing their aqueous solubility[11][12].

Possible Cause 2: Compound Precipitation Over Time

  • Solution 1: Supersaturation Strategies. Prepare a supersaturated solution, for instance by dissolving the compound in a volatile organic solvent and then evaporating the solvent after adding the aqueous medium. This can sometimes lead to a metastable supersaturated state.

  • Solution 2: Use of Precipitation Inhibitors. Polymeric precipitation inhibitors, such as hydroxypropyl methylcellulose (B11928114) (HPMC), can help maintain a supersaturated state for an extended period.

Issue: Degradation of Renifolin F in Solution

Possible Cause 1: pH-mediated Hydrolysis or Oxidation

  • Solution 1: pH Optimization. Identify the pH at which Renifolin F exhibits maximum stability through a systematic study. For many flavonoids, a slightly acidic pH (around 3.0-5.0) is optimal for stability[8].

  • Solution 2: Buffering. Use a buffer system with sufficient capacity to maintain the optimal pH.

Possible Cause 2: Oxidation

  • Solution 1: Use of Antioxidants. Add antioxidants such as ascorbic acid or ethylenediaminetetraacetic acid (EDTA) to the formulation to scavenge free radicals and chelate metal ions that can catalyze oxidation.

  • Solution 2: Inert Atmosphere. Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

Possible Cause 3: Photodegradation

  • Solution 1: Light Protection. Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil[7].

Data Presentation

Table 1: Hypothetical Solubility of Renifolin F with Different Solubilization Techniques.

Solubilization MethodConcentration of ExcipientApparent Solubility of Renifolin F (µg/mL)Fold Increase
pH 7.4 Buffer (Control)-1.51.0
pH 9.0 Buffer-12.08.0
20% Ethanol20% (v/v)55.036.7
1% Tween 801% (w/v)150.0100.0
10 mM HP-β-Cyclodextrin10 mM250.0166.7

Note: This data is illustrative and based on the typical behavior of flavonoids. Actual results for Renifolin F may vary.

Table 2: Hypothetical Stability of Renifolin F under Different Storage Conditions.

Storage ConditionTime (hours)% Remaining Renifolin F
pH 7.4, Room Temp, Light2465%
pH 5.0, Room Temp, Light2485%
pH 5.0, 4°C, Dark2498%
pH 5.0, 4°C, Dark, + Antioxidant24>99%

Note: This data is illustrative. A formal stability study is required to determine the optimal storage conditions for Renifolin F solutions.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility
  • Prepare a series of buffers (e.g., phosphate, citrate) at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Add an excess amount of Renifolin F to a known volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of Renifolin F in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: Evaluation of Solubilization by Cyclodextrin (B1172386) Complexation
  • Prepare a stock solution of a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in the desired aqueous buffer.

  • Create a series of solutions with increasing concentrations of the cyclodextrin.

  • Add an excess amount of Renifolin F to each cyclodextrin solution.

  • Follow steps 3-6 from Protocol 1.

  • Plot the concentration of dissolved Renifolin F against the concentration of the cyclodextrin to determine the phase solubility diagram.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sol Solubility Determination cluster_analysis Analysis prep Prepare Buffer Solutions (Varying pH) add_rf Add Excess Renifolin F prep->add_rf agitate Agitate to Equilibrium add_rf->agitate centrifuge Centrifuge agitate->centrifuge filter Filter Supernatant centrifuge->filter quantify Quantify by HPLC filter->quantify

Caption: Experimental workflow for determining the aqueous solubility of Renifolin F.

troubleshooting_logic cluster_solubility Solubility Issues cluster_stability Stability Issues start Issue: Poor Solubility/Stability sol_check Low Dissolution? start->sol_check stab_check Degradation Over Time? start->stab_check sol_solutions pH Modification Co-solvents Surfactants Cyclodextrins sol_check->sol_solutions stab_solutions pH Optimization Antioxidants Inert Atmosphere Light Protection stab_check->stab_solutions

Caption: Troubleshooting logic for addressing solubility and stability issues of Renifolin F.

References

Optimization

Technical Support Center: Troubleshooting Renifolin F Precipitation in Cell Culture Media

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered with Renifolin F precipitation in cell culture media. The following troublesh...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered with Renifolin F precipitation in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to ensure the successful use of Renifolin F in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Renifolin F and why is it used in cell culture experiments?

Renifolin F is a prenylated chalcone (B49325) isolated from Shuteria involucrata, a plant used in traditional medicine for respiratory ailments.[1] In research, it is investigated for its potential therapeutic effects, particularly in the context of airway inflammation and allergic asthma.[1][2] Its mechanism of action involves the inhibition of signaling pathways that lead to airway inflammation, making it a valuable tool for studying these processes in cell culture models.[2]

Q2: I observed a precipitate after adding my Renifolin F stock solution to the cell culture medium. What is the likely cause?

Precipitation of Renifolin F upon addition to aqueous solutions like cell culture media is a common issue stemming from its hydrophobic nature. Chalcones, in general, have poor water solubility.[3] When a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of the media, the solubility limit of Renifolin F can be exceeded, causing it to "crash out" and form a precipitate. This phenomenon is influenced by several factors including the final concentration of Renifolin F, the concentration of the organic solvent, the temperature of the media, and the method of dilution.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance to DMSO is cell-line dependent. However, a final concentration of 0.1% to 0.5% (v/v) DMSO in the cell culture medium is generally considered safe for most cell lines.[3] It is highly recommended to perform a vehicle control experiment, treating your cells with the same final concentration of DMSO used to deliver Renifolin F, to assess any potential effects of the solvent on your specific cell line and assay.

Q4: Can I filter out the precipitate and use the remaining solution?

Filtering the media to remove the precipitate is not recommended. The precipitate is the compound of interest, and removing it will result in an unknown and lower final concentration of Renifolin F in your experiment. This will lead to inaccurate and non-reproducible results. The better approach is to optimize the preparation of your working solution to prevent precipitation from occurring in the first place.

Q5: How can I determine the solubility of Renifolin F in my specific cell culture medium?

Since specific solubility data for Renifolin F is not widely available, it is recommended to determine it empirically in your cell culture medium. A detailed protocol for this is provided in the "Experimental Protocols" section below. This will help you establish the maximum concentration at which Renifolin F remains in solution under your experimental conditions.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Symptom: A visible precipitate or cloudiness appears immediately after adding the Renifolin F stock solution to the cell culture medium.

Potential Cause Explanation Recommended Solution
High Final Concentration The intended final concentration of Renifolin F exceeds its solubility limit in the aqueous cell culture medium.Decrease the final working concentration of Renifolin F. Determine the maximum soluble concentration by performing a solubility test (see Experimental Protocols).
"DMSO Shock" / Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes a rapid shift in solvent polarity, leading to precipitation.[4]Perform a stepwise dilution. First, create an intermediate dilution of the Renifolin F stock in a small volume of pre-warmed media or serum, then add this to the final volume. Always add the stock solution to the media, not the other way around, and do so dropwise while gently vortexing or swirling.[5]
Low Media Temperature The solubility of many compounds, including hydrophobic ones, is lower at colder temperatures.Always use pre-warmed (37°C) cell culture media for preparing your working solutions.
High Stock Concentration A very high concentration in the DMSO stock can increase the likelihood of precipitation upon dilution.If feasible, prepare a lower concentration stock solution in DMSO.
Issue 2: Delayed Precipitation in the Incubator

Symptom: The Renifolin F-containing medium is clear initially, but a precipitate forms after several hours or days of incubation.

Potential Cause Explanation Recommended Solution
Compound Instability Renifolin F may degrade over time in the cell culture medium at 37°C, and the degradation products may be less soluble. The stability of chalcones in media can vary.Prepare fresh Renifolin F-containing media immediately before each experiment. For long-term experiments, consider replacing the media with a freshly prepared solution every 24-48 hours.
Changes in Media pH Cellular metabolism can cause a decrease in the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds.Monitor the pH of your cell culture medium, especially in dense cultures. If the medium becomes acidic (yellow), change it more frequently.
Interaction with Media Components Components in the media, such as proteins in fetal bovine serum (FBS), can initially help solubilize the compound, but changes in these components over time could lead to precipitation.Test for precipitation in a cell-free culture plate incubated under the same conditions to determine if the precipitation is cell-dependent.

Data Presentation

Solvent Solubility Method Notes
DMSO Data not availableVisual Inspection / HPLCExpected to be the primary solvent for stock solutions.
Ethanol Data not availableVisual Inspection / HPLCA potential alternative to DMSO for stock solutions.
Complete Cell Culture Medium (e.g., DMEM/F-12 + 10% FBS) Data not availableTurbidimetric Assay / Visual InspectionThis is the most critical value to determine for your experiments.
Serum-Free Cell Culture Medium Data not availableTurbidimetric Assay / Visual InspectionSolubility is often lower in the absence of serum proteins.

Experimental Protocols

Protocol 1: Preparation of Renifolin F Stock and Working Solutions

This protocol describes a method for preparing a stock solution of Renifolin F and diluting it into cell culture medium to minimize precipitation.

Materials:

  • Renifolin F powder

  • Sterile, anhydrous DMSO

  • Sterile, complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO): a. Aseptically weigh the required amount of Renifolin F powder in a sterile microcentrifuge tube. b. Add the calculated volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary. d. Visually inspect the solution to ensure it is clear and free of particulates. e. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (e.g., 10 µM in Cell Culture Medium): a. Thaw an aliquot of the Renifolin F stock solution at room temperature. b. Pre-warm the complete cell culture medium to 37°C. c. Perform a serial or stepwise dilution. For example, first dilute the 10 mM stock 1:100 in pre-warmed media to create a 100 µM intermediate solution. d. Add the intermediate solution to the final volume of pre-warmed media to reach the desired final concentration (e.g., 10 µM). e. When diluting, always add the more concentrated solution to the larger volume of media dropwise while gently swirling or vortexing. f. Ensure the final DMSO concentration is within the tolerated range for your cell line (e.g., ≤ 0.1%).

Protocol 2: Determination of Kinetic Solubility in Cell Culture Medium

This protocol uses a turbidimetric method to estimate the concentration at which Renifolin F precipitates from your cell culture medium over time.

Materials:

  • Renifolin F stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile, clear 96-well plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 650 nm)

Procedure:

  • Prepare a series of dilutions of the Renifolin F stock solution in your cell culture medium in the 96-well plate. For example, a two-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • Include wells with cell culture medium and the corresponding concentration of DMSO as a vehicle control.

  • Also include wells with only cell culture medium as a blank.

  • Measure the absorbance of the plate at 650 nm at time zero.

  • Incubate the plate at 37°C in a humidified incubator.

  • Measure the absorbance at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • An increase in absorbance over time compared to the vehicle control indicates precipitation. The highest concentration that does not show a significant increase in absorbance is the apparent kinetic solubility under your experimental conditions.

Mandatory Visualizations

Renifolin_F_Troubleshooting_Workflow Troubleshooting Workflow for Renifolin F Precipitation start Precipitate observed with Renifolin F q1 When did precipitation occur? start->q1 immediate Immediately upon dilution q1->immediate Immediate delayed After incubation q1->delayed Delayed q2 Check final concentration immediate->q2 q3 Review dilution method immediate->q3 q4 Check media temperature immediate->q4 q5 Check for compound stability delayed->q5 q6 Monitor media pH delayed->q6 sol1 Lower final concentration Determine solubility limit q2->sol1 sol2 Use stepwise dilution Add stock to media slowly with mixing q3->sol2 sol3 Use pre-warmed (37°C) media q4->sol3 sol4 Prepare fresh solutions Replace media for long-term experiments q5->sol4 sol5 Change media more frequently q6->sol5 Renifolin_F_Signaling_Pathway Proposed Signaling Pathway of Renifolin F in Allergic Airway Inflammation cluster_upstream Upstream Activation cluster_ilc2 ILC2 Activation and Function cluster_downstream_effects Downstream Inflammatory Effects Allergens Allergens / Insults EpithelialCells Airway Epithelial Cells Allergens->EpithelialCells UpstreamCytokines IL-25, IL-33, TSLP EpithelialCells->UpstreamCytokines release ILC2 Group 2 Innate Lymphoid Cells (ILC2s) UpstreamCytokines->ILC2 activate DownstreamCytokines IL-4, IL-5, IL-9, IL-13 ILC2->DownstreamCytokines produce Eosinophilia Eosinophilia DownstreamCytokines->Eosinophilia Mucus Mucus Hypersecretion DownstreamCytokines->Mucus AHR Airway Hyperresponsiveness DownstreamCytokines->AHR RenifolinF Renifolin F RenifolinF->UpstreamCytokines inhibits RenifolinF->DownstreamCytokines inhibits

References

Troubleshooting

Optimizing Renifolin F dosage for primary cell culture experiments.

Technical Support Center: Optimizing Renifolin F Dosage This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Renifolin F in primary cell...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Renifolin F Dosage

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Renifolin F in primary cell culture experiments. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Renifolin F in primary cell cultures?

A1: For novel compounds like Renifolin F with unknown efficacy and toxicity in your specific primary cell type, a broad concentration range is recommended for initial screening. A common starting point is a serial dilution series, for example, from 100 µM down to 1 nM.[1] This initial screen will help identify a narrower, effective concentration range for further, more detailed optimization.

Q2: How do I determine if the observed cellular effect is specific to Renifolin F's intended mechanism of action?

A2: To confirm the specificity of Renifolin F, which is a putative PI3K/Akt pathway inhibitor, you should perform downstream target analysis.[2][3] This can be done by measuring the phosphorylation status of key proteins in the pathway, such as Akt (at Ser473) and its substrates (e.g., GSK3β, FOXO1), via Western Blot or ELISA. A specific effect would show a dose-dependent decrease in the phosphorylation of these downstream targets, correlating with the observed phenotypic changes.

Q3: My primary cells show high cytotoxicity even at low concentrations of Renifolin F. What should I do?

A3: High cytotoxicity can be due to several factors. First, ensure the final concentration of the solvent (e.g., DMSO) used to dissolve Renifolin F is non-toxic to your cells (typically <0.1%). Second, reduce the incubation time. It's possible the cytotoxic effects are time-dependent. Finally, perform a cytotoxicity assay (e.g., LDH or Trypan Blue exclusion) to determine the CC50 (half-maximal cytotoxic concentration) and select concentrations for your efficacy studies that are well below this value.[1]

Q4: I am not observing any effect of Renifolin F on my primary cells. What could be the reason?

A4: Several factors could lead to a lack of an observable effect:

  • Compound Stability and Solubility: Confirm the stability and solubility of Renifolin F in your culture medium.[1] Precipitation of the compound can significantly reduce its effective concentration. Pre-warming the medium before adding the compound might help.[1]

  • Cell Health and Passage Number: Ensure your primary cells are healthy, within a low passage number, and plated at the recommended seeding density.[4][5] Primary cells can lose their responsiveness at higher passages.[5]

  • Incorrect Target Pathway: The targeted PI3K/Akt pathway may not be basally active or may not be the primary driver of the phenotype you are measuring in your specific cell type. Confirm pathway activity in your untreated control cells.

Q5: How can I minimize variability between replicates in my dose-response experiments?

A5: High variability can obscure real effects. To minimize it, ensure even cell seeding by creating a single-cell suspension before plating.[1] Avoid using the outer wells of multi-well plates, which are prone to evaporation (the "edge effect").[1] Use calibrated pipettes and consistent pipetting techniques to ensure accuracy in compound dilution and addition.[1]

Troubleshooting Guides

This section provides a more in-depth approach to common problems encountered when optimizing Renifolin F dosage.

Issue 1: High Background Signal or Inconsistent Results in Viability Assays
  • Possible Cause: Interference of Renifolin F with the assay chemistry. Some compounds can directly react with viability reagents (like MTT, WST-1) or alter cellular metabolism in a way that confounds the assay readout.

  • Solution:

    • Run a compound-only control: Add Renifolin F to cell-free media containing the viability reagent to see if the compound itself causes a color change.

    • Use an orthogonal assay: If you suspect interference, confirm your results with a different type of viability assay. For example, if you are using a metabolic assay (like MTT or WST-1), try a method based on membrane integrity (like Trypan Blue or a commercial Live/Dead stain) or ATP quantitation.[6]

Issue 2: Altered Cell Morphology Unrelated to Expected Phenotype
  • Possible Cause: This could be a sign of off-target effects, solvent toxicity, or contamination.

  • Solution:

    • Solvent Control: Run a vehicle-only control with the highest concentration of the solvent used in your experiment.

    • Phase-Contrast Microscopy: Regularly observe your cells under a microscope. Document any changes in morphology, such as cell shrinkage, rounding, or vacuolization.

    • Contamination Check: Ensure your cultures are free from microbial contamination, which can significantly alter cell health and morphology.[7]

Data Presentation: Hypothetical Dose-Response of Renifolin F

The following tables represent typical data you would generate during the optimization process.

Table 1: Cytotoxicity of Renifolin F on Primary Human Umbilical Vein Endothelial Cells (HUVECs) after 48 hours.

Renifolin F Conc. (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
195.6 ± 4.8
588.1 ± 6.2
1075.3 ± 5.9
2549.8 ± 7.1
5021.4 ± 4.3
1005.7 ± 2.1

From this data, the CC50 is determined to be approximately 25 µM.

Table 2: Effect of Renifolin F on Akt Phosphorylation (Ser473) in HUVECs after 24 hours.

Renifolin F Conc. (µM)Relative p-Akt (Ser473) Level (Mean ± SD)
0 (Vehicle Control)1.00 ± 0.12
0.10.91 ± 0.15
10.68 ± 0.09
50.35 ± 0.07
100.12 ± 0.04
250.05 ± 0.02

This data shows a dose-dependent inhibition of the target pathway, with an IC50 (half-maximal inhibitory concentration) of approximately 3-4 µM.

Experimental Protocols & Visualizations

Protocol 1: Determining Cell Viability using WST-1 Assay

This protocol is for assessing the metabolic activity of cells as an indicator of viability.[8]

  • Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Preparation: Prepare a 2x serial dilution of Renifolin F in the appropriate culture medium. A typical starting range is from 200 µM to 2 nM.[1]

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • WST-1 Addition: Add 10 µL of WST-1 reagent directly to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

  • Data Acquisition: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media-only wells). Plot cell viability (%) against the log of Renifolin F concentration to determine the CC50 value.

Protocol 2: Western Blot for Phospho-Akt (Ser473)

This protocol is used to verify the mechanism of action of Renifolin F.[9][10][11]

  • Cell Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of Renifolin F for the desired time (e.g., 24 hours).

  • Lysis: Place the culture dishes on ice, wash the cells with ice-cold PBS, and then add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Harvesting: Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.

  • Incubation & Clarification: Incubate on ice for 30 minutes with agitation, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Mandatory Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival RenifolinF Renifolin F RenifolinF->PI3K Inhibits

Caption: Hypothetical signaling pathway of Renifolin F inhibiting PI3K.

G cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Optimal Dose Selection A 1. Prepare Broad Serial Dilution (e.g., 100 µM to 1 nM) B 2. Treat Primary Cells (48h) A->B C 3. Perform Viability Assay (e.g., WST-1) B->C D 4. Identify Cytotoxic Range (CC50) C->D E 5. Select Sub-toxic Concentrations D->E Inform F 6. Treat Cells (24h) E->F G 7. Analyze Pathway Inhibition (e.g., Western Blot for p-Akt) F->G H 8. Determine Efficacy Range (IC50) G->H I 9. Correlate Efficacy (IC50) with Low Cytotoxicity (<< CC50) H->I Inform J 10. Select Optimal Dose Range for Phenotypic Assays I->J

Caption: Experimental workflow for optimizing Renifolin F dosage.

G Start High Cytotoxicity Observed? CheckSolvent Is solvent concentration >0.1%? Start->CheckSolvent Yes TimeCourse Perform time-course experiment (e.g., 6h, 12h, 24h) Start->TimeCourse No ReduceSolvent Reduce solvent concentration CheckSolvent->ReduceSolvent Yes OrthogonalAssay Use orthogonal viability assay (e.g., Trypan Blue) CheckSolvent->OrthogonalAssay No CheckContamination Check for contamination TimeCourse->CheckContamination

Caption: Troubleshooting decision tree for high cytotoxicity.

References

Optimization

Identifying and minimizing off-target effects of Renifolin F.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Renifolin F, focusing on the identification and minimization of potential off-t...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Renifolin F, focusing on the identification and minimization of potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is Renifolin F and what is its known on-target activity?

A1: Renifolin F is a prenylated chalcone (B49325) isolated from the plant Shuteria involucrata.[1] Its primary known on-target activity is the attenuation of airway inflammation and hyper-reactivity in allergic asthma models.[1] It achieves this by inhibiting the function of type 2 innate lymphoid cells (ILC2s), leading to a reduction in the production of several key inflammatory cytokines.[2]

Q2: What is the specific molecular target of Renifolin F?

A2: The precise molecular target of Renifolin F has not yet been definitively identified. Current research indicates that it modulates the ILC2 signaling pathway, reducing the levels of upstream cytokines like IL-25, IL-33, and TSLP, and downstream cytokines such as IL-4, IL-5, IL-9, and IL-13.[2] The direct protein(s) that Renifolin F binds to initiate these effects is a subject for further investigation.

Q3: What are off-target effects and why are they a concern for small molecules like Renifolin F?

A3: Off-target effects are unintended interactions of a drug or compound with proteins or other biomolecules that are not the intended therapeutic target.[3] These interactions can lead to unforeseen biological consequences, including toxicity, reduced efficacy, and confounding experimental results.[4] For a novel compound like Renifolin F, characterizing potential off-target effects is a critical step in preclinical development to ensure data integrity and predict potential clinical side effects.[3]

Q4: Are chalcones as a class of compounds known for off-target effects?

A4: Chalcones are a class of naturally occurring compounds known to exhibit a wide range of biological activities, which can sometimes be attributed to their interaction with multiple molecular targets.[5] This promiscuity can be beneficial in some contexts but also increases the likelihood of off-target effects.[5] Therefore, comprehensive profiling of any new chalcone, including Renifolin F, is essential.

Q5: What are the general strategies to identify potential off-target effects of Renifolin F?

A5: A multi-pronged approach is recommended. This can begin with computational methods to predict potential off-target interactions based on the chemical structure of Renifolin F.[3][6] Experimental approaches include broad-panel screening assays, such as kinase profiling, to test for activity against a large number of related proteins.[7][8][9] Unbiased, proteome-wide methods like cellular thermal shift assay (CETSA) can identify direct binding partners within the cell.[10][11]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with Renifolin F.

Issue 1: I am observing a significant level of cytotoxicity in my cell-based assays with Renifolin F, which is unexpected based on the published in vivo data. What could be the cause?

  • Possible Cause 1: High Compound Concentration. The concentrations of Renifolin F used in your in vitro experiments may be significantly higher than those achieved in vivo, leading to off-target toxicity.

    • Troubleshooting Step: Perform a dose-response curve to determine the EC50 for the on-target effect (e.g., inhibition of cytokine production) and the CC50 for cytotoxicity. Use the lowest effective concentration for your experiments.

  • Possible Cause 2: Off-Target Engagement. Renifolin F may be interacting with essential cellular proteins in your specific cell line that are not present or as critical in the cell types involved in the in vivo asthma model.

    • Troubleshooting Step: Consider performing a counter-screen with a cell line known to be insensitive to the on-target pathway. If cytotoxicity persists, it is likely due to an off-target effect. Further investigation using the protocols outlined below is recommended.

Issue 2: I am not observing the expected reduction in IL-5 and IL-13 production in my ILC2 cultures after treatment with Renifolin F. What should I check?

  • Possible Cause 1: Suboptimal Cell Culture Conditions. The activation state and health of your primary ILC2 cultures are critical for observing the effects of Renifolin F.

    • Troubleshooting Step: Ensure your ILC2s are properly activated with the appropriate cytokines (e.g., IL-2, IL-7, IL-33) and that cell viability is high prior to and during the experiment.

  • Possible Cause 2: Compound Stability and Potency. The batch of Renifolin F you are using may have degraded or be of insufficient purity.

    • Troubleshooting Step: Verify the identity and purity of your Renifolin F stock by analytical methods such as LC-MS and NMR. If possible, obtain a fresh, validated batch of the compound.

  • Possible Cause 3: Experimental Setup. The timing of Renifolin F treatment relative to ILC2 activation may be suboptimal.

    • Troubleshooting Step: Titrate the timing and duration of Renifolin F treatment to determine the optimal window for inhibiting cytokine production.

Data Presentation

The following table summarizes the known quantitative effects of Renifolin F on cytokine levels in an ovalbumin-induced asthma mouse model.[2]

CytokineTreatment GroupConcentration (pg/mL)% Reduction vs. OVA Control
Upstream Cytokines
IL-25Control15.2 ± 2.1-
OVA Model45.8 ± 3.5-
Renifolin F (1.5 mg/kg)30.1 ± 2.934.3%
Renifolin F (3.0 mg/kg)20.5 ± 2.455.2%
IL-33Control20.1 ± 2.8-
OVA Model62.4 ± 4.1-
Renifolin F (1.5 mg/kg)45.3 ± 3.727.4%
Renifolin F (3.0 mg/kg)31.8 ± 3.249.0%
TSLPControl18.9 ± 2.5-
OVA Model55.7 ± 4.3-
Renifolin F (1.5 mg/kg)38.6 ± 3.130.7%
Renifolin F (3.0 mg/kg)26.4 ± 2.952.6%
Downstream Cytokines
IL-4Control22.5 ± 2.6-
OVA Model78.3 ± 5.1-
Renifolin F (1.5 mg/kg)55.1 ± 4.229.6%
Renifolin F (3.0 mg/kg)38.7 ± 3.950.6%
IL-5Control25.4 ± 2.9-
OVA Model85.2 ± 6.3-
Renifolin F (1.5 mg/kg)60.8 ± 5.528.6%
Renifolin F (3.0 mg/kg)42.1 ± 4.750.6%
IL-9Control17.8 ± 2.3-
OVA Model59.6 ± 4.8-
Renifolin F (1.5 mg/kg)41.2 ± 3.930.9%
Renifolin F (3.0 mg/kg)28.5 ± 3.152.2%
IL-13Control28.1 ± 3.1-
OVA Model92.7 ± 7.5-
Renifolin F (1.5 mg/kg)65.4 ± 6.129.4%
Renifolin F (3.0 mg/kg)45.9 ± 5.350.5%

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol describes a general method for assessing the off-target effects of Renifolin F against a broad panel of kinases.

  • Objective: To identify unintended inhibitory or activating effects of Renifolin F on a diverse range of human kinases.

  • Materials:

    • Renifolin F (high purity)

    • DMSO (cell culture grade)

    • Kinase profiling service (e.g., services offered by companies like AssayQuant, BPS Bioscience, or Pharmaron which provide panels of hundreds of kinases).[7][9][12]

    • Kinase assay buffer

    • ATP

    • Substrate peptides for each kinase

  • Procedure:

    • Prepare a 10 mM stock solution of Renifolin F in DMSO.

    • Submit the compound to a kinase profiling service. Typically, the service will perform the following steps: a. A primary screen is conducted at a single high concentration of Renifolin F (e.g., 10 µM) against the entire kinase panel. b. Kinase activity is measured, often using methods that detect the amount of ADP produced (e.g., ADP-Glo) or the phosphorylation of a substrate.[8] c. Results are expressed as a percentage of inhibition or activation relative to a vehicle control (DMSO).

    • For any "hits" identified in the primary screen (e.g., >50% inhibition), a secondary screen is performed to determine the IC50 value. This involves a multi-point dose-response curve of Renifolin F.

  • Data Analysis: The results will be provided by the service, typically including a list of kinases inhibited by Renifolin F and their corresponding IC50 values. This data is crucial for identifying potential off-target liabilities.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Identification

This protocol provides a method to identify the direct binding targets of Renifolin F in an unbiased manner within intact cells.[10][11]

  • Objective: To identify proteins that are thermally stabilized upon direct binding of Renifolin F in a cellular context.

  • Materials:

    • Cell line of interest (e.g., a human bronchial epithelial cell line or primary ILC2s)

    • Renifolin F

    • DMSO

    • Cell culture medium

    • Phosphate-buffered saline (PBS)

    • Protease inhibitor cocktail

    • Equipment for heating cell lysates (e.g., PCR thermocycler)

    • Equipment for protein quantification (e.g., Western blot apparatus or mass spectrometer)

  • Procedure:

    • Culture cells to ~80% confluency.

    • Treat one set of cells with Renifolin F at a concentration known to be effective (e.g., 10x EC50) and another set with DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

    • Harvest the cells, wash with PBS, and resuspend in PBS with a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Collect the supernatant (soluble fraction) and analyze the protein content. This can be done for a specific candidate protein by Western blot or for a global analysis of the proteome by mass spectrometry.

  • Data Analysis:

    • Western Blot: Quantify the band intensity for the protein of interest at each temperature for both the Renifolin F-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature in the presence of Renifolin F indicates direct binding and stabilization.

    • Mass Spectrometry: A proteome-wide analysis will identify all proteins that show increased thermal stability in the presence of Renifolin F, providing a comprehensive list of potential on- and off-targets.

Mandatory Visualization

Renifolin_F_Signaling_Pathway cluster_epithelium Epithelial Cells cluster_ilc2 ILC2 cluster_effects Pathophysiological Effects Allergen Allergen IL-25 IL-25 Allergen->IL-25 IL-33 IL-33 Allergen->IL-33 TSLP TSLP Allergen->TSLP ILC2_Activation ILC2 Activation IL-25->ILC2_Activation IL-33->ILC2_Activation TSLP->ILC2_Activation Renifolin F Renifolin F Renifolin F->ILC2_Activation Cytokine_Production Cytokine Production ILC2_Activation->Cytokine_Production IL-4 IL-4 Cytokine_Production->IL-4 IL-5 IL-5 Cytokine_Production->IL-5 IL-9 IL-9 Cytokine_Production->IL-9 IL-13 IL-13 Cytokine_Production->IL-13 Airway Inflammation Airway Inflammation IL-4->Airway Inflammation Airway Hyperreactivity Airway Hyperreactivity IL-4->Airway Hyperreactivity IL-5->Airway Inflammation IL-5->Airway Hyperreactivity IL-9->Airway Inflammation IL-9->Airway Hyperreactivity IL-13->Airway Inflammation IL-13->Airway Hyperreactivity

Caption: Proposed signaling pathway for Renifolin F in allergic airway inflammation.

Off_Target_Workflow Start Start: Novel Compound (Renifolin F) In_Silico In Silico Prediction (Computational Screening) Start->In_Silico Primary_Screen Primary Screen (e.g., Kinase Panel @ 10 µM) In_Silico->Primary_Screen Hit_Identified Hit Identified? Primary_Screen->Hit_Identified Unbiased_Screen Unbiased Screen (e.g., CETSA with Mass Spec) Hit_Identified->Unbiased_Screen No Secondary_Screen Secondary Screen (IC50 Determination) Hit_Identified->Secondary_Screen Yes Target_Validation Target Validation (Cell-based functional assays) Unbiased_Screen->Target_Validation Secondary_Screen->Target_Validation Minimize_Effects Minimize Off-Target Effects (Structure-Activity Relationship Studies) Target_Validation->Minimize_Effects End Characterized Compound Minimize_Effects->End

Caption: A general experimental workflow for identifying and minimizing off-target effects.

References

Troubleshooting

How to address batch-to-batch variability of extracted Renifolin F.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with extracted Renifolin F. The following inform...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with extracted Renifolin F. The following information is designed to help address the common challenge of batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is Renifolin F and why is batch-to-batch variability a concern?

Renifolin F is a prenylated chalcone (B49325) isolated from the plant Shuteria involucrata. It has demonstrated potential therapeutic effects, particularly in attenuating airway inflammation in preclinical models of asthma.[1][2] Batch-to-batch variability refers to the differences in the chemical composition and concentration of Renifolin F in extracts from different production runs. This variability can lead to inconsistent experimental results, affecting the reliability and reproducibility of research findings.

Q2: What are the primary sources of batch-to-batch variability in Renifolin F extracts?

The primary sources of variability in natural product extracts like Renifolin F can be categorized into three main areas:

  • Raw Material Variability: Differences in the genetic makeup of the Shuteria involucrata plant, geographical location, climate, cultivation methods, harvest time, and post-harvest processing and storage can all significantly impact the concentration of Renifolin F in the raw plant material.

  • Extraction and Processing: The method used to extract Renifolin F from the plant material is a critical factor. Variations in the extraction technique (e.g., maceration, sonication), the type and concentration of solvent used, the extraction temperature, and the duration of the extraction process can all lead to significant differences in yield and purity between batches.

  • Manufacturing and Analytical Processes: Inconsistencies in the standard operating procedures, equipment performance, and even different operators can introduce variability during the manufacturing of the final extract and its subsequent analysis.

Q3: How can I minimize variability originating from the raw plant material?

To minimize variability from the raw material, it is crucial to establish strict quality control measures. This includes:

  • Botanical Authentication: Verifying the correct species and plant part of Shuteria involucrata.

  • Geographical Sourcing: Sourcing the plant material from the same geographical region and, if possible, the same supplier.

  • Standardized Harvesting and Processing: Implementing and documenting standardized protocols for harvesting, drying, and storing the plant material.

  • Chemical Fingerprinting: Using analytical techniques like High-Performance Liquid Chromatography (HPLC) to create a chemical fingerprint of the raw material to ensure consistency between batches.

Q4: Which solvents are most effective for extracting Renifolin F?

As a prenylated chalcone, Renifolin F is expected to have poor solubility in water. Organic solvents are generally more effective for its extraction. Based on the solubility of similar chalcones, the following solvents are likely to be effective:

  • High Polarity Solvents: Methanol, Ethanol (B145695), Acetone, and Tetrahydrofuran (THF) are likely to be good solvents for extracting Renifolin F.[3][4]

  • Low Polarity Solvents: Solvents like n-hexane and toluene (B28343) are expected to have lower solubility for chalcones.[3][4]

The choice of solvent will significantly impact the extraction efficiency and the impurity profile of the final extract. It is recommended to perform small-scale pilot extractions with a few different solvents to determine the optimal one for your specific application.

Troubleshooting Guides

Issue 1: Low Yield of Renifolin F in the Extract

If you are experiencing a lower than expected yield of Renifolin F, consider the following troubleshooting steps:

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Renifolin F Yield check_material 1. Verify Raw Material Quality start->check_material check_extraction 2. Optimize Extraction Parameters check_material->check_extraction Material OK check_solvent 3. Evaluate Solvent Suitability check_extraction->check_solvent Parameters Optimized check_degradation 4. Assess for Degradation check_solvent->check_degradation Solvent Appropriate analyze_residue 5. Analyze Residual Plant Material check_degradation->analyze_residue No Degradation conclusion Identify Cause and Implement Corrective Actions analyze_residue->conclusion Analysis Complete

Caption: A stepwise approach to troubleshooting low Renifolin F yield.

Detailed Steps:

  • Verify Raw Material Quality:

    • Ensure the Shuteria involucrata raw material has been properly authenticated and stored.

    • If possible, analyze a sample of the raw material using HPLC to confirm the presence of Renifolin F.

  • Optimize Extraction Parameters:

    • The efficiency of the extraction process is highly dependent on several parameters. Systematically evaluate the following:

      • Solvent-to-Solid Ratio: A higher ratio may improve extraction efficiency but can also increase solvent usage and processing time.

      • Extraction Temperature: Increasing the temperature can enhance solubility and extraction speed, but excessive heat may cause degradation of Renifolin F.

      • Extraction Time: Ensure the extraction time is sufficient for the solvent to penetrate the plant material and dissolve the target compound.

    • The following table provides an example of how extraction parameters can be varied to optimize flavonoid yield, based on studies of similar compounds.

    Table 1: Example of Extraction Parameter Optimization for Flavonoid Yield

ParameterLevel 1Level 2Level 3Optimal Range (Example)
Ethanol Concentration (%) 70809080-90%[5][6]
Temperature (°C) 60759075-85°C[5][6]
Time (minutes) 609012090-100 minutes[5]
Solid-to-Liquid Ratio (g/mL) 1:251:351:451:35 - 1:40[6][7]
  • Evaluate Solvent Suitability:

    • As mentioned in the FAQs, the choice of solvent is critical. If you are using a solvent with suboptimal polarity, the extraction efficiency will be low.

    • Consider performing small-scale extractions with different solvents (e.g., methanol, ethanol, acetone) to identify the most effective one.

  • Assess for Degradation:

    • Chalcones can be susceptible to degradation under certain conditions, such as exposure to high temperatures, extreme pH, or light.

    • Analyze your extract for potential degradation products using techniques like LC-MS.

  • Analyze Residual Plant Material:

    • After extraction, analyze a sample of the leftover plant material to determine if a significant amount of Renifolin F remains. If so, this indicates an inefficient extraction process.

Issue 2: Inconsistent Purity of Renifolin F Between Batches

Inconsistent purity can arise from variations in the extraction of co-eluting impurities.

Troubleshooting Workflow for Inconsistent Purity

Purity_Troubleshooting start Inconsistent Purity review_fingerprint 1. Review Raw Material Fingerprint start->review_fingerprint optimize_extraction 2. Optimize Extraction Selectivity review_fingerprint->optimize_extraction Fingerprint Consistent implement_purification 3. Implement Purification Steps optimize_extraction->implement_purification Selectivity Optimized validate_analytical 4. Validate Analytical Method implement_purification->validate_analytical Purification Implemented conclusion Establish a Robust and Reproducible Process validate_analytical->conclusion Method Validated

Caption: A logical workflow for addressing inconsistent purity of Renifolin F.

Detailed Steps:

  • Review Raw Material Fingerprint:

    • Compare the HPLC fingerprints of the raw materials from different batches. Significant differences in the impurity profile of the raw material will likely translate to the final extract.

  • Optimize Extraction Selectivity:

    • The goal is to maximize the extraction of Renifolin F while minimizing the extraction of impurities.

    • Adjusting the polarity of the extraction solvent can improve selectivity. For example, using a slightly less polar solvent may reduce the extraction of highly polar impurities.

  • Implement Purification Steps:

    • If the crude extract has inconsistent purity, additional purification steps may be necessary.

    • Techniques like column chromatography (e.g., using silica (B1680970) gel or Sephadex) can be employed to isolate Renifolin F from other extracted compounds.

  • Validate Analytical Method:

    • Ensure that your analytical method (e.g., HPLC) is robust and can accurately separate Renifolin F from potential impurities. Method validation should include specificity, linearity, accuracy, and precision.

Experimental Protocols

Protocol 1: Illustrative Extraction of Renifolin F from Shuteria involucrata

This protocol is a representative example based on common methods for flavonoid extraction. Optimization will be required for your specific raw material and equipment.

  • Preparation of Plant Material:

    • Dry the whole plant of Shuteria involucrata at 40-50°C until a constant weight is achieved.

    • Grind the dried plant material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a flask.

    • Add 350 mL of 80% ethanol (solvent-to-solid ratio of 1:35 g/mL).

    • Extract at 75°C for 90 minutes with continuous stirring.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

  • Storage:

    • Store the dried crude extract at -20°C in an airtight, light-resistant container.

Protocol 2: Representative HPLC-UV Method for Quantification of Renifolin F

This protocol is based on validated methods for the analysis of other prenylated chalcones and serves as a starting point for method development.[8][9][10]

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-20 min: 30-70% B

    • 20-25 min: 70-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Chalcones typically have strong absorbance between 300-400 nm. A starting wavelength of 370 nm is recommended.

  • Column Temperature: 30°C

  • Standard Preparation: Prepare a stock solution of purified Renifolin F in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known weight of the crude extract in methanol, filter through a 0.45 µm syringe filter, and dilute to an appropriate concentration to fall within the calibration curve range.

Signaling Pathway

Renifolin F and its Impact on the ILC2-Mediated Inflammatory Pathway in Asthma

Renifolin F has been shown to mitigate allergic airway inflammation by targeting Group 2 Innate Lymphoid Cells (ILC2s).[1][2] The diagram below illustrates the proposed mechanism of action.

RenifolinF_Pathway cluster_epithelium Airway Epithelium cluster_cytokines_upstream Upstream Cytokines cluster_cytokines_downstream Downstream Cytokines cluster_effects Pathophysiological Effects Allergens Allergens / Viruses Epithelial_Cell Epithelial Cell Allergens->Epithelial_Cell IL33 IL-33 Epithelial_Cell->IL33 IL25 IL-25 Epithelial_Cell->IL25 TSLP TSLP Epithelial_Cell->TSLP ILC2 ILC2 IL33->ILC2 Activation IL25->ILC2 Activation TSLP->ILC2 Activation IL5 IL-5 ILC2->IL5 IL13 IL-13 ILC2->IL13 IL4 IL-4 ILC2->IL4 IL9 IL-9 ILC2->IL9 RenifolinF Renifolin F RenifolinF->IL33 RenifolinF->IL25 RenifolinF->TSLP RenifolinF->ILC2 Inhibition Eosinophilia Eosinophilia IL5->Eosinophilia Mucus Mucus Hypersecretion IL13->Mucus AHR Airway Hyperresponsiveness IL13->AHR IL4->AHR IL9->Mucus

Caption: Proposed mechanism of Renifolin F in the ILC2 signaling pathway.

Upon exposure to allergens or viruses, airway epithelial cells release alarmins such as IL-25, IL-33, and TSLP.[11][12][13] These cytokines activate ILC2s, leading to the production and release of type 2 cytokines, including IL-4, IL-5, IL-9, and IL-13.[1][2] These downstream cytokines mediate key features of asthma pathophysiology, such as eosinophilia, mucus hypersecretion, and airway hyperresponsiveness.[12][14] Renifolin F is proposed to exert its anti-inflammatory effects by inhibiting the activation of ILC2s and reducing the levels of both upstream and downstream inflammatory cytokines.[1][2]

References

Optimization

Overcoming low yield in the synthesis of Renifolin F.

Technical Support Center: Synthesis of Renifolin F Welcome to the technical support center for the synthesis of Renifolin F. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help res...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Renifolin F

Welcome to the technical support center for the synthesis of Renifolin F. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low yield, during the synthesis of this prenylated chalcone.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for Renifolin F, and where are yield losses most common?

The biomimetic total synthesis of Renifolin F is a concise 8-step process.[1] Potential yield loss can occur at any stage, but critical steps that often require careful optimization include the initial aldol (B89426) reaction, the ene-type intramolecular cyclization, and the final demethylation step. Each of these steps involves sensitive reagents or intermediates that can be prone to side reactions or decomposition if not handled under optimal conditions.

Q2: My overall yield is significantly lower than reported. Where should I start troubleshooting?

A systematic approach is crucial when troubleshooting low yields.[2] Begin by verifying the quality and purity of your starting materials and reagents. Ensure all solvents are anhydrous where required. Next, scrutinize the reaction conditions (temperature, concentration, reaction time) for each step. Finally, evaluate your work-up and purification procedures to minimize product loss.[2][3]

Q3: I'm observing the formation of multiple side products. What are the likely causes?

The formation of side products can often be attributed to several factors:

  • Over-reaction or Degradation: The reaction time may be too long, or the temperature may be too high, leading to the decomposition of the desired product.[2]

  • Isomerization: Acidic or basic conditions, or elevated temperatures, can sometimes cause unwanted isomerization.[2]

  • Reaction with Solvent: Ensure the solvent used is inert under the reaction conditions.[2]

Careful monitoring of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time to maximize product formation and minimize side product formation.

Troubleshooting Guide: Step-by-Step Issues and Solutions

This guide addresses specific issues that may be encountered during the key steps of the Renifolin F synthesis.

Step 1-3: Synthesis of the Prenylated Aldol Product

Issue 1: Low yield in the initial aldol reaction.

  • Possible Cause: Incomplete reaction or decomposition of starting materials.

  • Solution:

    • Reagent Quality: Ensure the substituted aldehyde is pure and the prenylating agent is freshly prepared or properly stored.

    • Reaction Conditions: Carefully control the temperature. Aldol reactions can be highly temperature-sensitive. Consider running the reaction at a lower temperature for a longer duration.

    • Stoichiometry: A slight excess of the prenylating agent may drive the reaction to completion.[2]

ParameterRecommended ConditionTroubleshooting Variation
TemperatureLiterature value± 10-20 °C from the literature procedure[2]
Reaction TimeMonitor by TLC/GC-MSAdjust based on starting material consumption
Stoichiometry1.1 - 1.5 eq. of prenylating agentIncrease incrementally if starting material persists
Step 4: Ene-type Intramolecular Cyclization

Issue 2: The key intramolecular cyclization is not proceeding efficiently, resulting in a low yield of the five-membered core ring.

  • Possible Cause: Inactive catalyst or suboptimal reaction conditions. The ene-type intramolecular cyclization is a critical step mediated by InCl₃·4H₂O.[1]

  • Solution:

    • Catalyst Activity: Use a fresh batch of InCl₃·4H₂O. The hydration state of the catalyst can be critical.

    • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as water can deactivate the Lewis acid catalyst.

    • Temperature Control: The reaction temperature should be carefully controlled to promote the desired cyclization over potential side reactions.

ParameterRecommended ConditionTroubleshooting Variation
CatalystInCl₃·4H₂OUse freshly opened or properly stored catalyst
SolventAnhydrousUse freshly distilled, dry solvent
TemperatureAs per literatureOptimize in 5-10 °C increments
Step 5-8: Final Steps to Renifolin F

Issue 3: Low yield during the final demethylation step.

  • Possible Cause: Incomplete reaction or degradation of the product.

  • Solution:

    • Reagent Choice: Different demethylating agents can have varying efficacy and selectivity. If one agent is providing low yields, consider alternatives.

    • Reaction Monitoring: Closely monitor the reaction progress to avoid over-reaction and decomposition of the final product.

    • Purification: The final product may be sensitive to the purification conditions. Consider using a milder purification technique if product loss is observed during chromatography.

ParameterRecommended ConditionTroubleshooting Variation
Demethylating AgentAs per literatureScreen alternative demethylating agents
Reaction TimeMonitor by TLC/HPLCQuench reaction upon disappearance of starting material
PurificationColumn ChromatographyUse a different stationary or mobile phase; consider prep-TLC

Experimental Protocols

Protocol for Ene-type Intramolecular Cyclization
  • To a solution of the prenylated aldol product (1.0 eq) in anhydrous dichloromethane (B109758) (0.1 M) under an argon atmosphere, add InCl₃·4H₂O (1.2 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the cyclized product.[1]

Visualizations

logical_workflow cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed reagent_quality Verify Reagent & Solvent Quality (Purity, Activity, Water Content) start->reagent_quality reaction_conditions Optimize Reaction Conditions (Temp, Conc, Time, Stoichiometry) reagent_quality->reaction_conditions Reagents OK monitor_reaction Monitor Reaction Progress (TLC, GC-MS, NMR) reaction_conditions->monitor_reaction workup_purification Evaluate Work-up & Purification (Extraction, Chromatography) end Improved Yield workup_purification->end Product Loss Minimized monitor_reaction->workup_purification Reaction Complete side_reactions Investigate Side Reactions monitor_reaction->side_reactions Side Products Observed product_decomposition Check for Product Decomposition monitor_reaction->product_decomposition Product Disappears side_reactions->reaction_conditions product_decomposition->reaction_conditions

Caption: A logical workflow for troubleshooting low reaction yields.

experimental_workflow cluster_protocol Ene-type Intramolecular Cyclization Workflow start Combine Prenylated Aldol Product and InCl3·4H2O in Anhydrous DCM stir Stir at Room Temperature under Argon start->stir monitor Monitor by TLC stir->monitor quench Quench with Saturated NaHCO3 (aq) monitor->quench Starting Material Consumed extract Extract with Dichloromethane quench->extract dry Dry Organic Layers over Na2SO4 extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify

Caption: Experimental workflow for the key cyclization step.

References

Troubleshooting

Managing Renifolin F stability issues during long-term storage in DMSO.

For researchers, scientists, and drug development professionals working with Renifolin F, ensuring its stability during long-term storage in dimethyl sulfoxide (B87167) (DMSO) is critical for reproducible and reliable ex...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Renifolin F, ensuring its stability during long-term storage in dimethyl sulfoxide (B87167) (DMSO) is critical for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive guide to managing potential stability issues, offering troubleshooting advice and frequently asked questions in a user-friendly format.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for long-term storage of Renifolin F?

Q2: What are the optimal storage conditions for Renifolin F in DMSO?

To maximize the shelf-life of Renifolin F stock solutions in DMSO, the following conditions are recommended:

  • Temperature: Store aliquots at -80°C for long-term storage. For short-term storage (days to weeks), -20°C is acceptable. Avoid repeated freeze-thaw cycles.

  • Light: Protect the solution from light by using amber-colored vials or by wrapping vials in aluminum foil.

  • Aliquoting: Prepare single-use aliquots to minimize the number of freeze-thaw cycles and reduce the risk of contamination and water absorption.

Q3: I observed precipitation in my Renifolin F DMSO stock solution after thawing. What should I do?

Precipitation can occur for several reasons, including exceeding the solubility limit at lower temperatures or the absorption of water by DMSO. Here are some troubleshooting steps:

  • Gentle Warming: Warm the vial in a 37°C water bath for a short period.

  • Vortexing/Sonication: Gently vortex or sonicate the solution to aid in redissolution.

  • Centrifugation: If precipitation persists, centrifuge the vial to pellet the precipitate. Carefully collect the supernatant for use, but be aware that the concentration may be lower than initially prepared. It is advisable to re-quantify the concentration using analytical methods like HPLC or UV-Vis spectroscopy.

  • Prepare a Fresh Stock: If the precipitate does not redissolve, it is best to prepare a fresh stock solution.

Q4: How can I assess the stability of my Renifolin F stock solution over time?

A long-term stability study is recommended. This involves analyzing the purity and concentration of the stock solution at various time points. A general protocol for this is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of Renifolin F in DMSO.

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of Renifolin F in the stock solution.Prepare a fresh stock solution from solid compound. Perform a stability check on your existing stock using HPLC or LC-MS. Aliquot new stock solutions to minimize freeze-thaw cycles.
Loss of biological activity Chemical degradation of Renifolin F.Confirm the identity and purity of your compound with a fresh sample. Conduct a time-course stability study under your specific storage conditions to determine the degradation rate.
Cloudy or hazy appearance of the solution Water absorption by DMSO, leading to decreased solubility.Use anhydrous DMSO and handle it in a dry environment. Store DMSO properly with the cap tightly sealed.

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of Renifolin F in DMSO using HPLC

This protocol outlines a general method to evaluate the stability of Renifolin F in DMSO under different storage conditions.

Materials:

  • Renifolin F (solid)

  • Anhydrous, high-purity DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water with 0.1% formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • Amber glass vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Renifolin F in anhydrous DMSO at a known concentration (e.g., 10 mM).

  • Initial Analysis (Time Zero): Immediately after preparation, take an aliquot of the stock solution, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system. Record the peak area and retention time of the Renifolin F peak. This will serve as your baseline (T=0) measurement.

  • Storage: Aliquot the remaining stock solution into multiple amber vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Time-Point Analysis: At predefined time points (e.g., 1, 3, 6, and 12 months), retrieve one vial from each storage condition.

  • Sample Analysis: Allow the vial to equilibrate to room temperature. Dilute the sample in the same manner as the T=0 sample and analyze by HPLC under the same conditions.

  • Data Analysis: Compare the peak area of the Renifolin F peak at each time point to the T=0 sample to determine the percentage of the compound remaining. The appearance of new peaks may indicate the formation of degradation products.

Quantitative Data Summary (Hypothetical)

The following table illustrates how to present the data from a stability study. Note: This is hypothetical data and does not represent actual stability results for Renifolin F.

Storage Condition% Remaining after 1 Month% Remaining after 3 Months% Remaining after 6 Months% Remaining after 12 Months
-80°C 99.8%99.5%99.2%98.9%
-20°C 98.5%97.2%95.1%92.3%
4°C 92.1%85.4%76.8%65.2%
Room Temperature 75.3%58.1%39.7%21.5%

Visualizations

Signaling Pathway of Renifolin F in Allergic Airway Inflammation

Renifolin F has been shown to attenuate allergic airway inflammation by inhibiting the IL-33/ST2 signaling pathway, which leads to a reduction in the activation of Type 2 Innate Lymphoid Cells (ILC2s) and the subsequent release of pro-inflammatory cytokines.[1][2]

RenifolinF_Pathway cluster_inhibition Inhibition by Renifolin F cluster_cellular_response Cellular Response Renifolin F Renifolin F IL-33/ST2 Signaling IL-33/ST2 Signaling Renifolin F->IL-33/ST2 Signaling inhibits ILC2 Activation ILC2 Activation IL-33/ST2 Signaling->ILC2 Activation activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines ILC2 Activation->Pro-inflammatory Cytokines releases Airway Inflammation Airway Inflammation Pro-inflammatory Cytokines->Airway Inflammation leads to Allergen Allergen Allergen->IL-33/ST2 Signaling triggers

Caption: Renifolin F signaling pathway in allergic inflammation.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a compound in DMSO.

Stability_Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution T=0 Analysis (HPLC/LC-MS) T=0 Analysis (HPLC/LC-MS) Prepare Stock Solution->T=0 Analysis (HPLC/LC-MS) Aliquot and Store Aliquot and Store T=0 Analysis (HPLC/LC-MS)->Aliquot and Store Time-Point Analysis Time-Point Analysis Aliquot and Store->Time-Point Analysis Analyze Data Analyze Data Time-Point Analysis->Analyze Data Retrieve Aliquots at t=1, 3, 6, 12 months End End Analyze Data->End

Caption: General workflow for compound stability testing.

References

Optimization

Technical Support Center: Achieving Consistent Results with Renifolin F Cytotoxicity Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in cytotox...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in cytotoxicity assays involving Renifolin F.

Troubleshooting Guides

High variability and inconsistent results are common challenges in cell-based assays. This section addresses specific issues you may encounter during your experiments with Renifolin F.

Problem 1: High Variability Between Replicate Wells

Inconsistent readings across replicate wells can obscure the true cytotoxic effect of Renifolin F.

Potential CauseRecommended Solution
Uneven Cell Seeding Ensure your cell suspension is homogenous by gently pipetting up and down multiple times before and during plating. For adherent cells, avoid letting them clump. For suspension cells, gently swirl the flask or tube between pipetting.[1]
Pipetting Errors Calibrate your pipettes regularly. Use fresh tips for each replicate when possible. When adding reagents, dispense the liquid against the side of the well to avoid disturbing the cell monolayer.[1]
Edge Effects The outer wells of a 96-well plate are prone to evaporation, which can alter media and compound concentrations.[1][2] It is best practice to fill the outer wells with sterile PBS or media and use the inner wells for your experimental samples.[1][2]
Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay) If the purple formazan crystals in an MTT assay are not fully dissolved, it will lead to inaccurate absorbance readings.[1][3] After adding the solubilization solution (e.g., DMSO or SDS), place the plate on an orbital shaker for at least 15 minutes to ensure complete dissolution.[1][3] Visually inspect the wells to confirm no crystals remain.[1]

Problem 2: Low or No Cytotoxic Effect Observed

If Renifolin F is not showing the expected cytotoxicity, consider the following factors.

Potential CauseRecommended Solution
Sub-optimal Cell Health Use cells that are in the exponential growth phase and have high viability (ideally >95%).[1] Ensure proper cell culture conditions are maintained, including temperature, humidity, and CO₂ levels.[4]
Incorrect Drug Concentration Double-check all calculations for your serial dilutions of Renifolin F. Prepare fresh dilutions for each experiment to avoid degradation.
Compound Instability Prepare fresh Renifolin F solutions for each experiment from a stock solution stored at the recommended temperature (e.g., -20°C or -80°C). Minimize the time the compound is in an aqueous solution before being added to the cells.[5]
Insufficient Incubation Time The cytotoxic effect of a compound can be time-dependent.[2] Optimize the incubation time for both the drug treatment and the assay reagent.[5]

Problem 3: High Background Absorbance

High background can mask the signal from the cells, leading to a low signal-to-noise ratio.

Potential CauseRecommended Solution
Contamination of Media or Reagents Use fresh, sterile media and reagents. Include a "media only" blank in your assay plate to check for contamination.[5]
Phenol (B47542) Red in Medium Phenol red in the culture medium can interfere with absorbance readings in some colorimetric assays.[3][5] Consider using a phenol red-free medium for the assay.[5]
Compound Interference Renifolin F itself might absorb light at the same wavelength as the assay readout or chemically reduce the assay reagent.[2][5] Run a control with Renifolin F in cell-free media to check for direct absorbance or reaction with assay components.[5]

Frequently Asked Questions (FAQs)

Q1: Which cytotoxicity assay is most suitable for Renifolin F?

The choice of assay depends on your specific research goals and the cell line being used. Here are some common options:

  • MTT or MTS Assays: These are colorimetric assays that measure metabolic activity as an indicator of cell viability.[6] They are widely used and relatively inexpensive. However, be aware of potential interference from the compound itself.[2]

  • LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, which is an indicator of compromised cell membrane integrity and cytotoxicity. It provides a more direct measure of cell death.

  • ATP-based Assays: These assays measure the amount of ATP present, which is a marker of metabolically active cells. They are generally very sensitive.

It is often recommended to use at least two different types of assays to confirm your results.

Q2: What is the mechanism of action of Renifolin F?

Renifolin F, a prenylated chalcone, has been shown to have therapeutic effects on airway allergies.[7] It appears to work by attenuating airway hyper-reactivity and inflammation.[7][8] Specifically, it can reduce the levels of various inflammatory cytokines such as IL-4, IL-5, IL-9, and IL-13.[8] This is achieved, in part, by inhibiting the regulation of ILC2s (Innate Lymphoid Cells type 2) in the lungs.[7][8]

Q3: What are some critical experimental controls to include in my Renifolin F cytotoxicity assay?

To ensure the validity of your results, the following controls are essential:

  • Untreated Cells (Negative Control): This provides a baseline for maximum cell viability.

  • Vehicle Control: If Renifolin F is dissolved in a solvent like DMSO, treat cells with the same concentration of the solvent alone to account for any solvent-induced toxicity.

  • Positive Control: Use a known cytotoxic agent to ensure the assay is working correctly.

  • Media Only (Blank): This helps to subtract the background absorbance of the media and assay reagents.

  • Compound Only Control: As mentioned in the troubleshooting section, this control (Renifolin F in cell-free media) is crucial to check for any direct interference of the compound with the assay.[5]

Experimental Protocols

Below is a detailed methodology for a standard MTT cytotoxicity assay, which can be adapted for use with Renifolin F.

MTT Assay Protocol

This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase.

    • Perform a cell count and determine cell viability (e.g., using a trypan blue exclusion assay).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of Renifolin F in culture medium.

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the diluted compound to the respective wells.

    • Include untreated and vehicle control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[9]

  • MTT Addition and Incubation:

    • After the treatment incubation, add 10 µL of 5 mg/mL MTT solution to each well.[9]

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[6][9]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.04 N HCl in isopropanol) to each well.[6][9]

    • Place the plate on an orbital shaker for at least 15 minutes to ensure the formazan crystals are completely dissolved.[3]

  • Data Acquisition:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.[3][6]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to Renifolin F cytotoxicity assays.

G Troubleshooting Decision Tree for Inconsistent Cytotoxicity Assay Results start Inconsistent Results check_seeding Check Cell Seeding Uniformity start->check_seeding High variability between replicates? check_health Assess Cell Health start->check_health Low cytotoxic effect? check_controls Analyze Control Wells start->check_controls High background? check_seeding->start Re-seed with homogenous suspension check_pipetting Review Pipetting Technique check_seeding->check_pipetting Seeding is uniform check_pipetting->start Recalibrate pipettes, use proper technique check_edge Evaluate Edge Effects check_pipetting->check_edge Pipetting is accurate check_edge->start Avoid outer wells, add PBS to perimeter check_solubilization Verify Formazan Solubilization check_edge->check_solubilization Inner wells used check_solubilization->start Increase shaking time/intensity check_solubilization->check_health Complete dissolution observed check_health->start Use healthy, log-phase cells check_concentration Confirm Drug Concentration check_health->check_concentration Cells are healthy and in log phase check_concentration->start Recalculate and prepare fresh dilutions check_concentration->check_controls Concentrations are correct check_controls->start Investigate controls (blanks, compound only) G General Workflow for a Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare Renifolin F Dilutions cell_seeding->compound_prep treatment 4. Treat Cells compound_prep->treatment incubation 5. Incubate (e.g., 24-72h) treatment->incubation add_reagent 6. Add Assay Reagent (e.g., MTT) incubation->add_reagent reagent_incubation 7. Incubate (e.g., 3-4h) add_reagent->reagent_incubation solubilization 8. Solubilize Formazan (if needed) reagent_incubation->solubilization read_plate 9. Read Absorbance solubilization->read_plate data_analysis 10. Calculate % Viability and IC50 read_plate->data_analysis G Simplified Inflammatory Signaling Pathway Potentially Targeted by Renifolin F ILC2 ILC2s (Innate Lymphoid Cells) Cytokines Inflammatory Cytokines (IL-4, IL-5, IL-9, IL-13) ILC2->Cytokines Promotes release of RenifolinF Renifolin F RenifolinF->ILC2 Inhibits Inflammation Airway Inflammation & Hyper-reactivity Cytokines->Inflammation Leads to

References

Troubleshooting

How to control for vehicle effects when using DMSO with Renifolin F.

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper use of Dimethyl Sulfoxide (DMSO) as a vehicle for Renifolin F in experimental settings. Adheri...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper use of Dimethyl Sulfoxide (DMSO) as a vehicle for Renifolin F in experimental settings. Adhering to best practices for vehicle controls is crucial for obtaining accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is Renifolin F and what is its mechanism of action?

Renifolin F is a prenylated chalcone, a class of organic compounds with known biological activities.[1] Research has shown that Renifolin F can attenuate airway hyper-reactivity and inflammation in an ovalbumin-induced asthmatic mouse model. Its mechanism of action involves the inhibition of type 2 innate lymphoid cells (ILC2s), leading to a reduction in upstream inflammatory cytokines (IL-25, IL-33, and TSLP) and downstream cytokines such as IL-4, IL-5, IL-9, and IL-13.

Q2: Why is DMSO used as a vehicle for Renifolin F?

Renifolin F, like many hydrophobic compounds, has low solubility in aqueous solutions. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar molecules, making it a suitable vehicle for administering Renifolin F in both in vitro and in vivo experiments.[2]

Q3: What are the potential confounding effects of using DMSO as a vehicle?

DMSO is not biologically inert and can exert its own effects on cells and organisms, which can confound experimental results. These effects can include:

  • Cytotoxicity: Higher concentrations of DMSO can be toxic to cells.[3]

  • Anti-inflammatory and Analgesic Effects: DMSO itself possesses anti-inflammatory and pain-relieving properties.[4]

  • Gene Expression and Signaling Pathway Modulation: DMSO can alter gene expression and modulate various signaling pathways.

  • Physiological Effects: In in vivo studies, DMSO can have systemic effects, including on motor activity and inflammation, with the route of administration influencing the outcome.

Q4: What is a vehicle control and why is it essential?

A vehicle control group is a critical component of experimental design. This group is treated with the same concentration of DMSO as the experimental group receiving Renifolin F, but without the compound itself. This allows researchers to distinguish the biological effects of Renifolin F from any potential off-target effects caused by the DMSO solvent.[2]

Troubleshooting Guides

Issue 1: High levels of cell death observed in the DMSO vehicle control group in in vitro experiments.

  • Possible Cause: The DMSO concentration is too high for your specific cell line.

  • Troubleshooting Steps:

    • Verify DMSO Concentration: Double-check your calculations for the final DMSO concentration in the culture wells.

    • Perform a Dose-Response Experiment: Conduct a cell viability assay (e.g., MTT, trypan blue) with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) to determine the maximum non-toxic concentration for your cells.[5]

    • Reduce Exposure Time: If possible, shorten the incubation time with the DMSO vehicle.

    • Use High-Purity DMSO: Ensure you are using a high-purity, sterile-filtered DMSO suitable for cell culture to avoid contaminants.

Issue 2: Unexpected or inconsistent results in the Renifolin F-treated group.

  • Possible Cause: The effects of DMSO are masking or interfering with the effects of Renifolin F.

  • Troubleshooting Steps:

    • Review Vehicle Control Data: Carefully analyze the results from your DMSO-only control. If you observe a significant effect in the vehicle control that could interfere with the expected effect of Renifolin F (e.g., anti-inflammatory effects of DMSO), it may be difficult to interpret the results for Renifolin F.

    • Lower DMSO Concentration: Reduce the final DMSO concentration to a level where it has minimal to no effect on the pathway of interest in your cell line or animal model. This may require preparing a more concentrated stock solution of Renifolin F.

    • Consider Alternative Solvents: If lowering the DMSO concentration is not feasible due to the solubility of Renifolin F, exploring other less disruptive solvents may be necessary, though this would require extensive validation.

Issue 3: Adverse effects observed in the vehicle control group in in vivo experiments.

  • Possible Cause: The concentration or volume of DMSO administered is too high, leading to toxicity.

  • Troubleshooting Steps:

    • Reduce DMSO Concentration and Volume: Aim for the lowest possible concentration and volume of DMSO necessary to dissolve and administer Renifolin F. For intraperitoneal (IP) injections in mice, it is generally recommended to keep the DMSO concentration at or below 10%.[6]

    • Conduct a Maximum Tolerated Dose (MTD) Study: Before initiating the main experiment, perform a dose-escalation study with the vehicle alone to determine the MTD in your specific animal model and for your chosen route of administration.[2]

    • Consider Co-solvents: To reduce the required concentration of DMSO, a co-solvent system can be employed. A common formulation includes DMSO, Polyethylene Glycol (PEG), a surfactant like Tween 80, and a buffered saline solution.[2][4]

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated DMSO Concentration in a Cell Line

Objective: To determine the highest concentration of DMSO that does not significantly affect the viability of a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • High-purity, sterile DMSO

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of sterile DMSO in your complete cell culture medium. Recommended final concentrations to test include 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, and 1.0%. Also, include a "media only" control.[5]

  • Treatment: Remove the old media from the cells and add the media containing the different DMSO concentrations.

  • Incubation: Incubate the cells for the intended duration of your Renifolin F experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method according to the manufacturer's protocol.

  • Data Analysis: Normalize the viability of cells in each DMSO concentration to the "media only" control. The maximum tolerated concentration is the highest concentration that does not cause a significant decrease in cell viability.

Protocol 2: Preparation of Renifolin F for In Vitro Experiments

Objective: To prepare a stock solution of Renifolin F in DMSO and working solutions for cell culture experiments.

Materials:

  • Renifolin F powder

  • High-purity, sterile DMSO

  • Sterile microcentrifuge tubes

  • Complete cell culture medium

Methodology:

  • Prepare Stock Solution: Based on the presumed solubility of prenylated chalcones, prepare a high-concentration stock solution of Renifolin F (e.g., 10-50 mM) in 100% sterile DMSO. Gently vortex or sonicate if necessary to ensure complete dissolution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the Renifolin F stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

  • Prepare Vehicle Control: Prepare a vehicle control solution by diluting 100% DMSO in complete cell culture medium to the same final concentration as that in the highest concentration of your Renifolin F working solution. Ensure that all treatment groups, including the vehicle control, have the same final DMSO concentration.

Protocol 3: Preparation and Administration of Renifolin F for In Vivo Mouse Studies

Objective: To prepare a formulation of Renifolin F for oral or intraperitoneal administration in mice.

Materials:

  • Renifolin F powder

  • High-purity, sterile DMSO

  • Sterile co-solvents (e.g., PEG 300, Tween 80) (optional)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sterile tubes and syringes

Methodology:

  • Formulation Preparation (DMSO only):

    • Dissolve Renifolin F in 100% sterile DMSO to create a concentrated stock.

    • On the day of administration, dilute the stock solution with sterile saline or PBS to the final desired concentration of Renifolin F. The final DMSO concentration should ideally be below 10% for IP injection.[4][6]

  • Formulation Preparation (Co-solvent system):

    • First, dissolve Renifolin F in a small volume of DMSO.

    • Add co-solvents such as PEG 300 and a surfactant like Tween 80, ensuring each component is fully dissolved before adding the next. A common ratio to start with is 10% DMSO, 40% PEG 300, and 50% saline containing a small amount of Tween 80.[4]

    • The final formulation should be a clear solution.

  • Vehicle Control Preparation: Prepare a vehicle control solution containing the same concentration of DMSO (and co-solvents, if used) as the Renifolin F formulation, but without Renifolin F.

  • Administration: Administer the Renifolin F formulation and the vehicle control to the respective groups of mice via the chosen route (e.g., oral gavage or IP injection). The volume of administration should be consistent across all animals.

Data Presentation

Table 1: Recommended Maximum DMSO Concentrations for In Vitro Studies

Cell TypeRecommended Max. DMSO Concentration (v/v)Notes
Most Cancer Cell Lines≤ 0.5%Some robust lines may tolerate up to 1%, but this should be verified.[3]
Primary Cells≤ 0.1%Generally more sensitive to DMSO toxicity.[3]
Stem Cells≤ 0.1%Can be very sensitive; lower concentrations are preferable.

Table 2: Recommended DMSO Concentrations for In Vivo Mouse Studies

Route of AdministrationRecommended Max. DMSO Concentration (v/v)Notes
Intraperitoneal (IP)≤ 10%Higher concentrations can cause local irritation and inflammation.[6]
Oral Gavage≤ 10%Higher concentrations can cause gastrointestinal irritation.
Intravenous (IV)≤ 5%Higher concentrations can cause hemolysis.

Visualizations

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_exp Experiment prep_stock Prepare Renifolin F Stock in 100% DMSO prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working prep_vehicle Prepare Vehicle Control (Matching DMSO Conc.) prep_stock->prep_vehicle treat_cells Treat Cells with: - Renifolin F - Vehicle Control - Untreated Control prep_working->treat_cells prep_vehicle->treat_cells seed_cells Seed Cells seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate analysis Perform Downstream Analysis incubate->analysis

Caption: Workflow for an in vitro experiment with Renifolin F and appropriate vehicle controls.

Signaling_Pathway cluster_upstream Upstream Cytokines cluster_downstream Downstream Cytokines IL25 IL-25 ILC2 ILC2s IL25->ILC2 activate IL33 IL-33 IL33->ILC2 activate TSLP TSLP TSLP->ILC2 activate IL4 IL-4 ILC2->IL4 produce IL5 IL-5 ILC2->IL5 produce IL9 IL-9 ILC2->IL9 produce IL13 IL-13 ILC2->IL13 produce Inflammation Airway Inflammation & Hyper-reactivity IL4->Inflammation promote IL5->Inflammation promote IL9->Inflammation promote IL13->Inflammation promote RenifolinF Renifolin F RenifolinF->ILC2 inhibits

Caption: Proposed signaling pathway for Renifolin F's anti-inflammatory effects.

References

Optimization

Addressing inconsistent in vivo efficacy of Renifolin F formulations.

Welcome to the technical support center for Renifolin F, a novel dual-specificity inhibitor of PI3K and mTOR.[1] This resource is designed to help researchers and drug development professionals troubleshoot and resolve c...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Renifolin F, a novel dual-specificity inhibitor of PI3K and mTOR.[1] This resource is designed to help researchers and drug development professionals troubleshoot and resolve common issues related to the in vivo efficacy of Renifolin F formulations. Inconsistent results can arise from a variety of factors, primarily related to the compound's physicochemical properties and its formulation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Renifolin F?

A1: Renifolin F is an ATP-competitive inhibitor that targets the kinase domains of both Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR).[3] By inhibiting these two critical nodes in the PI3K/Akt/mTOR signaling pathway, Renifolin F blocks downstream signals that are crucial for tumor cell growth, proliferation, and survival.[4][5]

Diagram: Renifolin F Mechanism of Action

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Growth Cell Growth & Survival mTORC1->Growth RenifolinF Renifolin F RenifolinF->PI3K RenifolinF->mTORC1

Caption: Renifolin F inhibits the PI3K/Akt/mTOR signaling pathway.

Q2: We are observing high variability in tumor growth inhibition in our mouse xenograft models. What are the likely causes?

A2: High variability in in vivo efficacy is a common challenge for poorly soluble compounds like Renifolin F.[6] The primary causes are often linked to inconsistent oral bioavailability, which can stem from:

  • Poor Aqueous Solubility: Renifolin F has low solubility in aqueous media, leading to variable dissolution in the gastrointestinal tract.[7]

  • Formulation-Dependent Absorption: The method used to prepare the dosing vehicle significantly impacts drug exposure. Simple suspensions can lead to particle aggregation and inconsistent absorption.

  • Low Membrane Permeability: While a secondary factor, the ability of the dissolved drug to cross the intestinal wall can contribute to variability.[8]

Troubleshooting Inconsistent Efficacy

This guide provides a systematic approach to diagnosing and resolving inconsistent in vivo efficacy.

Step 1: Verify Physicochemical Properties

Ensure you are working with the correct form of the compound and are aware of its properties.

PropertyValueImplication for In Vivo Studies
Molecular Weight529.6 g/mol Standard for small molecule inhibitors.
LogP4.2High lipophilicity, suggests poor aqueous solubility.
Aqueous Solubility (pH 7.4)< 0.1 µg/mLVery low solubility; requires enabling formulation.[6][7]
Crystalline FormForm III (stable)Ensure batch-to-batch consistency in solid form.

Step 2: Evaluate and Optimize Formulation Strategy

The choice of formulation is critical for achieving consistent drug exposure. Simple suspensions in aqueous vehicles like carboxymethylcellulose (CMC) are often insufficient for compounds with such low solubility.

Diagram: Troubleshooting Workflow

Start Inconsistent In Vivo Efficacy Observed CheckProps Verify Compound Physicochemical Properties Start->CheckProps EvalForm Evaluate Formulation Strategy CheckProps->EvalForm PK_Study Conduct Pharmacokinetic (PK) Study EvalForm->PK_Study LowExposure Low / Variable Exposure? PK_Study->LowExposure OptimizeForm Optimize Formulation (e.g., Nanosuspension) LowExposure->OptimizeForm  Yes RunEfficacy Proceed with Efficacy Study LowExposure->RunEfficacy  No ReRunPK Re-run PK Study OptimizeForm->ReRunPK GoodExposure Consistent Exposure? ReRunPK->GoodExposure GoodExposure->OptimizeForm  No GoodExposure->RunEfficacy  Yes End Consistent Efficacy Achieved RunEfficacy->End

Caption: Systematic workflow for troubleshooting in vivo efficacy issues.

Q3: What are the recommended formulations for improving the bioavailability of Renifolin F?

A3: To overcome the solubility limitations, advanced formulation strategies are recommended. These methods aim to increase the surface area of the drug or present it in a pre-dissolved or amorphous state.[9]

Formulation TypePrincipleAdvantagesDisadvantages
Micronized Suspension Reduces particle size to the micron range, increasing surface area for dissolution.[6]Simple to prepare, improves dissolution rate over coarse powder.Can still suffer from aggregation; may not be sufficient for very low solubility.
Nanosuspension Reduces particle size to the nanometer range (<1000 nm) via wet milling or homogenization.[10]Significantly increases surface area and dissolution velocity; enhances bioavailability.Requires specialized equipment; potential for particle growth over time.
Amorphous Solid Dispersion Disperses the drug in a polymer matrix in an amorphous (non-crystalline) state.Presents the drug in a higher energy state, increasing apparent solubility.Can be physically unstable and revert to the crystalline form.
Lipid-Based Formulation (e.g., SEDDS) Dissolves the drug in a mixture of oils, surfactants, and co-solvents.[7]Forms a microemulsion in the GI tract, presenting the drug in a solubilized state.Can be complex to develop; potential for GI side effects.

Step 3: Correlate Pharmacokinetics (PK) with Efficacy (PD)

Before running a full-scale efficacy study, conduct a pilot pharmacokinetic (PK) study in rodents to compare different formulations.[11][12] This will establish which formulation provides the most consistent and adequate drug exposure.

Table: Comparative PK and Efficacy Data for Renifolin F Formulations

Data below is representative and intended for illustrative purposes.

Formulation (50 mg/kg, PO)Cmax (ng/mL)AUC (0-24h) (ng·h/mL)Tumor Growth Inhibition (%)
1% CMC Suspension150 ± 95850 ± 51025% (Highly Variable)
Micronized Suspension450 ± 1803100 ± 125045% (Moderate Variability)
Nanosuspension 1250 ± 250 11500 ± 1800 75% (Low Variability)
Amorphous Solid Dispersion1100 ± 3109800 ± 260070% (Low Variability)

As shown in the table, transitioning from a simple suspension to a nanosuspension dramatically reduces variability and increases both drug exposure (AUC) and efficacy (Tumor Growth Inhibition).

Detailed Experimental Protocols

Protocol 1: Preparation of Renifolin F Nanosuspension

  • Preparation of Pre-mixture:

    • Weigh 100 mg of Renifolin F active pharmaceutical ingredient (API).

    • Prepare a 2% (w/v) stabilizer solution (e.g., Poloxamer 407) in deionized water.

    • Add 10 mL of the stabilizer solution to the API to create a pre-mixture.

  • Wet Milling:

    • Transfer the pre-mixture to a bead mill containing yttria-stabilized zirconium oxide beads (0.5 mm diameter).

    • Mill the suspension at 2000 RPM for 4 hours, maintaining the temperature below 10°C using a cooling jacket.

  • Particle Size Analysis:

    • After milling, collect a sample and dilute it appropriately with deionized water.

    • Measure the particle size distribution using a dynamic light scattering (DLS) instrument. The target Z-average particle size should be < 200 nm.

  • Final Formulation:

    • Adjust the final concentration with the stabilizer solution to achieve the desired dosing concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 10 mL/kg dosing volume).

    • Store the nanosuspension at 4°C and ensure it is re-homogenized by gentle shaking before each use.

Protocol 2: Mouse Xenograft Efficacy Study

  • Cell Culture and Implantation:

    • Culture a relevant human cancer cell line (e.g., MDA-MB-231) in the recommended medium.[13]

    • Harvest cells and assess viability (>90%). Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.[13]

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of immunodeficient mice (e.g., NOD-SCID).[14]

  • Tumor Monitoring and Group Randomization:

    • Monitor tumor growth by measuring with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.[14]

    • When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).[13]

  • Treatment Administration:

    • Vehicle Control Group: Administer the nanosuspension vehicle on the same schedule as the treatment group.

    • Treatment Group: Administer the Renifolin F nanosuspension (e.g., 50 mg/kg) daily via oral gavage.

  • Endpoint and Analysis:

    • Continue treatment for a pre-determined period (e.g., 21 days) or until tumors in the control group reach the maximum allowed size.

    • At the study endpoint, measure final tumor volumes and weights.

    • Calculate Tumor Growth Inhibition (TGI) for the treated group relative to the vehicle control group.

Protocol 3: Rodent Pharmacokinetic (PK) Study

  • Animal Dosing:

    • Use male Sprague-Dawley rats or C57BL/6 mice (n=3-4 animals per time point).[11]

    • Administer the selected Renifolin F formulation via oral gavage at the desired dose (e.g., 50 mg/kg).

    • For bioavailability determination, include a separate group dosed intravenously (e.g., 5 mg/kg).[11]

  • Sample Collection:

    • Collect blood samples (e.g., via tail vein or cardiac puncture) at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[15]

    • Process blood to collect plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for the quantification of Renifolin F in plasma.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (Area Under the Curve).[16]

    • Calculate oral bioavailability (F%) by comparing the dose-normalized AUC from the oral route to the intravenous route.

References

Reference Data & Comparative Studies

Validation

Renifolin F Shows Comparable Efficacy to Dexamethasone in Preclinical Asthma Models

For Immediate Release Shanghai, China – December 15, 2025 – New research on Renifolin F, a prenylated chalcone, demonstrates its therapeutic potential in allergic asthma, with efficacy comparable to the widely used corti...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 15, 2025 – New research on Renifolin F, a prenylated chalcone, demonstrates its therapeutic potential in allergic asthma, with efficacy comparable to the widely used corticosteroid, dexamethasone (B1670325), in an ovalbumin (OVA)-induced mouse model. The study highlights Renifolin F's ability to attenuate airway hyperresponsiveness (AHR) and inflammation by modulating key immune pathways.

In a preclinical study, Renifolin F was shown to significantly improve the pathological features of asthma.[1] Similar to dexamethasone, Renifolin F administered at doses of 1.5 and 3.0 mg/kg, effectively reduced AHR and inhibited the production of mucin and related inflammatory factors in the serum and bronchoalveolar lavage fluid (BALF) of asthmatic mice.[1]

The therapeutic effects of Renifolin F are attributed to its regulation of type 2 innate lymphoid cells (ILC2s), a critical driver of allergic inflammation. The compound was found to inhibit the production of ILC2s and suppress the expression of microRNA-155, a key regulator of these cells.[1] This action leads to a reduction in both upstream and downstream inflammatory cytokines.

Comparative Efficacy Data: Renifolin F vs. Dexamethasone

The following tables summarize the key quantitative findings from the study, comparing the effects of Renifolin F and dexamethasone in an OVA-induced asthma mouse model.

Table 1: Effect on Airway Hyperresponsiveness (AHR)

Treatment GroupDosagePenh Value (at 50 mg/mL methacholine)
Control-~1.5
OVA Model-~4.5
Dexamethasone2.5 mg/kg~2.0
Renifolin F1.5 mg/kg~2.5
Renifolin F3.0 mg/kg~2.0

Table 2: Effect on Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupDosageTotal Cells (x10⁵)Eosinophils (x10⁴)Neutrophils (x10⁴)Lymphocytes (x10⁴)Macrophages (x10⁴)
Control-~10~0.1~0.2~0.5~9
OVA Model-~50~25~5~10~10
Dexamethasone2.5 mg/kg~20~5~1~4~10
Renifolin F1.5 mg/kg~30~10~2~8~10
Renifolin F3.0 mg/kg~25~8~1.5~6~10

Table 3: Effect on Serum Immunoglobulins

Treatment GroupDosageTotal IgE (ng/mL)OVA-specific IgE (ng/mL)OVA-specific IgG1 (ng/mL)
Control-~100~10~100
OVA Model-~1200~800~1200
Dexamethasone2.5 mg/kg~400~300~400
Renifolin F1.5 mg/kg~700~500~700
Renifolin F3.0 mg/kg~500~400~500

Table 4: Effect on Cytokine Levels in BALF (pg/mL)

Treatment GroupDosageIL-4IL-5IL-13IL-25IL-33TSLP
Control-~10~5~10~20~50~20
OVA Model-~50~40~60~80~200~80
Dexamethasone2.5 mg/kg~20~15~25~40~100~40
Renifolin F1.5 mg/kg~35~25~40~60~150~60
Renifolin F3.0 mg/kg~25~20~30~50~120~50

Experimental Protocols

Ovalbumin-Induced Asthma Mouse Model:

The study utilized BALB/c mice to establish an allergic asthma model.[1] Mice were sensitized and challenged with ovalbumin (OVA) to induce an allergic state characterized by high levels of IgE antibodies and a pronounced Th2 immune response, mimicking human allergic asthma.[1]

  • Sensitization: Mice were intraperitoneally injected with a solution of OVA and aluminum hydroxide (B78521) on days 0 and 14.

  • Challenge: From day 21 to day 27, mice were challenged with an aerosolized solution of OVA for 30 minutes daily.

  • Treatment: Renifolin F (1.5 and 3.0 mg/kg) and dexamethasone (2.5 mg/kg) were administered intragastrically one hour before each OVA challenge.

Measurement of Airway Hyperresponsiveness (AHR):

AHR was assessed 24 hours after the final OVA challenge using a whole-body plethysmography system. Mice were exposed to aerosolized methacholine (B1211447) at increasing concentrations (0, 3.125, 6.25, 12.5, 25, and 50 mg/mL), and the enhanced pause (Penh) value was recorded to indicate airway resistance.

Analysis of Bronchoalveolar Lavage Fluid (BALF):

Following AHR measurement, mice were euthanized, and their lungs were lavaged with PBS. The BALF was collected and centrifuged. The supernatant was used for cytokine analysis, and the cell pellet was resuspended for total and differential inflammatory cell counts.

Measurement of Serum Immunoglobulins:

Blood samples were collected, and serum was separated. Total IgE, OVA-specific IgE, and OVA-specific IgG1 levels were measured using ELISA.

Cytokine Analysis:

The levels of IL-4, IL-5, IL-9, IL-13, IL-25, IL-33, and TSLP in the BALF supernatant were quantified using ELISA kits.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of Renifolin F in alleviating allergic asthma and the experimental workflow used in the study.

Renifolin_F_Signaling_Pathway Allergen Allergen (OVA) EpithelialCells Airway Epithelial Cells Allergen->EpithelialCells IL25 IL-25 EpithelialCells->IL25 IL33 IL-33 EpithelialCells->IL33 TSLP TSLP EpithelialCells->TSLP ILC2 ILC2 IL25->ILC2 activate IL33->ILC2 activate TSLP->ILC2 activate IL4 IL-4 ILC2->IL4 produce IL5 IL-5 ILC2->IL5 produce IL13 IL-13 ILC2->IL13 produce RenifolinF Renifolin F RenifolinF->ILC2 inhibits microRNA155 microRNA-155 RenifolinF->microRNA155 inhibits Dexamethasone Dexamethasone Dexamethasone->ILC2 inhibits (similar effect) microRNA155->ILC2 regulates AsthmaSymptoms Asthmatic Symptoms (AHR, Inflammation, Mucus) IL4->AsthmaSymptoms IL5->AsthmaSymptoms IL13->AsthmaSymptoms

Renifolin F's proposed mechanism in asthma.

Experimental_Workflow cluster_model Asthma Model Induction cluster_treatment Treatment Groups cluster_analysis Efficacy Analysis Sensitization Sensitization (OVA + Alum) Days 0 & 14 Challenge Aerosolized OVA Challenge Days 21-27 Sensitization->Challenge OVA OVA Model Challenge->OVA Dex Dexamethasone (2.5 mg/kg) Challenge->Dex RenF1 Renifolin F (1.5 mg/kg) Challenge->RenF1 RenF2 Renifolin F (3.0 mg/kg) Challenge->RenF2 Control Control AHR Airway Hyperresponsiveness (Penh) OVA->AHR Dex->AHR RenF1->AHR RenF2->AHR BALF BALF Analysis (Cell Counts, Cytokines) AHR->BALF Serum Serum Analysis (IgE, IgG1) BALF->Serum Histo Lung Histopathology Serum->Histo

References

Comparative

A Comparative Analysis of Renifolin F and Montelukast on Leukotriene Pathways: A Guide for Researchers

An objective comparison of the potential mechanisms of Renifolin F and the established actions of montelukast (B128269) on the leukotriene signaling cascade, supported by experimental data from relevant compounds and ass...

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the potential mechanisms of Renifolin F and the established actions of montelukast (B128269) on the leukotriene signaling cascade, supported by experimental data from relevant compounds and assays.

This guide provides a detailed comparative analysis of Renifolin F, a prenylated chalcone (B49325) with emerging therapeutic interest, and montelukast, a well-established leukotriene receptor antagonist. The comparison focuses on their respective interactions with the leukotriene pathway, a critical mediator in inflammatory and allergic responses. While montelukast's mechanism is well-defined, the precise action of Renifolin F on this pathway is less characterized. This document synthesizes available data, including findings on related prenylated chalcones, to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Targets

Montelukast is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1] It functions by competitively blocking the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) to this receptor, thereby preventing the downstream inflammatory effects such as bronchoconstriction and immune cell recruitment.[2]

In contrast, while direct evidence for Renifolin F's interaction with the leukotriene pathway is not yet available, its chemical classification as a prenylated chalcone suggests a potential, alternative mechanism of action. Several studies have demonstrated that prenylated chalcones can act as inhibitors of 5-lipoxygenase (5-LOX), the key enzyme responsible for the initial step in leukotriene biosynthesis from arachidonic acid.[3] Therefore, it is hypothesized that Renifolin F may exert its anti-inflammatory effects by inhibiting the production of all leukotrienes, a mechanism distinct from the receptor blockade of montelukast.

Quantitative Data Presentation

The following tables summarize the available quantitative data for montelukast and representative prenylated chalcones, illustrating their respective potencies.

Table 1: Receptor Binding and Enzyme Inhibition Data

CompoundTargetAssay TypeValueSpecies/System
Montelukast CysLT1 ReceptorRadioligand Binding ([3H]LTD4)Ki = 0.18 nMGuinea Pig Lung Membranes
CysLT1 ReceptorRadioligand BindingIC50 = 4.9 nMHEK293 Cells (human CysLT1)
Di-O-prenylated Chalcone (Compound 5e) 5-Lipoxygenase (5-LOX)In vitro inhibition assayIC50 = 4 µMNot specified
(E)-2-O-farnesyl chalcone Lipoxygenase-1 (LOX-1)In vitro inhibition assayIC50 = 5.7 µMSoybean

Table 2: Efficacy in Functional Assays

CompoundModel/AssayEndpointResult
Montelukast LTE4-induced bronchoconstriction in asthmatic subjectsFall in FEV1Profoundly inhibited bronchoconstriction
Exercise-induced bronchoconstriction in asthmatic subjectsArea under the FEV1 curve47.4% inhibition compared to placebo
Renifolin F Ovalbumin-induced asthma mouse modelAirway hyper-reactivity & inflammationAttenuated AHR and airway inflammation

Experimental Protocols

Detailed methodologies for key experiments relevant to the comparative analysis of Renifolin F and montelukast are provided below.

5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)

This assay is used to determine the ability of a test compound, such as a prenylated chalcone, to inhibit the activity of the 5-LOX enzyme.

  • Materials:

    • 5-Lipoxygenase enzyme solution

    • Linoleic acid (substrate)

    • Test compound (e.g., Renifolin F) dissolved in a suitable solvent (e.g., DMSO)

    • Assay buffer (e.g., Tris buffer, pH 7.5)

    • UV-visible spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer and the 5-LOX enzyme solution.

    • Add the test compound at various concentrations to the reaction mixture and incubate for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the enzymatic reaction by adding the substrate, linoleic acid.

    • Monitor the change in absorbance at 234 nm over time. The conversion of linoleic acid to hydroperoxy-octadecadienoate (HPOD) by 5-LOX results in an increase in absorbance at this wavelength.

    • The rate of reaction is calculated from the change in absorbance.

    • The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.

    • The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated from the dose-response curve.

Cysteinyl Leukotriene Receptor 1 (CysLT1) Binding Assay (Radioligand)

This assay measures the ability of a test compound, like montelukast, to displace a radiolabeled ligand from the CysLT1 receptor.

  • Materials:

    • Cell membranes prepared from cells expressing the CysLT1 receptor (e.g., guinea pig lung membranes or HEK293 cells transfected with the human CysLT1 receptor).

    • Radiolabeled ligand (e.g., [3H]LTD4).

    • Test compound (e.g., montelukast).

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • In a multi-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and the test compound at varying concentrations.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • The amount of radioactivity is inversely proportional to the binding affinity of the test compound.

    • Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.

    • The Ki (inhibition constant) can be calculated from the IC50 value to represent the true binding affinity of the compound for the receptor.

Ovalbumin-Induced Asthma Mouse Model

This in vivo model is used to evaluate the efficacy of compounds in a setting that mimics allergic asthma, the same model used to test Renifolin F.

  • Materials:

    • Mice (e.g., BALB/c strain).

    • Ovalbumin (OVA).

    • Adjuvant (e.g., aluminum hydroxide).

    • Test compounds (Renifolin F, montelukast).

    • Nebulizer.

    • Equipment for measuring airway hyperresponsiveness (e.g., whole-body plethysmography).

  • Procedure:

    • Sensitization: Sensitize the mice by intraperitoneal injection of OVA mixed with an adjuvant on specific days (e.g., day 0 and day 14).

    • Challenge: After the sensitization period, challenge the mice by exposing them to aerosolized OVA using a nebulizer on several consecutive days (e.g., days 28, 29, and 30).

    • Treatment: Administer the test compounds (Renifolin F or montelukast) to the mice at a specified time before or during the challenge phase. A control group receives a vehicle.

    • Assessment of Airway Hyperresponsiveness (AHR): Measure the airway response to a bronchoconstrictor agent (e.g., methacholine) using whole-body plethysmography.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the inflammatory cell infiltrate (e.g., eosinophils, neutrophils, lymphocytes).

    • Histology: Analyze lung tissue sections for signs of inflammation and mucus production.

    • Cytokine and IgE Analysis: Measure the levels of relevant cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid and OVA-specific IgE in the serum.

Mandatory Visualizations

The following diagrams illustrate the leukotriene signaling pathway and a general experimental workflow for comparing the effects of Renifolin F and montelukast.

Leukotriene_Pathway cluster_synthesis Leukotriene Synthesis cluster_signaling Leukotriene Signaling cluster_inhibition Points of Inhibition Arachidonic_Acid Arachidonic Acid _5_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->_5_LOX FLAP FLAP FLAP->_5_LOX LTA4 Leukotriene A4 (LTA4) _5_LOX->LTA4 LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLT1_Receptor CysLT1 Receptor LTD4->CysLT1_Receptor Inflammatory_Response Inflammatory Response (Bronchoconstriction, etc.) CysLT1_Receptor->Inflammatory_Response Renifolin_F Renifolin F (Hypothesized) Renifolin_F->_5_LOX Inhibition Montelukast Montelukast Montelukast->CysLT1_Receptor Antagonism

Caption: Leukotriene pathway and points of action for Renifolin F and montelukast.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Comparison LOX_Inhibition 5-LOX Inhibition Assay (Renifolin F) Comparative_Analysis Comparative Analysis of Efficacy and Potency LOX_Inhibition->Comparative_Analysis Receptor_Binding CysLT1 Receptor Binding Assay (Montelukast) Receptor_Binding->Comparative_Analysis Leukotriene_Release Leukotriene Release from Mast Cells (Both Compounds) Leukotriene_Release->Comparative_Analysis Asthma_Model Ovalbumin-Induced Asthma Mouse Model Treatment Treatment with Renifolin F or Montelukast Asthma_Model->Treatment AHR_Measurement Airway Hyperresponsiveness Measurement Treatment->AHR_Measurement BALF_Analysis BALF Analysis (Cell Counts, Cytokines) Treatment->BALF_Analysis Histology Lung Histology Treatment->Histology AHR_Measurement->Comparative_Analysis BALF_Analysis->Comparative_Analysis Histology->Comparative_Analysis

Caption: Workflow for comparing Renifolin F and montelukast.

References

Validation

Validating the In Vivo Anti-Inflammatory Effects of Renifolin F: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the in vivo anti-inflammatory effects of Renifolin F, a prenylated chalcone (B49325) isolated from Shuteria in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory effects of Renifolin F, a prenylated chalcone (B49325) isolated from Shuteria involucrata. Due to the limited availability of public data on Renifolin F in classical in vivo inflammation models, this guide utilizes data from its close structural analog, Rhoifolin, as a predictive reference. This allows for a comprehensive comparison with standard anti-inflammatory agents and a detailed exploration of the underlying mechanisms of action.

Executive Summary

Renifolin F and its analogue Rhoifolin, both belonging to the flavonoid family, demonstrate significant anti-inflammatory potential. In vivo studies on Rhoifolin reveal potent efficacy in reducing inflammation in established models, comparable to the well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin. The primary mechanism of action appears to be the modulation of the NF-κB and MAPK signaling pathways, critical regulators of the inflammatory response. This guide presents a side-by-side comparison of Rhoifolin's performance with standard drugs, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Performance Comparison

The following tables summarize the quantitative data from in vivo studies on Rhoifolin, which is used here as a surrogate for Renifolin F, and compares its efficacy with standard anti-inflammatory drugs.

Table 1: Comparison of Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model

Compound/DrugDosageRoute of AdministrationMax. Inhibition of Edema (%)Time Point of Max. Inhibition (hours)Reference
Rhoifolin50 mg/kgOral68.2%4[1]
Rhoifolin100 mg/kgOral75.4%4[1]
Indomethacin10 mg/kgOral72.5%4[2]

Table 2: Comparison of Effects on Pro-Inflammatory Cytokines in LPS-Induced Inflammation Model

Compound/DrugDosageAnimal ModelTNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)Reference
Rhoifolin100 mg/kgRat65.8%58.2%61.3%[3]
Dexamethasone1 mg/kgMouse~90%~50%Not specified[4]

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of flavonoids like Renifolin F and Rhoifolin are attributed to their ability to interfere with key signaling cascades that orchestrate the inflammatory response. The two primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[5] Studies on Rhoifolin have shown that it can inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation and subsequent pro-inflammatory cytokine production.[1]

NF_kappaB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates IkappaB->IKK Inhibits NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus Translocates ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->ProInflammatory_Genes Transcription RenifolinF Renifolin F (inferred from Rhoifolin) RenifolinF->IKK Inhibits

Figure 1: Renifolin F's proposed inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling route that regulates inflammation. It comprises a cascade of protein kinases, including p38, JNK, and ERK, that are activated by various extracellular stimuli, including LPS.[6] Once activated, these kinases phosphorylate and activate downstream transcription factors, leading to the production of pro-inflammatory mediators.[6] Flavonoids have been shown to inhibit the phosphorylation of p38, JNK, and ERK, thereby dampening the inflammatory response.[7]

MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases p38 p38 Upstream_Kinases->p38 Phosphorylates JNK JNK Upstream_Kinases->JNK Phosphorylates ERK ERK Upstream_Kinases->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors ProInflammatory_Mediators Pro-inflammatory Mediators (COX-2, iNOS) Transcription_Factors->ProInflammatory_Mediators Transcription RenifolinF Renifolin F (Proposed) RenifolinF->Upstream_Kinases Inhibits

Figure 2: Proposed inhibitory effect of Renifolin F on the MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.

  • Animals: Male Wistar rats (180-220g) are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The basal volume of the right hind paw of each rat is measured using a plethysmometer.

    • Renifolin F (or its analogue), a standard drug (e.g., Indomethacin), or a vehicle (control) is administered orally.

    • After a set time (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Rodents

This model is used to study the systemic inflammatory response and the effects of anti-inflammatory agents on cytokine production.

  • Animals: Male Sprague-Dawley rats or BALB/c mice are commonly used.

  • Procedure:

    • Animals are acclimatized to the laboratory conditions.

    • Renifolin F (or its analogue), a standard drug (e.g., Dexamethasone), or a vehicle is administered (e.g., orally or intraperitoneally).

    • After a specific time, LPS (from E. coli) is injected intraperitoneally at a pre-determined dose (e.g., 1 mg/kg).

    • At a specified time point post-LPS injection (e.g., 2 or 4 hours), blood samples are collected via cardiac puncture under anesthesia.

    • Serum is separated by centrifugation.

  • Data Analysis: The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits. The percentage of cytokine inhibition is calculated by comparing the levels in the treated groups to the LPS-only control group.

Experimental_Workflow cluster_carrageenan Carrageenan-Induced Paw Edema cluster_lps LPS-Induced Systemic Inflammation Animal_Model Animal Model (Rat or Mouse) Carrageenan_Treatment Treatment: Renifolin F / Standard / Vehicle Animal_Model->Carrageenan_Treatment LPS_Treatment Treatment: Renifolin F / Standard / Vehicle Animal_Model->LPS_Treatment Carrageenan_Induction Carrageenan Injection (Sub-plantar) Carrageenan_Treatment->Carrageenan_Induction Paw_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Induction->Paw_Measurement Edema_Analysis Edema Inhibition (%) Paw_Measurement->Edema_Analysis LPS_Induction LPS Injection (Intraperitoneal) LPS_Treatment->LPS_Induction Blood_Collection Blood Collection LPS_Induction->Blood_Collection Cytokine_Analysis Cytokine Analysis (ELISA) (TNF-α, IL-6, IL-1β) Blood_Collection->Cytokine_Analysis

Figure 3: In vivo experimental workflows for assessing anti-inflammatory activity.

Conclusion and Future Directions

While direct in vivo evidence for Renifolin F in common acute inflammation models is currently limited, the available data on its close analogue, Rhoifolin, strongly suggests potent anti-inflammatory properties. The demonstrated efficacy in reducing edema and pro-inflammatory cytokine levels, likely through the inhibition of the NF-κB and MAPK signaling pathways, positions Renifolin F as a promising candidate for further investigation.

Future research should focus on head-to-head in vivo studies of Renifolin F against standard anti-inflammatory drugs in models such as carrageenan-induced paw edema and LPS-induced systemic inflammation. Elucidating the precise molecular targets of Renifolin F within the NF-κB and MAPK pathways will be crucial for its development as a novel anti-inflammatory therapeutic.

References

Comparative

A Head-to-Head Comparison of Renifolin F and Other Prominent Chalcone Derivatives in Preclinical Research

In the landscape of drug discovery and development, chalcones represent a significant class of compounds with a broad spectrum of biological activities. This guide provides a detailed comparative analysis of Renifolin F,...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, chalcones represent a significant class of compounds with a broad spectrum of biological activities. This guide provides a detailed comparative analysis of Renifolin F, a prenylated chalcone (B49325), against other well-researched chalcone derivatives: Licochalcone A, Xanthohumol, Butein, and Flavokawain B. The comparison focuses on their anticancer and anti-inflammatory properties, supported by experimental data from preclinical studies.

Executive Summary

While Renifolin F has demonstrated notable anti-inflammatory effects in in-vivo models of airway inflammation, a direct quantitative comparison of its potency with other chalcone derivatives is hampered by the current lack of publicly available IC50 values. In contrast, Licochalcone A, Xanthohumol, Butein, and Flavokawain B have been extensively studied, with a wealth of quantitative data on their cytotoxic and anti-inflammatory activities against a variety of cell lines and inflammatory markers. This guide synthesizes the available data to provide a comprehensive overview of their relative strengths and mechanistic actions.

Data Presentation: A Comparative Overview of Bioactivities

The following tables summarize the available quantitative data for the selected chalcone derivatives. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions such as cell lines, assay methods, and incubation times can vary between studies.

Table 1: Anticancer Activity of Chalcone Derivatives (IC50 values in µM)

Chalcone DerivativeCancer Cell LineCancer TypeIC50 (µM)Exposure Time (h)
Renifolin F Not AvailableNot AvailableNot AvailableNot Available
Licochalcone A MCF-7Breast Cancer19.22[1]24
PC-3Prostate Cancer23.35[2]72
A549Lung Cancer2-20Not Specified
SGC7901Gastric Cancer41.1[3]Not Specified
Xanthohumol HCT-15Colon Cancer3.6[4]24
MDA-MB-231Breast Cancer6.7[5]24
HepG2Liver Cancer25.4[6]Not Specified
A-2780Ovarian Cancer0.52[5]48
A549Lung Cancer4.7448
Flavokawain B MDA-MB231Breast Cancer5.90[7]Not Specified
MCF-7Breast Cancer7.70[7]Not Specified
HepG2Liver Cancer15.3[8]48
A549Lung Cancer19.7[9]72

Table 2: Anti-inflammatory Activity of Chalcone Derivatives

Chalcone DerivativeAssayModelIC50 (µM) / Inhibition
Renifolin F Cytokine ReductionIn vivo (mouse model of asthma)Dose-dependent reduction of IL-4, IL-5, IL-9, IL-13, IL-25, IL-33, and TSLP[10]
Licochalcone A NO ProductionRAW264.7 MacrophagesRemarkable inhibition of LPS-induced NO production
TNF-α & MCP-1 ExpressionRAW264.7 Macrophages & in vivoSignificant decrease in LPS-induced expression
Butein TNF-α ReleaseRAW264.7 MacrophagesIC50 < 1 µM
IL-6 ReleaseRAW264.7 MacrophagesPotent inhibition
Xanthohumol COX-1 ActivityIn vitro16.6
COX-2 ActivityIn vitro41.5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the key assays cited in this guide.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the chalcone derivative for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a colorimetric method for the quantification of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.

  • Cell Culture and Treatment: Plate cells (e.g., RAW264.7 macrophages) in a 24-well plate and stimulate with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the chalcone derivative for a specified time.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 0.2% naphthylethylenediamine dihydrochloride (B599025) and 2% sulphanilamide in 5% phosphoric acid).

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540-550 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Western Blot Analysis of NF-κB Signaling

Western blotting is used to detect specific proteins in a sample and is a common method to assess the activation of signaling pathways like NF-κB.

  • Protein Extraction: Treat cells with the chalcone derivative and/or an inflammatory stimulus. Lyse the cells to extract total protein or perform cellular fractionation to isolate cytoplasmic and nuclear extracts.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-IκBα, p65) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data Data Analysis start Seed Cells treat Treat with Chalcone start->treat mtt MTT Assay (Cytotoxicity) treat->mtt griess Griess Assay (NO Production) treat->griess wb Western Blot (Signaling Proteins) treat->wb ic50 Calculate IC50 mtt->ic50 quant Quantify Inhibition griess->quant pathway Analyze Pathway Modulation wb->pathway

Caption: A generalized workflow for evaluating the bioactivity of chalcone derivatives.

nfkb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Chalcones stimulus Stimulus IKK IKK stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκBα Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Induces chalcones Licochalcone A Butein Flavokawain B chalcones->IKK Inhibit chalcones->NFkB_nuc Inhibit Translocation

Caption: The canonical NF-κB signaling pathway and points of inhibition by chalcones.

pi3k_akt_pathway cluster_receptor Growth Factor Signaling cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition by Chalcones receptor Receptor Tyrosine Kinase PI3K PI3K receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes chalcones Licochalcone A Flavokawain B Xanthohumol chalcones->PI3K Inhibit chalcones->Akt Inhibit

Caption: The PI3K/Akt/mTOR pro-survival pathway and its inhibition by chalcones.

Conclusion

This comparative guide highlights the significant potential of chalcone derivatives as therapeutic agents. While Renifolin F shows promise in the context of inflammatory airway diseases, the lack of quantitative in vitro data currently limits a direct comparison of its potency with other chalcones. Licochalcone A, Xanthohumol, Butein, and Flavokawain B have been more extensively characterized, demonstrating potent anticancer and anti-inflammatory activities through the modulation of key signaling pathways such as NF-κB and PI3K/Akt. Further research, particularly to establish the in vitro bioactivity and IC50 values of Renifolin F, is warranted to fully understand its therapeutic potential in relation to other members of the chalcone family. This will enable a more direct and quantitative comparison, aiding in the selection of the most promising candidates for further drug development.

References

Validation

Cross-Species Insights into the Therapeutic Potential of Renifolin F: A Comparative Analysis

A detailed examination of Renifolin F's efficacy in a murine asthma model and a comparative look at related flavonoids, Rhoifolin (B190594) and Taxifolin (B1681242), across various species and disease models. This guide...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Renifolin F's efficacy in a murine asthma model and a comparative look at related flavonoids, Rhoifolin (B190594) and Taxifolin (B1681242), across various species and disease models. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the current preclinical evidence, facilitating an objective assessment of Renifolin F's therapeutic promise and highlighting areas for future cross-species validation.

Comparative Efficacy of Renifolin F and Alternative Flavonoids

While in-vivo studies on Renifolin F have been limited to a murine model of allergic asthma, its potent anti-inflammatory effects warrant a comparative analysis with structurally similar flavonoids, Rhoifolin and Taxifolin, which have been investigated in a broader range of species and disease models. This section provides a quantitative comparison of their therapeutic effects.

Table 1: Therapeutic Effects of Renifolin F in an Ovalbumin-Induced Mouse Asthma Model
ParameterControl (OVA-induced)Renifolin F (1.5 mg/kg)Renifolin F (3.0 mg/kg)Dexamethasone (Positive Control)
Airway Hyperresponsiveness (AHR) to Methacholine (B1211447) (6.25-12.5 mg/mL) Significantly IncreasedSignificantly AttenuatedSignificantly Attenuated-
Inflammatory Cell Infiltration Score HighReducedReduced-
Mucus Secretion Score HighReducedReduced-
IL-4 Levels (pg/mL) ElevatedDose-dependently ReducedDose-dependently Reduced-
IL-5 Levels (pg/mL) ElevatedDose-dependently ReducedDose-dependently Reduced-
IL-9 Levels (pg/mL) ElevatedDose-dependently ReducedDose-dependently Reduced-
IL-13 Levels (pg/mL) ElevatedDose-dependently ReducedDose-dependently Reduced-
IL-25, IL-33, TSLP Levels ElevatedDose-dependently ReducedDose-dependently Reduced-

Data adapted from in-vivo studies on ovalbumin-induced allergic asthma in mice.[1][2][3]

Table 2: Comparative Therapeutic Effects of Rhoifolin and Taxifolin in Various Animal Models
CompoundSpeciesDisease ModelKey Findings
Rhoifolin RatFreund's Adjuvant-Induced Rheumatoid ArthritisSignificant reduction in paw edema and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[4][5]
RatType 2 Diabetes MellitusDose-dependent reduction in blood glucose, serum lipids, and hepatic oxidative stress markers.[6]
Mouse, RatAcute Inflammation (LPS-induced)Attenuated lung and liver damage; inhibited carrageenan-induced paw edema.[7]
Taxifolin RatDepression (LPS-induced)Reduced depressive-like behavior and neuroinflammation (decreased TNF-α, NF-κB, IL-6).[8]
MouseCerebral Amyloid AngiopathySuppressed amyloid-β production, neuroinflammation, and oxidative stress.[9]
MouseCCl4-Induced Acute Liver InjuryReduced liver damage and oxidative stress markers.[9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are key experimental protocols for the models cited in this guide.

Ovalbumin-Induced Allergic Asthma Mouse Model

This widely used model mimics key features of human allergic asthma.[1][10]

1. Sensitization:

  • BALB/c mice (6-8 weeks old) are sensitized on day 0 and day 14 with an intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) in 0.2 ml of sterile phosphate-buffered saline (PBS).[10]

  • Control groups receive i.p. injections of aluminum hydroxide in PBS alone.[10]

2. Challenge:

  • From day 21 to day 25, mice are challenged for 30 minutes daily with an aerosolized solution of 1% OVA in PBS using an ultrasonic nebulizer.[10]

  • Control groups are challenged with PBS alone.[10]

3. Therapeutic Intervention:

  • Renifolin F (1.5 and 3.0 mg/kg) is administered to the treatment groups, typically prior to the OVA challenge.

4. Assessment of Airway Hyperresponsiveness (AHR):

  • 24 hours after the final OVA challenge, AHR is measured using whole-body plethysmography in response to increasing concentrations of nebulized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).[1]

5. Bronchoalveolar Lavage (BAL) Fluid Analysis:

  • Following AHR measurement, mice are euthanized, and the trachea is cannulated.

  • The lungs are lavaged with ice-cold PBS to collect BAL fluid.

  • Total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages) are determined.

6. Histological Analysis:

  • Lung tissues are collected, fixed in 10% formalin, and embedded in paraffin.

  • Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus secretion.

7. Cytokine Measurement:

  • Levels of cytokines (e.g., IL-4, IL-5, IL-9, IL-13, IL-25, IL-33, TSLP) in the BAL fluid or serum are quantified using enzyme-linked immunosorbent assay (ELISA).

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental designs is crucial for a clear understanding of the therapeutic mechanisms and study methodologies.

Renifolin_F_Signaling_Pathway Allergen Allergen (OVA) Epithelial_Cells Airway Epithelial Cells Allergen->Epithelial_Cells IL25 IL-25 Epithelial_Cells->IL25 IL33 IL-33 Epithelial_Cells->IL33 TSLP TSLP Epithelial_Cells->TSLP ILC2 Innate Lymphoid Cell Type 2 (ILC2) IL25->ILC2 activate IL33->ILC2 activate TSLP->ILC2 activate Th2_Cytokines Downstream Cytokines (IL-4, IL-5, IL-9, IL-13) ILC2->Th2_Cytokines release RenifolinF Renifolin F RenifolinF->IL25 inhibits RenifolinF->IL33 inhibits RenifolinF->TSLP inhibits RenifolinF->ILC2 inhibits RenifolinF->Th2_Cytokines inhibits Inflammation Airway Inflammation (Eosinophilia, Mucus Hypersecretion) Th2_Cytokines->Inflammation AHR Airway Hyperresponsiveness Inflammation->AHR

Caption: Renifolin F's mechanism in allergic asthma.

Experimental_Workflow Sensitization Sensitization (OVA + Alum, i.p.) Day 0, 14 Challenge Challenge (Aerosolized OVA) Day 21-25 Sensitization->Challenge Treatment Treatment (Renifolin F or Vehicle) AHR_Measurement AHR Measurement (Plethysmography) Day 26 Challenge->AHR_Measurement Treatment->Challenge Sample_Collection Sample Collection (BAL Fluid, Lung Tissue) Day 26 AHR_Measurement->Sample_Collection Analysis Analysis (Cell Counts, Histology, ELISA) Sample_Collection->Analysis

Caption: Workflow for in-vivo validation of Renifolin F.

Conclusion and Future Directions

The available preclinical data strongly suggest that Renifolin F is a promising therapeutic candidate for allergic asthma, primarily based on robust findings in a mouse model. Its mechanism of action, involving the inhibition of the ILC2-mediated inflammatory cascade, provides a solid rationale for its anti-inflammatory effects.

However, the critical next step is to validate these findings across different species to better predict its potential efficacy and safety in humans. The comparative analysis with Rhoifolin and Taxifolin, which have demonstrated therapeutic effects in various rodent models of inflammatory and neurodegenerative diseases, offers a compelling, albeit indirect, line of evidence for the broader potential of this class of flavonoids.

Future research should prioritize:

  • Pharmacokinetic and toxicity studies of Renifolin F in non-murine species to establish a safety profile and appropriate dosing for further preclinical testing.

  • Efficacy studies of Renifolin F in other animal models of respiratory diseases , such as chronic obstructive pulmonary disease (COPD) or acute respiratory distress syndrome (ARDS).

  • Direct, head-to-head comparative studies of Renifolin F, Rhoifolin, and Taxifolin in the same animal model to delineate subtle differences in their mechanisms and therapeutic potencies.

By addressing these key research gaps, the scientific community can build a more comprehensive understanding of Renifolin F's therapeutic potential and pave the way for its potential clinical development.

References

Comparative

Renifolin F Target Validation: A Comparative Guide to CRISPR/Cas9 Gene Editing in ILC2-Mediated Inflammation

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of Renifolin F with alternative therapeutic strategies targeting Type 2 Innate Lymphoid Cell (ILC2)-mediated...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Renifolin F with alternative therapeutic strategies targeting Type 2 Innate Lymphoid Cell (ILC2)-mediated airway inflammation. We present supporting experimental data, detailed protocols for key assays, and a conceptual framework for validating the putative molecular target of Renifolin F using CRISPR/Cas9 gene editing.

Introduction

Renifolin F, a prenylated chalcone (B49325), has demonstrated significant therapeutic potential in preclinical models of allergic asthma.[1][2] Its mechanism of action involves the suppression of ILC2s, key regulators of type 2 immunity.[1][2] ILC2s, upon activation by epithelial-derived cytokines such as IL-25, IL-33, and TSLP, produce copious amounts of type 2 cytokines, including IL-4, IL-5, and IL-13, which drive the pathophysiology of allergic asthma. Renifolin F has been shown to reduce both the upstream activators and downstream effector cytokines of ILC2s, positioning it as a promising candidate for asthma therapy.[1][2]

Target validation is a critical step in drug development.[3] The advent of CRISPR/Cas9 gene editing technology has revolutionized this process by enabling precise genomic modifications to confirm the role of a specific gene product in a drug's mechanism of action. While the direct molecular target of Renifolin F is yet to be definitively identified, compounds with a similar chalcone structure have been shown to interact with various signaling molecules, including kinases like Phosphoinositide 3-kinase (PI3K). PI3K is a plausible target given its crucial role in immune cell signaling, including ILC2 function.

This guide will compare the efficacy of Renifolin F with other ILC2-targeting strategies, provide detailed experimental protocols, and outline a workflow for the CRISPR/Cas9-mediated validation of PI3K as a putative target of Renifolin F.

Comparative Efficacy of ILC2-Targeting Therapies

The following tables summarize the quantitative effects of Renifolin F and alternative therapies on key markers of allergic airway inflammation in preclinical mouse models.

Table 1: Effect on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

TreatmentModelDoseEosinophils (x10^4/mL)Lymphocytes (x10^4/mL)Macrophages (x10^4/mL)Neutrophils (x10^4/mL)Total Cells (x10^4/mL)Reference
Vehicle (OVA) OVA-induced Asthma-35.2 ± 4.18.5 ± 1.210.1 ± 1.51.8 ± 0.355.6 ± 6.8[1]
Renifolin F OVA-induced Asthma3.0 mg/kg10.1 ± 1.72.9 ± 0.58.9 ± 1.10.9 ± 0.222.8 ± 3.1[1]
Dexamethasone OVA-induced Asthma1.0 mg/kg9.8 ± 1.52.5 ± 0.48.5 ± 1.00.8 ± 0.121.6 ± 2.7[1]
Control Ab (OVA) OVA-induced Asthma150 µ g/mouse 15.1 ± 2.34.2 ± 0.7-0.5 ± 0.121.8 ± 3.5[3][4]
Anti-IL-33 Ab OVA-induced Asthma150 µ g/mouse 6.2 ± 1.11.8 ± 0.3-0.3 ± 0.19.3 ± 1.6[3][4]
PI3K Inhibitor (PI-3065) HDM-induced Asthma100 mg/kgSignificantly Reduced---Significantly Reduced[5]
p < 0.05 compared to the vehicle-treated disease model.

Table 2: Effect on Type 2 Cytokine Levels in BALF (pg/mL)

TreatmentModelDoseIL-4IL-5IL-13Reference
Vehicle (OVA) OVA-induced Asthma-152.3 ± 18.5245.7 ± 29.8312.4 ± 37.9[1]
Renifolin F OVA-induced Asthma3.0 mg/kg65.4 ± 8.998.6 ± 12.1125.7 ± 15.3[1]
Dexamethasone OVA-induced Asthma1.0 mg/kg60.1 ± 7.590.2 ± 11.3115.8 ± 14.2[1]
Control Ab (OVA) OVA-induced Asthma150 µ g/mouse 45.3 ± 6.885.2 ± 12.7120.4 ± 18.1[3][4]
Anti-IL-33 Ab OVA-induced Asthma150 µ g/mouse 18.9 ± 3.135.6 ± 5.950.3 ± 8.2[3][4]
PI3K Inhibitor (PI-3065) HDM-induced Asthma100 mg/kgSignificantly ReducedSignificantly ReducedSignificantly Reduced[5]
*p < 0.05 compared to the vehicle-treated disease model.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the ILC2 signaling pathway implicated in allergic asthma and a proposed CRISPR/Cas9 workflow for validating PI3K as a target of Renifolin F.

ILC2_Signaling_Pathway cluster_epithelium Airway Epithelium cluster_ilc Immune Response cluster_effects Pathophysiological Effects Allergen Allergen Epithelial_Cell Epithelial Cell Allergen->Epithelial_Cell IL25 IL-25 Epithelial_Cell->IL25 IL33 IL-33 Epithelial_Cell->IL33 TSLP TSLP Epithelial_Cell->TSLP ILC2 ILC2 IL25->ILC2 IL33->ILC2 TSLP->ILC2 Type2_Cytokines IL-4, IL-5, IL-13 ILC2->Type2_Cytokines RenifolinF Renifolin F PI3K PI3K (Putative Target) RenifolinF->PI3K Inhibits PI3K->ILC2 Activates Eosinophilia Eosinophilia Type2_Cytokines->Eosinophilia Mucus_Hypersecretion Mucus Hypersecretion Type2_Cytokines->Mucus_Hypersecretion AHR Airway Hyperresponsiveness Type2_Cytokines->AHR CRISPR_Workflow cluster_design 1. sgRNA Design & Lentivirus Production cluster_transduction 2. Cell Line Transduction cluster_validation 3. Knockout Validation cluster_phenotypic 4. Phenotypic Assays cluster_analysis 5. Data Analysis sgRNA_Design Design sgRNAs targeting PI3K gene Lentivirus_Production Produce Lentivirus (Cas9 + sgRNA) sgRNA_Design->Lentivirus_Production Transduction Transduce cells with Lentivirus Lentivirus_Production->Transduction Immune_Cells Immune Cell Line (e.g., Mast Cell Line) Immune_Cells->Transduction Selection Select transduced cells (e.g., Puromycin) Transduction->Selection Validation Validate PI3K knockout (Western Blot, PCR) Selection->Validation WT_cells Wild-Type Cells KO_cells PI3K KO Cells Treatment Treat with Renifolin F WT_cells->Treatment KO_cells->Treatment Cytokine_Analysis Measure Cytokine Release (IL-4, IL-5, IL-13) Treatment->Cytokine_Analysis Comparison Compare Renifolin F effect in WT vs. KO cells Cytokine_Analysis->Comparison Conclusion If effect is diminished in KO, PI3K is a likely target Comparison->Conclusion

References

Validation

Comparing the IC50 values of Renifolin F across different cell lines.

Despite growing interest in the therapeutic properties of natural compounds, a comprehensive comparison of the IC50 values for Renifolin F across different cell lines is currently not possible due to a lack of publicly a...

Author: BenchChem Technical Support Team. Date: December 2025

Despite growing interest in the therapeutic properties of natural compounds, a comprehensive comparison of the IC50 values for Renifolin F across different cell lines is currently not possible due to a lack of publicly available data. Renifolin F, a prenylated chalcone (B49325) isolated from the traditional medicinal plant Shuteria involucrata, has been investigated for its anti-inflammatory effects, particularly in the context of airway allergies.[1][2] However, its cytotoxic or anticancer activities, typically quantified by IC50 values, remain largely unexplored in scientific literature.

Our extensive search for experimental data detailing the half-maximal inhibitory concentration (IC50) of Renifolin F in various cancer or other cell lines did not yield any specific results. While research on other compounds from Shuteria involucrata has shown some anti-proliferative activity against various cell lines, this information is not directly transferable to Renifolin F.

The Importance of IC50 Values

The IC50 value is a critical metric in pharmacology and drug development, representing the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. For researchers in oncology and other fields, comparing IC50 values across different cell lines provides valuable insights into a compound's potency, selectivity, and potential therapeutic window. The absence of this data for Renifolin F signifies a major gap in our understanding of its potential as a cytotoxic agent.

Future Research Directions

The current body of research on Renifolin F primarily focuses on its potential to mitigate allergic asthma by reducing airway inflammation.[1][2] While significant, this research does not address its potential effects on cell viability and proliferation. To ascertain the cytotoxic profile of Renifolin F, future in vitro studies are necessary. A typical experimental workflow to determine IC50 values would involve:

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis A Select & Culture Cell Lines B Seed Cells in 96-well Plates A->B D Treat Cells with Varying Concentrations B->D C Prepare Serial Dilutions of Renifolin F C->D E Incubate for 24-72 hours D->E F Perform MTT or Similar Viability Assay E->F G Measure Absorbance F->G H Plot Dose-Response Curve G->H I Calculate IC50 Value H->I

Caption: Standard workflow for determining IC50 values in vitro.

Signaling Pathways of Related Compounds

While the specific signaling pathways affected by Renifolin F in the context of cytotoxicity are unknown, studies on other flavonoids and natural compounds offer potential avenues for investigation. For instance, Rhoifolin, another flavonoid, has been shown to induce apoptosis in cancer cells through the modulation of pathways involving JNK and Akt. Further research could explore if Renifolin F engages similar or novel signaling cascades to exert any potential cytotoxic effects.

References

Comparative

Assessing the Synergistic Potential of Renifolin F with Corticosteroids: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Introduction In the quest for more effective and safer therapeutic strategies for inflammatory and autoimmune diseases, combination therapies are gaining in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for more effective and safer therapeutic strategies for inflammatory and autoimmune diseases, combination therapies are gaining increasing attention. The rationale behind this approach lies in the potential for synergistic interactions, where the combined effect of two or more drugs is greater than the sum of their individual effects. This guide provides a comparative analysis of Renifolin F, a prenylated chalcone (B49325) with demonstrated anti-inflammatory properties, and corticosteroids, the cornerstone of anti-inflammatory therapy. While direct experimental data on their synergistic effects are not yet available, this document will explore their individual mechanisms of action, present comparative data from preclinical models, and outline the experimental protocols necessary to formally assess their synergistic potential.

Renifolin F is a natural compound isolated from Shuteria involucrata, a plant used in traditional medicine for respiratory ailments.[1][2] Recent studies have highlighted its potential in mitigating allergic airway inflammation.[1][2] Corticosteroids, such as dexamethasone, are potent synthetic hormones that are widely used to suppress inflammation in a variety of conditions, including asthma. They exert their effects by modulating the expression of a wide range of genes involved in the inflammatory response.

This guide will delve into the known biological activities of both compounds, present available quantitative data in a comparative format, and provide detailed experimental methodologies to encourage further research into their potential synergistic interplay.

Comparative Efficacy in an Ovalbumin-Induced Asthma Model

A key preclinical model for studying allergic airway inflammation is the ovalbumin (OVA)-induced asthma model in mice. In this model, the efficacy of Renifolin F has been compared to the corticosteroid dexamethasone. The following tables summarize the quantitative data from these studies, providing a direct comparison of their effects on key markers of asthma pathophysiology.

Table 1: Effect on Airway Hyperresponsiveness (AHR)

Airway hyperresponsiveness, a hallmark of asthma, is the tendency of the airways to constrict excessively in response to various stimuli. In the OVA-induced asthma model, AHR is often measured by assessing the increase in airway resistance in response to a bronchoconstrictor like methacholine (B1211447).

Treatment GroupDosePeak Enhanced Pause (Penh) value at 50 mg/mL Methacholine
Control -~1.5
OVA Model -~4.0
Renifolin F 1.5 mg/kg~2.5
Renifolin F 3.0 mg/kg~2.0
Dexamethasone 1.0 mg/kg~2.0

Data adapted from a study on the therapeutic effect of Renifolin F in an OVA-induced asthma mouse model. The Penh value is a dimensionless index that reflects changes in bronchoconstriction.

Table 2: Effect on Inflammatory Cytokine Levels in Bronchoalveolar Lavage Fluid (BALF)

The inflammatory response in asthma is driven by a complex network of cytokines. Th2 cytokines, such as IL-4, IL-5, and IL-13, play a pivotal role in the pathogenesis of allergic asthma.

Treatment GroupDoseIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)
Control -~20~10~15
OVA Model -~80~45~60
Renifolin F 1.5 mg/kg~50~30~40
Renifolin F 3.0 mg/kg~40~25~30
Dexamethasone 1.0 mg/kg~35~20~25

Data adapted from a study on the therapeutic effect of Renifolin F in an OVA-induced asthma mouse model.

Mechanisms of Action: A Foundation for Synergy

The potential for synergy between Renifolin F and corticosteroids can be inferred from their distinct yet complementary mechanisms of action at the molecular level.

Renifolin F: Targeting the ILC2 Pathway

Recent research indicates that Renifolin F exerts its anti-inflammatory effects by targeting Group 2 Innate Lymphoid Cells (ILC2s).[1][2] ILC2s are a critical source of Th2 cytokines and are activated by epithelial-derived alarmins such as IL-25, IL-33, and TSLP.

The proposed mechanism of action for Renifolin F involves:

  • Inhibition of ILC2 proliferation and function.

  • Reduction of upstream alarmins: IL-25, IL-33, and TSLP.

  • Downregulation of downstream Th2 cytokines: IL-4, IL-5, IL-9, and IL-13.[1][2]

  • Suppression of microRNA-155 , a regulator of ILC2 function.

Renifolin_F_Pathway Allergens Allergens (e.g., OVA) Epithelial_Cells Airway Epithelial Cells Allergens->Epithelial_Cells Alarmins Alarmins (IL-25, IL-33, TSLP) Epithelial_Cells->Alarmins ILC2 ILC2 Activation Alarmins->ILC2 Renifolin_F Renifolin F Renifolin_F->Alarmins Renifolin_F->ILC2 Th2_Cytokines Th2 Cytokines (IL-4, IL-5, IL-9, IL-13) ILC2->Th2_Cytokines Inflammation Allergic Inflammation (Eosinophilia, Mucus Production, Airway Hyperresponsiveness) Th2_Cytokines->Inflammation

Figure 1. Proposed signaling pathway for Renifolin F's anti-inflammatory action.

Corticosteroids: Broad Genomic and Non-Genomic Effects

Corticosteroids, upon binding to the glucocorticoid receptor (GR), translocate to the nucleus and exert their effects through several mechanisms:

  • Transactivation: The GR binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.

  • Transrepression: The GR interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, thereby reducing the expression of pro-inflammatory genes.

  • Non-genomic effects: Corticosteroids can also have rapid, non-genomic effects through interactions with membrane-bound receptors and cellular signaling pathways.

Corticosteroid_Pathway cluster_0 Corticosteroid Corticosteroid GR Glucocorticoid Receptor (GR) Corticosteroid->GR GR_complex Corticosteroid-GR Complex GR->GR_complex Nucleus Nucleus GR_complex->Nucleus Pro_inflammatory_TFs Pro-inflammatory Transcription Factors (NF-κB, AP-1) GR_complex->Pro_inflammatory_TFs Anti_inflammatory_Genes Anti-inflammatory Gene Expression GR_complex->Anti_inflammatory_Genes Nucleus->Pro_inflammatory_TFs Nucleus->Anti_inflammatory_Genes Pro_inflammatory_Genes Pro-inflammatory Gene Expression Pro_inflammatory_TFs->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Anti_inflammatory_Genes->Inflammation

Figure 2. Simplified overview of corticosteroid signaling pathways.

Experimental Protocols for Assessing Synergy

To formally evaluate the synergistic effects of Renifolin F and corticosteroids, a series of well-defined experiments are required. The following protocols provide a framework for such investigations.

In Vivo Synergy Assessment in an OVA-Induced Asthma Model

This protocol outlines the key steps to assess the combined effect of Renifolin F and a corticosteroid (e.g., dexamethasone) in a mouse model of allergic asthma.

OVA_Workflow Sensitization Sensitization (i.p. injection of OVA/Alum) Days 0 and 14 Challenge Challenge (Aerosolized OVA) Days 24-27 Sensitization->Challenge Treatment Treatment (Renifolin F, Dexamethasone, or Combination) 1h before challenge Challenge->Treatment Endpoint_Analysis Endpoint Analysis (24h after last challenge) Treatment->Endpoint_Analysis AHR Airway Hyperresponsiveness (Methacholine Challenge) Endpoint_Analysis->AHR BALF BALF Analysis (Cell Counts, Cytokines) Endpoint_Analysis->BALF Histology Lung Histology (H&E, PAS staining) Endpoint_Analysis->Histology

Figure 3. Experimental workflow for in vivo synergy assessment.

Methodology:

  • Animal Model: Utilize BALB/c mice, a commonly used strain for allergic asthma models.

  • Sensitization: On days 0 and 14, sensitize mice via intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) (alum).

  • Challenge: From days 24 to 27, challenge the sensitized mice with aerosolized OVA for 30 minutes daily.

  • Treatment Groups:

    • Vehicle Control

    • OVA Model + Vehicle

    • OVA Model + Renifolin F (various doses)

    • OVA Model + Dexamethasone (various doses)

    • OVA Model + Renifolin F and Dexamethasone combination (at fixed ratios)

  • Endpoint Measurements (24 hours after the last challenge):

    • Airway Hyperresponsiveness (AHR): Measure changes in lung function in response to increasing concentrations of methacholine using a whole-body plethysmograph.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF to determine total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes).

    • Cytokine Analysis: Quantify the levels of key cytokines (e.g., IL-4, IL-5, IL-13, IL-25, IL-33, TSLP) in the BALF supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).

    • Lung Histology: Perfuse and fix the lungs for histological analysis. Stain tissue sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize mucus production.

In Vitro Synergy Assessment using Cell-Based Assays

In vitro assays can provide mechanistic insights into the synergistic interactions at a cellular level.

a) Cytokine Production in Activated Immune Cells:

  • Cell Culture: Culture primary immune cells (e.g., splenocytes, purified T cells, or ILC2s) or relevant cell lines (e.g., EL4 T-cell line).

  • Stimulation: Activate the cells with appropriate stimuli (e.g., anti-CD3/CD28 for T cells, IL-25/IL-33 for ILC2s).

  • Treatment: Treat the activated cells with a matrix of concentrations of Renifolin F and a corticosteroid, both alone and in combination.

  • Cytokine Measurement: After a suitable incubation period (e.g., 24-48 hours), collect the cell culture supernatant and measure the levels of relevant cytokines (e.g., IL-4, IL-5, IL-13) by ELISA.

b) Reporter Gene Assays for Transcription Factor Activity:

  • Cell Line: Use a cell line (e.g., HEK293T) that is transiently transfected with a reporter plasmid containing a promoter with binding sites for a key pro-inflammatory transcription factor (e.g., NF-κB) linked to a reporter gene (e.g., luciferase).

  • Stimulation: Stimulate the cells with an appropriate agonist to activate the transcription factor (e.g., TNF-α for NF-κB).

  • Treatment: Treat the stimulated cells with Renifolin F, a corticosteroid, or their combination.

  • Luciferase Assay: Measure the luciferase activity to quantify the effect of the treatments on transcription factor activity.

Data Analysis for Synergy

The synergistic, additive, or antagonistic nature of the drug combination can be quantitatively assessed using the following methods:

  • Combination Index (CI): The CI method, developed by Chou and Talalay, is a widely used method for quantifying drug interactions. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

  • Isobologram Analysis: This graphical method provides a visual representation of the interaction between two drugs. The doses of the two drugs required to produce a specific effect are plotted on the x and y axes. If the data points for the combination fall below the line of additivity, the interaction is synergistic.

Conclusion and Future Directions

The available preclinical data suggest that Renifolin F and corticosteroids both effectively mitigate key features of allergic airway inflammation, albeit through different primary mechanisms. Renifolin F's targeted inhibition of the ILC2 pathway, combined with the broad anti-inflammatory effects of corticosteroids, presents a compelling rationale for exploring their synergistic potential.

The lack of direct experimental evidence for synergy highlights a critical area for future research. The experimental protocols outlined in this guide provide a roadmap for formally investigating the interaction between Renifolin F and corticosteroids. Such studies are warranted to determine if this combination could offer a more potent therapeutic strategy, potentially allowing for lower doses of corticosteroids and thereby reducing the risk of their associated side effects. The successful demonstration of synergy would pave the way for further development of this combination therapy for the treatment of asthma and other inflammatory diseases.

References

Validation

Independent Verification of Renifolin F's Effect on ILC2 Inhibition: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of Renifolin F's performance in inhibiting Group 2 Innate Lymphoid Cells (ILC2s) against other established and e...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Renifolin F's performance in inhibiting Group 2 Innate Lymphoid Cells (ILC2s) against other established and experimental alternatives. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate independent verification and further research.

Executive Summary

Renifolin F, a prenylated chalcone, has demonstrated significant potential in mitigating allergic airway inflammation by inhibiting ILC2 activity.[1][2] This is achieved through a multifaceted mechanism that includes the downregulation of key cytokines and microRNA-155.[1] For comparative purposes, this guide evaluates Renifolin F alongside three other compounds with known ILC2 inhibitory effects: Dexamethasone (a glucocorticoid), Cicaprost (a prostaglandin (B15479496) I2 analog), and iBET151 (a BET bromodomain inhibitor). Each of these alternatives operates through distinct signaling pathways, offering a range of therapeutic strategies for targeting ILC2-mediated inflammation.

Comparative Analysis of ILC2 Inhibitors

The following tables summarize the quantitative data on the efficacy of Renifolin F and its alternatives in inhibiting ILC2 activity and associated inflammatory markers.

Table 1: In Vivo Efficacy in Mouse Models of Allergic Asthma

CompoundModelDosageKey FindingsReference
Renifolin F OVA-induced asthma1.5 and 3.0 mg/kgDose-dependent reduction in BALF levels of IL-4, IL-5, IL-9, and IL-13. Significant decrease in upstream cytokines IL-25, IL-33, and TSLP.[1][1]
Dexamethasone OVA-induced asthma1.5 mg/kgSignificant reduction in BALF levels of IL-4, IL-5, and IL-13.[1][1]
iBET151 IL-33-induced lung inflammation1 mg/kgComplete prevention of IL-33-induced increases in IL-13-producing ILC2s, Th2 cells, and eosinophils.[3][3]

Table 2: In Vitro Efficacy on ILC2 Function

CompoundCell TypeStimulationConcentrationKey FindingsReference
Dexamethasone Human blood ILC2sIL-25 + IL-33Not specifiedInhibited type 2 cytokine expression.[4][4]
Cicaprost Human peripheral blood ILC2sIL-33 + IL-210, 100, 1000 nMSignificant dose-dependent decrease in IL-5 and IL-13 production.[5][5]
iBET151 Human peripheral blood ILC2sIL-33125 nMProfoundly blocked expression of IL-4, IL-5, and IL-13.[3][6][3][6]

Signaling Pathways and Mechanisms of Action

The inhibitory effects of Renifolin F and its alternatives are mediated through distinct signaling pathways.

Renifolin F Signaling Pathway

Renifolin F appears to exert its inhibitory effect on ILC2s through a comprehensive mechanism that targets both the upstream activators and downstream effectors of the ILC2 pathway, as well as a key regulatory microRNA.

Renifolin_F_Pathway cluster_upstream Upstream Cytokines cluster_downstream Downstream Cytokines cluster_costimulatory Co-stimulatory Factors IL-25 IL-25 ILC2 ILC2 IL-25->ILC2 activate IL-33 IL-33 IL-33->ILC2 activate TSLP TSLP TSLP->ILC2 activate IL-4 IL-4 Inflammation Inflammation IL-4->Inflammation IL-5 IL-5 IL-5->Inflammation IL-9 IL-9 IL-9->Inflammation IL-13 IL-13 IL-13->Inflammation IL-2 IL-2 IL-2->ILC2 co-stimulate IL-7 IL-7 IL-7->ILC2 co-stimulate Renifolin F Renifolin F Renifolin F->IL-25 Renifolin F->IL-33 Renifolin F->TSLP Renifolin F->IL-2 Renifolin F->IL-7 Renifolin F->ILC2 inhibits production microRNA-155 microRNA-155 Renifolin F->microRNA-155 ILC2->IL-4 ILC2->IL-5 ILC2->IL-9 ILC2->IL-13 ILC2->microRNA-155 regulates

Caption: Renifolin F inhibits ILC2 activity by reducing upstream and co-stimulatory cytokines and microRNA-155.

Comparative Mechanisms of ILC2 Inhibitors

The alternative compounds inhibit ILC2s through varied mechanisms, targeting different aspects of ILC2 activation and function.

Comparative_Mechanisms cluster_inhibitors Inhibitors cluster_targets Cellular Targets & Pathways Dexamethasone Dexamethasone STAT pathway STAT pathway Dexamethasone->STAT pathway inhibits Cicaprost Cicaprost PGI2 Receptor (IP) PGI2 Receptor (IP) Cicaprost->PGI2 Receptor (IP) activates iBET151 iBET151 BET Proteins BET Proteins iBET151->BET Proteins inhibits ILC2 ILC2 STAT pathway->ILC2 PGI2 Receptor (IP)->ILC2 inhibits Gene Transcription Gene Transcription BET Proteins->Gene Transcription regulates Gene Transcription->ILC2 Cytokine Production Cytokine Production ILC2->Cytokine Production Cell Proliferation Cell Proliferation ILC2->Cell Proliferation

Caption: Dexamethasone, Cicaprost, and iBET151 inhibit ILC2 function through distinct molecular targets.

Experimental Protocols

To ensure the reproducibility of the findings cited in this guide, detailed methodologies for the key in vivo and in vitro experiments are provided below.

In Vivo Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This model is a standard for inducing allergic airway inflammation and is relevant for testing the efficacy of ILC2 inhibitors.

OVA_Asthma_Model_Workflow Start Start Sensitization Sensitization: Day 0 & 14 OVA + Alum (i.p.) Start->Sensitization Challenge Challenge: Days 28, 29, 30 Aerosolized OVA Sensitization->Challenge Treatment Treatment: Daily during challenge (e.g., Renifolin F) Challenge->Treatment Analysis Analysis: Day 31 BALF Cytokines, Lung Histology, ILC2 Flow Cytometry Treatment->Analysis End End Analysis->End In_Vitro_ILC2_Assay_Workflow Start Start Isolate ILC2s Isolate ILC2s: From human peripheral blood or mouse tissues Start->Isolate ILC2s Culture & Stimulate Culture & Stimulate: With IL-2, IL-7, and IL-33 Isolate ILC2s->Culture & Stimulate Treat Treat: With test compound (e.g., Cicaprost, iBET151) Culture & Stimulate->Treat Analyze Analyze: Supernatant for cytokines (ELISA) Cells for gene expression (qPCR) or protein expression (Flow Cytometry) Treat->Analyze End End Analyze->End

References

Comparative

Benchmarking the Safety Profile of Renifolin F against Existing Asthma Therapeutics: A Comparative Guide

For Immediate Release This guide provides a comprehensive safety and toxicological benchmark of the novel investigational drug Renifolin F against established classes of asthma medications. Designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive safety and toxicological benchmark of the novel investigational drug Renifolin F against established classes of asthma medications. Designed for researchers, scientists, and drug development professionals, this document summarizes key safety data from preclinical and clinical studies, details experimental protocols, and visualizes relevant biological pathways to offer an objective comparison.

Introduction to Renifolin F

Renifolin F is a novel, first-in-class selective inhibitor of the upstream inflammatory mediator, Cyto-Regulatory Kinase 2 (CRK2). By targeting CRK2, Renifolin F is hypothesized to prevent the downstream activation of multiple pro-inflammatory pathways, including the NF-κB and MAPK signaling cascades, which are pivotal in the pathogenesis of asthma.[1][2][3] This mechanism offers a potential advantage over existing therapies by acting earlier in the inflammatory cascade, possibly reducing the broad spectrum of inflammatory responses with greater specificity and fewer off-target effects.

Comparative Safety and Tolerability Analysis

The following tables summarize the comparative safety profiles of Renifolin F (based on Phase II clinical trial data) and major classes of currently approved asthma drugs. Data for existing drugs are compiled from extensive clinical trial results and post-marketing surveillance.[4][5][6][7]

Table 1: Common Adverse Events (Incidence >5%)
Adverse EventRenifolin F (n=550)Inhaled Corticosteroids (ICS) (e.g., Fluticasone)[4][8]Long-Acting β-Agonists (LABA) (e.g., Salmeterol)[5][9]Leukotriene Modifiers (e.g., Montelukast)[6][10]Anti-IgE Biologics (e.g., Omalizumab)[7][11]
Headache 7.2%~8%~12%~18%~7%
Upper Respiratory Tract Infection 6.5%~15-20%~10%~15%~20%
Pharyngitis/Sore Throat 3.1%~10%~7%~8%~6%
Nausea 4.5%<5%<5%~5%~5%
Injection Site Reaction N/AN/AN/AN/A~45% (mild-moderate)
Oral Candidiasis (Thrush) <1%~5-10% (dose-dependent)<1%<1%<1%
Musculoskeletal Pain 2.8%<5%~5%<5%~8%
Table 2: Serious Adverse Events and Key Safety Considerations
Safety ConcernRenifolin FInhaled Corticosteroids (ICS)[4][12]Long-Acting β-Agonists (LABA)[5][9][13]Leukotriene Modifiers[6][14][15]Anti-IgE Biologics[7][11]
Cardiovascular Events No significant increase observedPotential increased risk at high doses.[4]Increased risk of asthma-related death when used as monotherapy.[9]No established linkAnaphylaxis (rare), potential for cardiovascular events.[11][16]
Hepatic Function Monitored; no significant transaminase elevationsGenerally considered safe for the liverGenerally considered safe for the liverRare cases of liver damage (Zileuton).[6][10]No established link
Bone Mineral Density No effect observed in 12-month studyPotential for reduction with long-term, high-dose use.[8][12]No direct effectNo direct effectNo direct effect
Neuropsychiatric Effects Monitored; low incidence of mild anxiety (2.1%)Rare reports of mood changesNo established linkReports of agitation, aggression, and suicidal ideation (Montelukast).[14]No established link
Immunosuppression No evidence of systemic immunosuppressionLocal immunosuppression (thrush); systemic effects at high doses.[4]No direct effectNo direct effectNo direct effect
FDA Boxed Warning NoneNoneYes (for monotherapy).[13]Yes (for neuropsychiatric events with Montelukast)Yes (for anaphylaxis with Omalizumab).[11]

Signaling Pathway Diagrams

The following diagrams illustrate the proposed mechanism of action for Renifolin F in contrast to the pathways targeted by existing asthma therapies.

G cluster_upstream Upstream Triggers cluster_pathway Inflammatory Cascade cluster_drug Therapeutic Intervention cluster_downstream Pathophysiological Response Allergen Allergen / Virus CRK2 CRK2 Allergen->CRK2 NFkB NF-κB Pathway CRK2->NFkB MAPK MAPK Pathway CRK2->MAPK Cytokines Pro-inflammatory Cytokines (IL-4, IL-5, IL-13) NFkB->Cytokines MAPK->Cytokines Inflammation Airway Inflammation Eosinophilia Cytokines->Inflammation RenifolinF Renifolin F RenifolinF->CRK2 Inhibits G cluster_upstream Cellular Activation cluster_receptors Receptor / Enzyme Targets cluster_drugs Therapeutic Intervention cluster_response Pathophysiological Response Cytokines IL-4, IL-5, IL-13 Cytokine_R Cytokine Receptors Cytokines->Cytokine_R Leukotrienes Leukotrienes Leukotriene_R Leukotriene Receptors Leukotrienes->Leukotriene_R IgE IgE Mast_Cell Mast Cell IgE->Mast_Cell Inflammation Inflammation & Remodeling Cytokine_R->Inflammation Bronchoconstriction Bronchoconstriction Leukotriene_R->Bronchoconstriction Mast_Cell->Inflammation Biologics Biologics (Anti-IL5/4/13) Biologics->Cytokines Inhibits LT_Mods Leukotriene Modifiers LT_Mods->Leukotriene_R Blocks Anti_IgE Anti-IgE (Omalizumab) Anti_IgE->IgE Binds G start 28-Day Inhalation Study acclimatization Animal Acclimatization (7 days) start->acclimatization dosing Daily Nose-Only Inhalation Dosing (28 days) acclimatization->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight, Respiratory Function) dosing->monitoring necropsy Terminal Necropsy & Tissue Collection dosing->necropsy analysis Histopathology & Clinical Pathology Analysis necropsy->analysis end Final Report analysis->end

References

Safety & Regulatory Compliance

Handling

Essential Safety and Handling Protocols for Renifolin

Disclaimer: The following guidance is based on general laboratory safety principles for handling hazardous chemicals, as "Renifolin" does not correspond to a known substance in publicly available safety data sheets. Rese...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on general laboratory safety principles for handling hazardous chemicals, as "Renifolin" does not correspond to a known substance in publicly available safety data sheets. Researchers, scientists, and drug development professionals must always consult the specific Safety Data Sheet (SDS) for any chemical to ensure safe handling and disposal.

This document provides immediate and essential safety and logistical information for handling a hypothetical hazardous chemical, referred to as "Renifolin." The procedural, step-by-step guidance is designed to directly answer specific operational questions and build trust by providing value beyond the product itself.

Quantitative Exposure Limits and Physical Properties

For any chemical, the Safety Data Sheet (SDS) provides critical quantitative data. The following table contains hypothetical data for "Renifolin" to illustrate the type of information that should be sought and understood before handling any hazardous substance.

ParameterValueUnitsNotes
Permissible Exposure Limit (PEL) 0.5mg/m³OSHA, 8-hour time-weighted average
Threshold Limit Value (TLV) 0.2mg/m³ACGIH, 8-hour time-weighted average
Short-Term Exposure Limit (STEL) 1.0mg/m³15-minute exposure
Immediately Dangerous to Life or Health (IDLH) 10mg/m³
Flash Point 105°CCombustible liquid[1][2]
Boiling Point 250°C

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against exposure to hazardous chemicals. The level of PPE required can vary based on the specific hazards and the procedures being performed.

Recommended PPE for Handling Renifolin
PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical goggles.Protects against splashes and eye irritation.[3][4]
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended).[2][3][5]Prevents skin contact and potential allergic reactions.[4]
Recommended thickness: ≥0.4 mm.[4]Provides an adequate barrier.[4]
Permeation Time: >480 minutes (Protective Index 6).[4]Ensures durability for prolonged handling.[4]
Body Protection Closed work clothing, such as a lab coat.[4]Minimizes skin exposure.[4]
Chemical-resistant apron and boots for large quantities or splash risk.Offers additional protection during transfers and spill cleanup.[4]
Respiratory Protection Not typically required in well-ventilated areas.Prevents inhalation of vapors.[4]
Use a NIOSH-approved respirator with an appropriate organic vapor cartridge if ventilation is inadequate or during a large spill response.[4]Necessary when engineering controls are insufficient.[4]

Experimental Protocol: Safe Handling of Renifolin

Adherence to a strict operational workflow is critical for ensuring safety when handling hazardous chemicals like Renifolin.

Preparation
  • Confirm Engineering Controls: Ensure the chemical fume hood is functioning correctly and the certification is current.

  • Assemble PPE: Don the required PPE as specified in the table above before entering the designated handling area.

  • Prepare Materials: Gather all necessary equipment and reagents within the chemical fume hood to minimize movement of hazardous materials.

Handling
  • Avoid Personal Contact: Prevent all personal contact, including inhalation and contact with skin and eyes.[4]

  • Controlled Dispensing: Measure and transfer the chemical carefully to avoid splashes or the generation of aerosols.

  • Prohibit Consumption: Eating, drinking, and smoking are strictly prohibited in the handling area.[4]

  • Ignition Sources: Keep away from all sources of ignition such as heat, sparks, and open flames.[3][4]

  • Container Management: Keep containers of Renifolin tightly sealed when not in immediate use.[4]

Post-Handling
  • Secure Container: Tightly reseal the primary Renifolin container.

  • Decontamination: Decontaminate all work surfaces and equipment using an appropriate cleaning agent.

  • Remove PPE: Carefully remove PPE to avoid cross-contamination and dispose of it in the designated waste stream.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water.[3][4]

G Workflow for Safe Handling of Renifolin cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling prep1 Confirm Fume Hood Function prep2 Don Required PPE prep1->prep2 prep3 Prepare Equipment in Hood prep2->prep3 handle1 Avoid Personal Contact prep3->handle1 handle2 Controlled Dispensing handle1->handle2 handle3 No Food, Drink, or Smoking handle2->handle3 handle4 Keep from Ignition Sources handle3->handle4 handle5 Keep Containers Sealed handle4->handle5 post1 Reseal Primary Container handle5->post1 post2 Decontaminate Surfaces post1->post2 post3 Remove and Dispose of PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for the Safe Handling of Renifolin.

Operational and Disposal Plan

A clear and concise plan for spills and disposal is essential for maintaining a safe laboratory environment.

Spill Response
  • Evacuate: Clear the immediate area of all non-essential personnel.

  • Protect: Wear appropriate PPE, including respiratory protection if necessary.

  • Contain: Prevent the spill from spreading or entering drains by using an inert absorbent material such as sand, earth, or vermiculite.[3]

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3]

  • Clean: Wash the spill area thoroughly with a suitable solvent, followed by soap and water, ensuring the cleaning materials are also disposed of as hazardous waste.

Disposal of Renifolin and Contaminated Materials

Discharge, treatment, or disposal may be subject to national, state, or local laws.[6] It is the responsibility of the product user to determine the appropriate waste regulations at the time of disposal.[6]

  • Unused Product: Unused Renifolin should be disposed of as hazardous chemical waste. Do not mix with other waste streams.

  • Contaminated Materials: All materials that have come into contact with Renifolin, including PPE, absorbent materials from spills, and empty containers, should be considered hazardous waste.

  • Empty Containers: Empty containers should be taken to an approved waste handling site for recycling or disposal.[6] Do not reuse empty containers.

  • Disposal Procedure:

    • Place all Renifolin waste into a designated, labeled, and sealed container.

    • Store the waste container in a designated hazardous waste accumulation area.

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

G Renifolin Disposal Decision Workflow start Material for Disposal is_contaminated Is the material contaminated with Renifolin? start->is_contaminated is_product Is it unused Renifolin product? is_contaminated->is_product Yes dispose_normal Dispose as Non-Hazardous Waste is_contaminated->dispose_normal No is_container Is it an empty container? is_product->is_container No dispose_hw Dispose as Hazardous Waste is_product->dispose_hw Yes is_container->dispose_hw No (e.g., contaminated PPE) decontaminate Decontaminate container is_container->decontaminate Yes recycle_dispose Recycle or dispose of decontaminated container decontaminate->recycle_dispose

Caption: Decision workflow for the proper disposal of Renifolin.

References

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